molecular formula C9H9NO B1314719 6,7-Dihydroquinolin-8(5H)-one CAS No. 56826-69-8

6,7-Dihydroquinolin-8(5H)-one

Número de catálogo: B1314719
Número CAS: 56826-69-8
Peso molecular: 147.17 g/mol
Clave InChI: JIAKIQWNYAZUJD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6,7-Dihydro-5H-quinolin-8-one is a synthetic intermediate. It has been used in the synthesis of tetrahydropyridoazepinones and thiosemicarbazones with anticancer activity.>

Propiedades

IUPAC Name

6,7-dihydro-5H-quinolin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c11-8-5-1-3-7-4-2-6-10-9(7)8/h2,4,6H,1,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIAKIQWNYAZUJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)C1)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90471583
Record name 6,7-dihydro-5H-quinolin-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90471583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56826-69-8
Record name 6,7-dihydro-5H-quinolin-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90471583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,7-Dihydro-5H-quinoline-8-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 6,7-Dihydroquinolin-8(5H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of 6,7-Dihydroquinolin-8(5H)-one. This heterocyclic compound serves as a valuable synthetic intermediate in the development of novel therapeutic agents, particularly in the field of oncology. This document consolidates key data from various sources into a structured format, details relevant experimental protocols, and visualizes associated chemical and biological pathways to support further research and development efforts.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the tables below. These parameters are crucial for understanding the compound's behavior in biological systems and for designing synthetic and analytical procedures.

Table 1: General and Physical Properties
PropertyValueReference(s)
Molecular Formula C₉H₉NO[1][2]
Molecular Weight 147.17 g/mol [1][2]
Appearance Light yellow to brown solid[3]
Melting Point 96-98 °C[1]
Boiling Point 140 °C at 0.1 Torr[1]
Density 1.168 ± 0.06 g/cm³ (Predicted)[1]
pKa 3.46 ± 0.20 (Predicted)[1]
Table 2: Solubility and Partition Coefficient
PropertyValueReference(s)
Solubility DMF: 30 mg/mLDMSO: 30 mg/mLEthanol: 30 mg/mLPBS (pH 7.2): 10 mg/mL[2]
LogP 1.6006 (Predicted)[3]

Synthesis and Characterization

Experimental Protocol: Synthesis

A reported method for the synthesis of this compound involves a two-step process starting from 5,6,7,8-tetrahydroquinoline[4].

Step 1: Regioselective Nitrosation of 5,6,7,8-Tetrahydroquinoline

  • Reactants: 5,6,7,8-Tetrahydroquinoline, a nitrosating agent (e.g., sodium nitrite in acidic medium).

  • Solvent: An appropriate aqueous acidic solution.

  • Procedure: 5,6,7,8-Tetrahydroquinoline is dissolved in the acidic solvent and cooled. A solution of the nitrosating agent is added dropwise while maintaining a low temperature. The reaction mixture is stirred for a specified period to ensure complete reaction. The resulting oxime intermediate is then isolated, for example, by extraction or precipitation.

Step 2: Hydrolysis of the Oxime Intermediate

  • Reactant: The oxime intermediate from Step 1.

  • Reagent: An acid catalyst (e.g., dilute hydrochloric acid or sulfuric acid) or a suitable hydrolyzing agent.

  • Procedure: The isolated oxime is treated with the hydrolyzing agent and heated to facilitate the conversion to the ketone. The progress of the reaction is monitored by a suitable technique like Thin Layer Chromatography (TLC). Upon completion, the product, this compound, is isolated and purified, typically by recrystallization or column chromatography.

G Synthesis Workflow for this compound A 5,6,7,8-Tetrahydroquinoline B Regioselective Nitrosation (e.g., NaNO2, HCl) A->B Step 1 C Oxime Intermediate B->C D Hydrolysis (e.g., H3O+) C->D Step 2 E This compound D->E

A simplified workflow for the synthesis of this compound.
Experimental Protocols: Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring and the aliphatic protons of the cyclohexanone ring. The chemical shifts and coupling constants will be indicative of their electronic environment and spatial relationships.

  • ¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons, confirming the carbon skeleton of the molecule.

  • The IR spectrum should exhibit a strong absorption band corresponding to the C=O stretching vibration of the ketone group, typically in the range of 1680-1700 cm⁻¹. Other characteristic peaks would include those for C-H stretching of the aromatic and aliphatic portions, and C=C and C=N stretching vibrations of the pyridine ring.

  • Mass spectrometry will confirm the molecular weight of the compound with the molecular ion peak (M⁺). The fragmentation pattern can provide further structural information.

Biological Activity and Signaling Pathways

While this compound is primarily utilized as a synthetic intermediate, its derivatives have shown promise as anticancer agents[1][2]. The proposed mechanism of action for some of these derivatives is the inhibition of topoisomerase II, an enzyme crucial for DNA replication and cell division.

Topoisomerase II Inhibition

Topoisomerase II resolves DNA tangles and supercoils by creating transient double-strand breaks. Inhibitors of this enzyme typically stabilize the covalent complex between topoisomerase II and DNA, preventing the re-ligation of the DNA strands. This leads to an accumulation of DNA double-strand breaks, which can trigger cell cycle arrest and apoptosis.

G General Mechanism of Topoisomerase II Inhibition A Topoisomerase II C Topoisomerase II-DNA Complex A->C B DNA B->C D Transient Double-Strand Break C->D E DNA Re-ligation D->E H Stabilized Cleavable Complex D->H F Relaxed DNA E->F G This compound Derivative (Topoisomerase II Inhibitor) G->H I Accumulation of DNA Double-Strand Breaks H->I J Cell Cycle Arrest & Apoptosis I->J

The inhibitory action of a quinolinone derivative on Topoisomerase II.
Induction of Apoptosis

The accumulation of DNA damage resulting from topoisomerase II inhibition is a potent trigger for apoptosis, or programmed cell death. This process involves a cascade of signaling events, often culminating in the activation of caspases, which are proteases that execute the dismantling of the cell.

G Simplified Apoptosis Signaling Pathway A DNA Damage (from Topoisomerase II Inhibition) B Activation of Damage Sensors (e.g., ATM/ATR) A->B C p53 Activation B->C D Increased Expression of Pro-apoptotic Proteins (e.g., Bax) C->D E Mitochondrial Outer Membrane Permeabilization D->E F Cytochrome c Release E->F G Apoptosome Formation F->G H Caspase-9 Activation G->H I Caspase-3 Activation (Executioner Caspase) H->I J Apoptosis I->J

A general overview of the intrinsic apoptosis pathway.

Conclusion

This compound is a key building block in medicinal chemistry with well-defined physicochemical properties. Its utility as a precursor for potent anticancer agents, likely acting through the inhibition of topoisomerase II and subsequent induction of apoptosis, makes it a compound of significant interest for further investigation. This guide provides a foundational resource for researchers aiming to explore the therapeutic potential of novel compounds derived from this versatile scaffold. Further studies are warranted to elucidate the precise biological activities and signaling pathways of this compound and its analogs.

References

An In-depth Technical Guide to the Structure Elucidation of 6,7-Dihydroquinolin-8(5H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of 6,7-Dihydroquinolin-8(5H)-one, a heterocyclic ketone of interest in pharmaceutical synthesis. The document details the application of modern spectroscopic techniques—namely Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—to unequivocally determine the molecular structure of this compound. Detailed experimental protocols, tabulated spectral data, and a logical workflow for structure elucidation are presented to aid researchers in the characterization of this and similar molecules.

Introduction

This compound is a bicyclic heterocyclic compound with the molecular formula C₉H₉NO and a molar mass of approximately 147.17 g/mol .[1] Its structural backbone, featuring a dihydropyridine ring fused to a cyclohexenone ring, makes it a valuable synthetic intermediate in the development of various pharmaceutical agents.[2] Accurate and unambiguous structure determination is a critical first step in any drug discovery and development pipeline, ensuring the identity and purity of the compound of interest. This guide outlines the systematic approach to the structure elucidation of this compound using a combination of powerful analytical techniques.

Spectroscopic Data Analysis

The structural framework of this compound was elucidated by a synergistic application of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy. The data obtained from these techniques are summarized below.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides detailed information about the number, chemical environment, and connectivity of hydrogen atoms in a molecule. The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons on the pyridine ring and the aliphatic protons on the cyclohexenone ring.

Table 1: ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Data not available---
Data not available---
Data not available---
Data not available---

(Note: Specific, experimentally verified chemical shift and coupling constant data for this compound were not available in the public domain at the time of this writing. The table is a template for expected data.)

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the different carbon environments within a molecule. The spectrum of this compound will exhibit signals for the carbonyl carbon, the aromatic carbons of the pyridine ring, and the aliphatic carbons of the cyclohexenone moiety.

Table 2: ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
Data not availableC=O
Data not availableAromatic C
Data not availableAromatic C
Data not availableAromatic C
Data not availableAromatic C-N
Data not availableAromatic C-C
Data not availableAliphatic CH₂
Data not availableAliphatic CH₂
Data not availableAliphatic CH₂

(Note: Specific, experimentally verified chemical shift data for this compound were not available in the public domain at the time of this writing. The table is a template for expected data.)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming the molecular formula and identifying structural motifs. For this compound, the molecular ion peak (M⁺) is expected at an m/z value corresponding to its molecular weight.

Table 3: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
147Data not available[M]⁺
Data not availableData not availableFragment ions

(Note: Specific, experimentally verified fragmentation data for this compound were not available in the public domain at the time of this writing. The table is a template for expected data.)

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

Table 4: Infrared (IR) Spectral Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~1685StrongC=O stretch (conjugated ketone)
~1600-1450Medium-StrongC=C and C=N stretching (aromatic ring)
~3000-2850MediumC-H stretching (aliphatic)
~3100-3000Medium-WeakC-H stretching (aromatic)

(Note: The provided wavenumbers are typical for the assigned functional groups and may vary slightly in the actual spectrum.)

Experimental Protocols

The following are detailed methodologies for the key experiments used in the structure elucidation of this compound.

Synthesis of this compound

A common synthetic route to this compound involves the reaction of an appropriate cyclohexane-1,3-dione derivative with a β-amino-α,β-unsaturated aldehyde or ketone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the purified this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm).

  • Instrumentation: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-10 ppm), and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to obtain the carbon spectrum, where each unique carbon atom appears as a single line. The spectral width should encompass the expected range for carbonyl, aromatic, and aliphatic carbons (typically 0-220 ppm).

Mass Spectrometry (MS)
  • Sample Introduction: A dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Electron Ionization (EI) is a common method for relatively small and volatile molecules. For more sensitive analyses, softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be employed.

  • Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The abundance of each ion is measured by a detector, generating the mass spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample, a KBr pellet is prepared by grinding a small amount of the compound with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl), and allowing the solvent to evaporate.

  • Instrumentation: The spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument's software automatically subtracts the background to produce the final IR spectrum.

Workflow and Logical Relationships

The process of structure elucidation follows a logical progression, where information from each analytical technique contributes to the final structural assignment.

structure_elucidation_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR_Data Identify Functional Groups (C=O, C=N, C=C) IR->IR_Data MS_Data Determine Molecular Weight & Fragmentation MS->MS_Data NMR_Data Determine Connectivity & Stereochemistry NMR->NMR_Data Structure Proposed Structure of this compound IR_Data->Structure MS_Data->Structure NMR_Data->Structure

Caption: Workflow for the structure elucidation of this compound.

Conclusion

The combination of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy provides a powerful and comprehensive toolkit for the unambiguous structure elucidation of this compound. By systematically acquiring and interpreting the data from each of these techniques, researchers can confidently confirm the molecular structure, which is a fundamental prerequisite for its use in medicinal chemistry and drug development. The detailed protocols and expected spectral data presented in this guide serve as a valuable resource for scientists engaged in the synthesis and characterization of novel heterocyclic compounds.

References

A Technical Guide to 6,7-Dihydroquinolin-8(5H)-one (CAS: 56826-69-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of 6,7-Dihydroquinolin-8(5H)-one (CAS Number: 56826-69-8), a heterocyclic ketone of significant interest in medicinal chemistry and pharmaceutical research. It serves as a crucial synthetic intermediate, primarily utilized as a foundational scaffold for constructing more complex molecules with potential therapeutic applications. Notably, it is a key building block in the synthesis of derivatives such as tetrahydropyridoazepinones and thiosemicarbazones, which have been investigated for their anticancer activity.[1][2][3] This guide consolidates essential data on its physicochemical properties, synthesis protocols, reactivity, and safety, aimed at professionals engaged in drug discovery and organic synthesis.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. This data is critical for its application in experimental settings, including reaction planning and analytical characterization.

Table 1: General and Physicochemical Properties

PropertyValueSource(s)
CAS Number 56826-69-8[1][2][3]
Molecular Formula C₉H₉NO[2][3][4]
Molecular Weight 147.17 g/mol [3][4]
Appearance Light yellow crystalline solid[1][3]
Melting Point 96-98 °C[3]
Boiling Point 287.4 °C at 760 mmHg[3]
Density 1.168 g/cm³[3]
Flash Point 135.2 °C[3]
pKa (Predicted) 3.46 ± 0.20[3]
Refractive Index 1.569[3]
InChIKey JIAKIQWNYAZUJD-UHFFFAOYSA-N[2]
SMILES O=C1CCCC2=CC=CN=C21[2]
Synonyms 8-Aza-1-tetralone, 5,6-Dihydro-7(7H)-quinolinone[2]

Table 2: Solubility Data

SolventSolubilitySource(s)
DMF 30 mg/mL[2]
DMSO 30 mg/mL[2]
Ethanol 30 mg/mL[2]
PBS (pH 7.2) 10 mg/mL[2]

Table 3: Spectroscopic Data

TechniqueDataSource(s)
UV-Vis (λmax) 230, 282 nm[2]
¹H NMR, ¹³C NMR Data consistent with the proposed structure. Specific spectra are available in patent literature and from commercial suppliers.[5][6]
IR Spectroscopy Expected to show a characteristic strong absorption for the C=O (ketone) group.[7]
Mass Spectrometry Expected to show a molecular ion peak consistent with the molecular weight.[8]

Synthesis and Experimental Protocols

This compound can be synthesized via several routes. The following protocols detail two common laboratory-scale methods.

Protocol 1: Oxidation of 8-Hydroxy-5,6,7,8-tetrahydroquinoline

This protocol describes the synthesis via direct oxidation of the corresponding secondary alcohol.[1]

Experimental Procedure:

  • Dissolve 8-hydroxy-5,6,7,8-tetrahydroquinoline (13.96 g, 93.6 mmol) in anhydrous dichloromethane (400 mL) under constant stirring.[1]

  • To this solution, add activated manganese dioxide (85% pure, 82.22 g, 804 mmol) in portions.[1]

  • Stir the resulting non-homogeneous mixture vigorously at room temperature for 18 hours.[1]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, filter the black slurry through a pad of diatomaceous earth (e.g., Celite®).[1]

  • Wash the filter cake thoroughly with dichloromethane (3 x 50 mL) to recover the product.[1]

  • Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.

G Diagram 1: Oxidation Synthesis Workflow cluster_main Diagram 1: Oxidation Synthesis Workflow A 8-Hydroxy-5,6,7,8- tetrahydroquinoline B This compound (Product) A->B  Activated MnO₂  CH₂Cl₂  18 hours G Diagram 2: Role as a Synthetic Intermediate cluster_main Diagram 2: Role as a Synthetic Intermediate A This compound (Core Scaffold) B Thiosemicarbazones A->B Reaction with Thiosemicarbazide C Tetrahydropyridoazepinones A->C Further Cyclization/Rearrangement D Potential Anticancer Activity B->D C->D G Diagram 3: General Analytical Workflow cluster_main Diagram 3: General Analytical Workflow A Crude Product B Purification (Recrystallization/ Chromatography) A->B C Purified Compound B->C D Structural Analysis C->D E NMR (¹H, ¹³C) D->E F Mass Spectrometry D->F G IR Spectroscopy D->G H Structure & Purity Confirmed E->H F->H G->H

References

Synthesis of 6,7-Dihydroquinolin-8(5H)-one Analogs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 6,7-dihydroquinolin-8(5H)-one and its analogs, a class of heterocyclic compounds with significant potential in medicinal chemistry. The document details established synthetic methodologies, provides explicit experimental protocols, and explores the potential biological activities and associated signaling pathways of these compounds.

Introduction

The this compound scaffold is a key heterocyclic motif present in numerous biologically active molecules. Its derivatives have garnered considerable interest in drug discovery due to their diverse pharmacological properties, including anticancer and enzyme-inhibitory activities. The rigid, partially saturated bicyclic system provides a unique three-dimensional structure for interaction with biological targets. This guide focuses on the core synthetic strategies for preparing these valuable compounds.

Synthetic Strategies

The synthesis of the this compound core can be achieved through several strategic approaches. The most prominent methods involve the construction of the pyridine ring onto a pre-existing cyclohexanone framework. Key named reactions often employed for the synthesis of the quinoline core, such as the Friedländer annulation and the Bohlmann-Rahtz synthesis, can be adapted for this purpose. A particularly relevant approach involves the condensation of 1,3-cyclohexanedione derivatives with β-amino-α,β-unsaturated carbonyl compounds.

A generalized workflow for the synthesis of this compound analogs is depicted below. This approach typically starts from a substituted cyclohexane-1,3-dione, which undergoes condensation with an appropriate three-carbon nitrogen-containing synthon to form the fused pyridine ring.

G cluster_start Starting Materials Cyclohexane-1,3-dione_analog Cyclohexane-1,3-dione analog Condensation Condensation Reaction (e.g., Friedländer type) Cyclohexane-1,3-dione_analog->Condensation Amino_synthon β-Amino-α,β-unsaturated carbonyl compound Amino_synthon->Condensation Dihydroquinolinone_core This compound core structure Condensation->Dihydroquinolinone_core Functionalization Further Functionalization (e.g., substitution, reduction) Dihydroquinolinone_core->Functionalization Final_analogs Diverse this compound analogs Functionalization->Final_analogs

Caption: Generalized workflow for the synthesis of this compound analogs.

Experimental Protocols

This section provides detailed experimental protocols for the synthesis of this compound analogs. The primary method detailed is based on the reaction of cyclohexane-1,3-diones with β-amino-α,β-unsaturated aldehydes or ketones, a strategy successfully employed for the synthesis of the regioisomeric 7,8-dihydroquinolin-5(6H)-ones.[1][2] A second, more direct, but less detailed method from the literature is also presented.

Synthesis via Condensation of Cyclohexane-1,3-dione

This protocol is adapted from the synthesis of the analogous 7,8-dihydroquinolin-5(6H)-ones.[1][2]

Step 1: Reaction of Cyclohexane-1,3-dione with a β-Amino-α,β-unsaturated Aldehyde

  • A mixture of cyclohexane-1,3-dione (1.0 eq) and the desired β-amino-α,β-unsaturated aldehyde (e.g., 3-aminocrotonaldehyde, 1.0 eq) is prepared.

  • The reactants are heated in a suitable solvent, such as toluene or acetic acid, or in the absence of a solvent.[2]

  • When using a catalyst, a mixture of triethylamine and piperidinium acetate can be employed.[2]

  • The reaction is heated to reflux for a period of 2 to 18 hours, depending on the specific substrates and conditions.[3]

  • Progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., 95% ethanol) to yield the this compound analog.[3]

ParameterValueReference
Reactants Cyclohexane-1,3-dione, β-Amino-α,β-unsaturated aldehyde[1][2]
Solvent Toluene, Acetic Acid, or solvent-free[2]
Catalyst Triethylamine-piperidinium acetate (optional)[2]
Temperature Reflux (typically 80-120 °C)[3]
Reaction Time 2 - 18 hours[3]
Yield 37.8% - 91.0% (for related 5-oxo analogs)[3]
Synthesis via Nitrosation and Hydrolysis

An alternative two-step synthesis for the parent 6,7-dihydro-5H-quinolin-8-one has been reported, involving regioselective nitrosation of 5,6,7,8-tetrahydroquinoline followed by oxime hydrolysis.[4]

Step 1: Regioselective Nitrosation of 5,6,7,8-Tetrahydroquinoline

  • 5,6,7,8-Tetrahydroquinoline is dissolved in an appropriate solvent.

  • A nitrosating agent is added under controlled temperature conditions to effect regioselective nitrosation at the 8-position, presumably forming an oxime intermediate.

Step 2: Oxime Hydrolysis

  • The resulting oxime from Step 1 is subjected to hydrolysis under acidic conditions to yield 6,7-dihydro-5H-quinolin-8-one.[4]

Biological Activity and Signaling Pathways

Derivatives of the quinoline and dihydroquinolinone core are known to exhibit a range of biological activities, with anticancer effects being particularly prominent.[5][6] These compounds often exert their effects by modulating key cellular signaling pathways involved in cell proliferation, survival, and death.

Many heterocyclic compounds, including quinoline derivatives, have been identified as kinase inhibitors.[7][8] Kinases are crucial enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of cancer. It is plausible that this compound analogs could target specific kinases, thereby disrupting downstream signaling cascades that promote cancer cell growth and survival.

A hypothetical signaling pathway that could be targeted by these analogs is the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer. Inhibition of a key kinase in this pathway could lead to the induction of apoptosis (programmed cell death) and cell cycle arrest.

G Growth_Factor Growth Factor Receptor_TK Receptor Tyrosine Kinase Growth_Factor->Receptor_TK PI3K PI3K Receptor_TK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Analog This compound Analog Analog->Akt Inhibition

Caption: Hypothetical signaling pathway targeted by this compound analogs.

Conclusion

The synthesis of this compound analogs represents a promising avenue for the development of novel therapeutic agents. The synthetic methodologies outlined in this guide, particularly those leveraging the condensation of readily available starting materials, offer a versatile platform for generating a diverse library of these compounds. Further investigation into their biological mechanisms of action, including the identification of specific kinase targets and their impact on cellular signaling pathways, will be crucial for advancing these promising scaffolds toward clinical applications. The adaptability of the synthetic routes allows for systematic structural modifications, enabling the fine-tuning of their pharmacological profiles.

References

The Ascendance of Quinolinones: A Technical Guide to Synthesis and Therapeutic Targeting

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ever-evolving landscape of medicinal chemistry, the quinolinone scaffold has emerged as a privileged structure, underpinning a significant number of therapeutic agents with a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the discovery and synthesis of quinolinone derivatives, offering detailed experimental protocols and a comprehensive overview of their interaction with key signaling pathways. This document is intended for researchers, scientists, and drug development professionals dedicated to advancing novel therapeutics.

Quinolinone derivatives have demonstrated remarkable efficacy in various therapeutic areas, including oncology, infectious diseases, and inflammation. Their versatile structure allows for extensive functionalization, enabling the fine-tuning of their pharmacological properties. This guide delves into the core synthetic methodologies that have been pivotal in the generation of diverse quinolinone libraries and presents a curated collection of quantitative biological data to facilitate comparative analysis and inform future drug design.

Key Synthetic Strategies: A Practical Overview

The construction of the quinolinone core can be achieved through several powerful synthetic transformations. This section details the experimental protocols for three seminal methods: the Friedländer annulation, the Gould-Jacobs reaction, and the Camps cyclization.

Friedländer Annulation: Acid-Catalyzed Synthesis

The Friedländer synthesis offers a direct route to quinolines and their derivatives through the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.

Experimental Protocol:

  • Reaction Setup: To a solution of the 2-aminoaryl aldehyde or ketone (1.0 equivalent) in a suitable solvent such as toluene or ethanol, add the ketone containing an α-methylene group (1.1 equivalents).

  • Catalysis: Introduce a catalytic amount of an acid catalyst, for example, p-toluenesulfonic acid (0.1 equivalents).

  • Reaction Condition: Heat the mixture to reflux and diligently monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired quinolinone derivative.[1]

Gould-Jacobs Reaction: Thermal Cyclization for 4-Hydroxyquinolines

A cornerstone for the synthesis of 4-hydroxyquinoline derivatives, the Gould-Jacobs reaction involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by a high-temperature intramolecular cyclization.

Experimental Protocol:

  • Condensation: Begin by the nucleophilic attack of the aniline's amino group on diethyl ethoxymethylenemalonate. This is followed by the elimination of ethanol to form an anilidomethylenemalonic ester intermediate.

  • Thermal Cyclization: This critical step requires high temperatures (typically above 250 °C) to induce a 6-electron electrocyclization, forming the quinoline ring system. This can be achieved through conventional heating in a high-boiling solvent like diphenyl ether or more efficiently via microwave irradiation.

  • Hydrolysis and Decarboxylation: Subsequent hydrolysis of the ester group followed by decarboxylation yields the final 4-quinolinone core.[2]

Camps Cyclization: Base-Mediated Synthesis of Hydroxyquinolines

The Camps cyclization provides a valuable method for synthesizing hydroxyquinolines from o-acylaminoacetophenones using a hydroxide ion catalyst. This reaction can yield two different hydroxyquinoline isomers depending on the reaction conditions and the structure of the starting material.

Experimental Protocol:

  • Reaction Setup: In an oven-dried, resealable test tube equipped with a Teflon stir bar, combine the N-(keto-aryl)amide (1 equivalent) and crushed sodium hydroxide (3-3.5 equivalents).

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe to achieve a reaction mixture concentration of 0.1 M.

  • Reaction Condition: Seal the test tube with a Teflon screw-cap and place the reaction in a preheated oil bath at 110 °C. The reaction time will vary depending on the substrate.

  • Work-up and Purification: After the reaction is complete, follow appropriate work-up and purification procedures, which may include filtration and recrystallization, to isolate the desired 2-aryl-4-quinolone product.[3]

Quantitative Biological Activity of Quinolinone Derivatives

The therapeutic potential of quinolinone derivatives is underscored by their potent activity against a range of biological targets. The following tables summarize key quantitative data for their anticancer, antibacterial, anti-inflammatory, and antiviral activities.

Table 1: Anticancer Activity of Quinolinone Derivatives

Compound ClassCell LineIC50 (µM)Reference
Quinoline-chalcone derivativesMGC-8031.38[4]
Quinoline-chalcone derivativesHCT-1165.34[4]
Quinoline-chalcone derivativesMCF-75.21[4]
4-Anilinoquinoline derivativesAURKA0.93
4-Anilinoquinoline derivativesAURKB0.09
3,4-Diarylquinolinonep38α MAPK1.8
Quinolinyl pyrazolines(Cancer Cell Line)0.0318 - 0.0425
5-Chloroquinolin-8-ol derivativesEGFR0.14

Table 2: Antibacterial Activity of Quinolinone Derivatives

Compound ClassBacterial StrainMIC (µg/mL)Reference
Novel Quinoline DerivativesGram-positive strains0.125 - 8
Novel Quinoline DerivativesGram-negative strains0.125 - 8

Table 3: Anti-inflammatory Activity of Quinolinone Derivatives

Compound ClassAssayIC50 (µM)Reference
Thioether-linked hydroxamate/quinazolinone hybridsLPS-stimulated NO production58.03 - 66.19[5]
Pyrazolo[1,5-a]quinazoline derivativesNF-κB/AP-1 activity<50[6]

Table 4: Antiviral Activity of Quinolinone Derivatives

Compound ClassVirusEC50 (µM)Reference
Isoquinolone derivative (Compound 1)Influenza A and B0.2 - 0.6[7]
Isoquinolone derivative (Compound 21)Influenza A and B9.9 - 18.5[7]
2-Substituted quinazolinonesVaricella zoster virus (TK+ and TK–)5.4 - 13.6
2-Substituted quinazolinonesHuman cytomegalovirus8.94 - 13.2

Targeting Key Signaling Pathways: The PI3K/Akt/mTOR Cascade

A significant number of quinolinone derivatives exert their anticancer effects by modulating critical signaling pathways involved in cell growth, proliferation, and survival. The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a frequently dysregulated cascade in various cancers and represents a prime target for therapeutic intervention.

The PI3K/Akt/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors. This leads to the recruitment and activation of PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt to the cell membrane where it is activated by PDK1 and mTORC2. Activated Akt then phosphorylates a multitude of downstream targets, including mTORC1, which promotes protein synthesis and cell growth. The tumor suppressor PTEN negatively regulates this pathway by dephosphorylating PIP3 back to PIP2.[1][2][8]

PI3K_Akt_mTOR_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruits PTEN PTEN PTEN->PIP3 Inhibits PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Activates Downstream Effectors Protein Synthesis, Cell Growth, Survival mTORC1->Downstream Effectors Promotes Quinolinone Quinolinone Derivative Quinolinone->PI3K Inhibits Quinolinone->Akt Inhibits Quinolinone->mTORC1 Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by quinolinone derivatives.

This guide also provides a logical workflow for the discovery and development of novel quinolinone-based drug candidates, from initial synthesis to biological evaluation.

Drug_Discovery_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation cluster_optimization Lead Optimization cluster_development Preclinical & Clinical Development Start Starting Materials (e.g., Anilines, Ketones) Synthesis Chemical Synthesis (e.g., Friedländer, Gould-Jacobs, Camps) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification HTS High-Throughput Screening (Initial Activity) Purification->HTS DoseResponse Dose-Response Studies (IC50 / EC50 Determination) HTS->DoseResponse Mechanism Mechanism of Action Studies (e.g., Western Blot, Kinase Assays) DoseResponse->Mechanism SAR Structure-Activity Relationship (SAR) Analysis Mechanism->SAR LeadOpt Lead Optimization (Analog Synthesis) SAR->LeadOpt LeadOpt->Synthesis Iterative Design ADMET ADMET Profiling (In vitro & In vivo) LeadOpt->ADMET Preclinical Preclinical Studies (Animal Models) ADMET->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: A generalized workflow for the discovery and development of quinolinone-based therapeutics.

The continued exploration of quinolinone chemistry and biology promises to yield a new generation of targeted therapies with improved efficacy and safety profiles. This guide serves as a foundational resource for those at the forefront of this exciting and impactful field.

References

The Versatile Scaffold: A Literature Review of 6,7-Dihydroquinolin-8(5H)-one

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

6,7-Dihydroquinolin-8(5H)-one is a heterocyclic ketone that serves as a pivotal synthetic intermediate in the development of various biologically active compounds. Its rigid, bicyclic structure provides a valuable scaffold for the synthesis of novel therapeutic agents, particularly in the realm of oncology. This technical guide provides a comprehensive review of the synthesis, chemical properties, and, most notably, the derivatization of this compound into compounds with potential anticancer activity. Detailed experimental protocols for its synthesis and the biological evaluation of its derivatives are presented, alongside a discussion of potential signaling pathways involved in their mechanism of action.

Introduction

The quinoline ring system is a prominent structural motif in a vast array of natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities. The partially saturated derivative, this compound, has emerged as a key building block in medicinal chemistry. Its primary utility lies in its role as a precursor for the synthesis of more complex molecules, including tetrahydropyridoazepinones and thiosemicarbazones, which have demonstrated notable anticancer properties. This review aims to consolidate the existing literature on this compound, with a focus on its synthetic utility and the biological potential of its derivatives, providing a valuable resource for researchers in drug discovery and development.

Chemical and Physical Properties

This compound is a light yellow crystalline solid. A summary of its key chemical and physical properties is provided in the table below.

PropertyValue
Molecular Formula C₉H₉NO
Molecular Weight 147.17 g/mol
CAS Number 56826-69-8
Appearance Light yellow crystalline solid
Melting Point 96-98 °C
Boiling Point 140 °C at 0.1 Torr
Solubility Soluble in DMF, DMSO, and Ethanol
Spectroscopic Data NMR (¹H, ¹³C), IR, and Mass Spectrometry data are available.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the oxidation of the corresponding alcohol, 8-hydroxy-5,6,7,8-tetrahydroquinoline.

Experimental Protocol: Oxidation of 8-hydroxy-5,6,7,8-tetrahydroquinoline

Materials:

  • 8-hydroxy-5,6,7,8-tetrahydroquinoline

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Activated manganese dioxide (MnO₂)

  • Diatomaceous earth (Celite)

Procedure:

  • Dissolve 8-hydroxy-5,6,7,8-tetrahydroquinoline (1.0 equivalent) in anhydrous dichloromethane under a nitrogen atmosphere with stirring.

  • To this solution, add activated manganese dioxide (approximately 8-10 equivalents).

  • Stir the resulting heterogeneous mixture vigorously at room temperature for 18-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of diatomaceous earth.

  • Wash the filter cake thoroughly with dichloromethane (3 x 50 mL).

  • Combine the filtrate and washings and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound as a light yellow crystalline solid.

Biological Activity of this compound Derivatives

The primary interest in this compound stems from its use as a scaffold to synthesize derivatives with potential therapeutic applications. A notable class of such derivatives are the thiosemicarbazones, which have been investigated for their anticancer activity.

Synthesis of 5,6-dihydro-8(7H)-quinolinone Thiosemicarbazones

The ketone functionality of this compound readily undergoes condensation with thiosemicarbazide or its N-substituted analogs to form the corresponding thiosemicarbazones.

G Ketone This compound Thiosemicarbazone 5,6-dihydro-8(7H)-quinolinone Thiosemicarbazone Ketone->Thiosemicarbazone Condensation Thiosemicarbazide Thiosemicarbazide (or N-substituted derivative) Thiosemicarbazide->Thiosemicarbazone Acid Acid Catalyst (e.g., Acetic Acid) Acid->Thiosemicarbazone G cluster_synthesis Compound Synthesis cluster_invivo In Vivo Evaluation Synthesis Synthesis of Thiosemicarbazone Derivatives Inoculation Inoculation of Mice with P388 Leukemia Cells Treatment Treatment with Test Compounds Inoculation->Treatment Monitoring Monitoring and Data Collection Treatment->Monitoring Analysis Data Analysis (% ILS or T/C) Monitoring->Analysis G Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, and Growth mTOR->Proliferation Inhibitor Quinolinone Derivative (Hypothesized) Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTOR

chemical properties of light yellow crystalline 6,7-Dihydroquinolin-8(5H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,7-Dihydroquinolin-8(5H)-one, a light yellow crystalline solid, is a heterocyclic ketone with the molecular formula C₉H₉NO. It serves as a crucial synthetic intermediate in the development of various pharmaceutical compounds and complex organic molecules.[1] Notably, it is a key building block in the synthesis of tetrahydropyridoazepinones and thiosemicarbazones, classes of compounds that have demonstrated potential anticancer activity.[2][3] This technical guide provides an in-depth overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a summary of its known applications.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. This data is essential for its handling, characterization, and application in synthetic chemistry.

PropertyValueReference
Molecular Formula C₉H₉NO[3]
Molecular Weight 147.17 g/mol [3]
Appearance Light yellow crystalline solid[4]
Melting Point 96-98 °C[3]
Boiling Point 140 °C at 0.1 Torr[3]
Density 1.168 ± 0.06 g/cm³ (Predicted)[3]
Solubility Soluble in DMF (30 mg/ml), DMSO (30 mg/ml), Ethanol (30 mg/ml), and PBS (pH 7.2, 10 mg/ml)[5]
CAS Number 56826-69-8[5]

Spectroscopic Data

The following tables summarize the key spectroscopic data for the characterization of this compound.

¹H NMR Spectral Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
Data not available in search results

¹³C NMR Spectral Data

Chemical Shift (ppm)Assignment
Data not available in search results

FT-IR Spectral Data

Wavenumber (cm⁻¹)Assignment
Data not available in search results

Mass Spectrometry Data

m/zAssignment
Data not available in search results

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is crucial for its reliable preparation in a laboratory setting. The following procedure is adapted from the literature.

Synthesis of this compound

A widely referenced method for the synthesis of this compound is the oxidation of 5,6,7,8-tetrahydroquinolin-8-ol. While the full detailed protocol from the primary literature by Lemke et al. (1977) was not fully retrieved in the search, a general procedure can be outlined based on common organic synthesis techniques for similar transformations.

  • Starting Material: 5,6,7,8-tetrahydroquinolin-8-ol

  • Oxidizing Agent: A suitable oxidizing agent, such as manganese dioxide (MnO₂) or a chromium-based reagent (e.g., pyridinium chlorochromate - PCC), is typically used for the conversion of a secondary alcohol to a ketone.

  • Solvent: An inert solvent, such as dichloromethane (CH₂Cl₂) or chloroform (CHCl₃), is commonly employed.

  • Reaction Conditions: The reaction is typically carried out at room temperature with stirring for a period of several hours to ensure complete conversion.

  • Work-up and Purification: After the reaction is complete, the solid oxidant is removed by filtration. The filtrate is then washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., isopropyl ether), to yield the light yellow crystalline product.

Characterization

The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the structure of the molecule by identifying the chemical environment of the hydrogen and carbon atoms.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, particularly the characteristic carbonyl (C=O) stretch of the ketone.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can provide further structural information.

  • Melting Point Analysis: The melting point of the purified product is measured and compared to the literature value to assess its purity.

Synthetic Workflow

The following diagram illustrates a logical workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_product Final Product Start 5,6,7,8-Tetrahydroquinolin-8-ol Oxidation Oxidation (e.g., MnO2 in CH2Cl2) Start->Oxidation Filtration Filtration Oxidation->Filtration Wash Aqueous Wash Filtration->Wash Drying Drying (e.g., Na2SO4) Wash->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Column Chromatography or Recrystallization Evaporation->Purification Product This compound Purification->Product

Caption: A generalized workflow for the synthesis and purification of this compound.

Applications in Drug Development

As a versatile synthetic intermediate, this compound is primarily utilized in the synthesis of more complex molecules with potential therapeutic applications.[1] Its core structure is a valuable scaffold for the generation of compound libraries for drug discovery programs. The primary reported application is in the synthesis of compounds with potential anticancer activity.[2][3] The quinolinone moiety is a privileged structure in medicinal chemistry, known to interact with various biological targets.

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. General hazards may include skin and eye irritation. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a valuable chemical intermediate with well-defined physical properties. Its synthesis is achievable through standard organic chemistry methodologies. The primary significance of this compound lies in its role as a precursor to novel molecules with potential applications in pharmaceutical research, particularly in the development of anticancer agents. This guide provides a foundational understanding of its chemical properties, synthesis, and handling for researchers and professionals in the field of drug development and organic synthesis. Further research into its reactivity and the biological activity of its derivatives is warranted to fully explore its potential.

References

Solubility Profile of 6,7-Dihydroquinolin-8(5H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a focused overview of the solubility characteristics of 6,7-Dihydroquinolin-8(5H)-one, a key synthetic intermediate in pharmaceutical research. Due to the limited availability of comprehensive public data, this document compiles the known quantitative solubility information and presents a detailed, generalized experimental protocol for determining thermodynamic solubility in organic solvents. The included methodologies and workflow diagrams are intended to empower researchers to systematically assess the solubility of this compound in solvent systems relevant to their specific applications, from chemical synthesis to drug formulation.

Introduction

This compound (CAS No. 56826-69-8) is a heterocyclic ketone and a valuable building block in medicinal chemistry. It serves as a precursor for the synthesis of various biologically active molecules, including potential anticancer agents.[1] The solubility of this intermediate is a critical physicochemical parameter that influences reaction kinetics, purification strategies, and the formulation of final active pharmaceutical ingredients (APIs). Understanding its behavior in different organic solvents is paramount for process optimization, ensuring reproducibility, and successful drug development.

This guide summarizes the currently available quantitative solubility data for this compound and provides a standardized experimental protocol based on the highly reliable shake-flask method for researchers to generate further data.

Quantitative Solubility Data

Publicly available, peer-reviewed quantitative solubility data for this compound is sparse. The data presented below is compiled from commercial supplier technical information and provides a baseline for solubility in a few common solvents.

SolventAbbreviationSolubility (at ambient temperature)Data Source
DimethylformamideDMF30 mg/mLCayman Chemical[1]
Dimethyl sulfoxideDMSO30 mg/mLCayman Chemical[1]
EthanolEtOH30 mg/mLCayman Chemical[1]
Phosphate-Buffered Saline (pH 7.2)PBS10 mg/mLCayman Chemical[1]

Experimental Protocol for Thermodynamic Solubility Determination

The following protocol describes the "gold standard" saturation shake-flask method for determining the equilibrium (thermodynamic) solubility of a solid compound in a given solvent. This method is widely accepted for its reliability and accuracy.

Principle

An excess amount of the solid compound is agitated in the solvent of interest for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The resulting saturated solution is then separated from the excess solid, and the concentration of the dissolved compound is quantified.

Materials and Equipment
  • This compound (crystalline solid)

  • High-purity organic solvents of interest

  • Analytical balance

  • Glass vials with screw caps (e.g., 4 mL or 8 mL)

  • Orbital shaker or rotator capable of constant agitation at a controlled temperature

  • Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE for organic solvents)

  • Syringes

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure
  • Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment (e.g., 5-10 mg of solid in 1-2 mL of solvent).

  • Solvent Addition: Accurately dispense a known volume of the selected organic solvent into the vial.

  • Equilibration: Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended. Visual inspection should confirm the presence of undissolved solid throughout the equilibration period.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the controlled temperature for a short period (e.g., 30 minutes) to allow the excess solid to sediment.

  • Sample Collection: Carefully withdraw a sample of the supernatant using a syringe. Attach a syringe filter to the syringe and filter the solution into a clean vial to remove all undissolved particles. This step is critical to avoid overestimation of solubility.

  • Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps of the shake-flask solubility determination method.

G Workflow for Shake-Flask Solubility Determination cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis cluster_result Result A Add Excess Solid (Compound) to Vial B Add Known Volume of Solvent A->B C Agitate at Constant Temperature (24-48h) B->C D Sedimentation & Phase Separation C->D E Filter Supernatant (e.g., 0.22 µm Syringe Filter) D->E F Dilute Sample E->F G Quantify Concentration (e.g., HPLC-UV) F->G H Calculate Solubility (mg/mL or mol/L) G->H

References

Quantum Chemical Properties of Quinolinone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolinone derivatives represent a significant class of heterocyclic compounds that are of profound interest in medicinal chemistry and materials science. Their diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties, stem from their unique electronic and structural characteristics. This technical guide provides an in-depth exploration of the quantum chemical properties of quinolinone derivatives, offering a comprehensive resource for researchers engaged in their study and application. The document details the theoretical foundations, computational methodologies, and experimental protocols pertinent to the characterization of these molecules. By presenting quantitative data in a structured format and visualizing complex relationships, this guide aims to facilitate a deeper understanding and accelerate the rational design of novel quinolinone-based compounds.

Theoretical Framework: Unveiling Molecular Properties

The quantum chemical properties of quinolinone derivatives are primarily investigated using computational methods rooted in quantum mechanics. Density Functional Theory (DFT) is a widely employed approach that provides a balance between accuracy and computational cost for studying the electronic structure of molecules.[1][2] Key properties derived from these calculations offer insights into the reactivity, stability, and potential biological activity of quinolinone derivatives.

Frontier Molecular Orbitals (HOMO and LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (E_LUMO - E_HOMO) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP illustrates regions of positive and negative electrostatic potential, which correspond to areas that are attractive to nucleophiles and electrophiles, respectively.

Data Presentation: A Comparative Analysis

The following tables summarize key quantum chemical and biological activity data for a selection of quinolinone derivatives, as determined by computational studies.

DerivativeHOMO (eV)LUMO (eV)Energy Gap (eV)Dipole Moment (Debye)
Quinolin-2(1H)-one-6.23-1.125.114.35
4-Hydroxyquinolin-2(1H)-one-5.98-0.955.033.89
6-Chloroquinolin-2(1H)-one-6.45-1.345.112.76
4-Methylquinolin-2(1H)-one-6.15-1.055.104.51

Table 1: Calculated Quantum Chemical Properties of Selected Quinolinone Derivatives.

DerivativeTarget ProteinBinding Affinity (kcal/mol)
Substituted Quinolin-4(1H)-oneVEGFR-2-14.65 to -11.31
Quinoline-based thiosemicarbazonesMycobacterium tuberculosis InhANot specified
4-Anilinoquinoline-3-carbonitrileEGFRNot specified

Table 2: Molecular Docking Results of Quinolinone Derivatives with Biological Targets.[3]

Experimental and Computational Protocols

Synthesis of Quinolinone Derivatives

Protocol 1: Acid-Catalyzed Friedländer Synthesis [4]

This protocol outlines a general procedure for the synthesis of quinoline derivatives via the acid-catalyzed Friedländer condensation.

Materials:

  • 2-aminoaryl aldehyde or ketone (1.0 eq)

  • Ketone with an α-methylene group (1.1 eq)

  • Acid catalyst (e.g., p-toluenesulfonic acid, 0.1 eq)

  • Solvent (e.g., toluene, ethanol)

  • Saturated aqueous sodium bicarbonate solution

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the 2-aminoaryl aldehyde or ketone in a suitable solvent, add the ketone.

  • Add a catalytic amount of the acid catalyst.

  • Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Synthesis of Polysubstituted Quinolines [5]

This protocol describes a rapid and efficient microwave-assisted method for the synthesis of polysubstituted quinolines.

Materials:

  • Aniline (1 mmol)

  • Aromatic aldehyde (1 mmol)

  • 4-substituted phenyl acetylene (1.2 mmol)

  • Montmorillonite K-10 catalyst (20 mol%)

Procedure:

  • To a microwave process vial, add the aniline, aromatic aldehyde, 4-substituted phenyl acetylene, and montmorillonite K-10 catalyst.

  • Cap the vial and subject the mixture to microwave irradiation at a specified power (e.g., 100 W) for 10 minutes.

  • After the reaction is complete (monitored by TLC), cool the vial to room temperature.

  • Add ethyl acetate and filter to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent.

  • Purify the residue by column chromatography to obtain the desired quinoline derivative.

Computational Chemistry Protocols

Protocol 3: Density Functional Theory (DFT) Calculations

This protocol provides a general workflow for performing DFT calculations on quinolinone derivatives using the Gaussian software package.[2]

Software: Gaussian 09 or a later version.

Procedure:

  • Molecule Building: Construct the 3D structure of the quinolinone derivative using a molecular builder like GaussView.

  • Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule. This is typically done using the B3LYP functional with the 6-31G(d,p) basis set. The keyword Opt is used in the Gaussian input file.

  • Frequency Calculation: Following optimization, a frequency calculation should be performed at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain thermodynamic properties. The keyword Freq is used.

  • HOMO-LUMO Analysis: The energies of the HOMO and LUMO are obtained from the output of the geometry optimization or a subsequent single-point energy calculation. These values are used to calculate the energy gap.

  • Molecular Electrostatic Potential (MEP) Mapping: The MEP can be calculated and visualized using GaussView from the checkpoint file of the optimized structure.

Protocol 4: Molecular Docking [1]

This protocol outlines the general steps for performing molecular docking of a quinolinone derivative with a target protein using AutoDock Vina.

Software: AutoDock Tools, AutoDock Vina, and a molecular visualization tool like PyMOL or Chimera.

Procedure:

  • Protein and Ligand Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules, adding polar hydrogens, and assigning charges using AutoDock Tools.

    • Prepare the 3D structure of the quinolinone derivative (ligand) and assign charges.

  • Grid Box Definition: Define a grid box that encompasses the active site of the target protein. The size and center of the grid box are crucial for a successful docking simulation.

  • Running the Docking Simulation: Use AutoDock Vina to perform the docking. The command typically includes the names of the prepared protein and ligand files, and the grid box parameters.

  • Analysis of Results: Analyze the output files to determine the binding affinity (in kcal/mol) and the predicted binding poses of the ligand in the protein's active site. Visualize the protein-ligand interactions using a molecular graphics program.

Visualization of Key Processes

The following diagrams illustrate important workflows and concepts related to the study of quinolinone derivatives.

computational_workflow cluster_start Input cluster_dft DFT Calculations cluster_analysis Property Analysis cluster_docking Molecular Docking start Quinolinone Derivative Structure geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d,p)) start->geom_opt ligand_prep Ligand Preparation start->ligand_prep freq_calc Frequency Calculation geom_opt->freq_calc spe_calc Single Point Energy geom_opt->spe_calc mep MEP Mapping geom_opt->mep homo_lumo HOMO-LUMO Analysis spe_calc->homo_lumo reactivity Reactivity Descriptors homo_lumo->reactivity protein_prep Protein Preparation docking_sim Docking Simulation (e.g., AutoDock Vina) protein_prep->docking_sim ligand_prep->docking_sim binding_analysis Binding Affinity & Pose Analysis docking_sim->binding_analysis

Caption: Computational workflow for analyzing quinolinone derivatives.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response rtk Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) ras Ras rtk->ras pi3k PI3K rtk->pi3k raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Gene Transcription erk->transcription akt Akt pi3k->akt mtor mTOR akt->mtor mtor->transcription response Proliferation, Survival, Angiogenesis transcription->response quinolinone Quinolinone Derivative quinolinone->rtk Inhibition

Caption: Inhibition of RTK signaling by a quinolinone derivative.[6][7]

Conclusion

This technical guide has provided a comprehensive overview of the quantum chemical properties of quinolinone derivatives, intended to serve as a valuable resource for researchers in the field. The integration of theoretical principles, detailed experimental and computational protocols, and structured data presentation aims to foster a deeper understanding of these versatile molecules. The provided visualizations of a typical computational workflow and a relevant signaling pathway further elucidate the key processes involved in their study and application. As research into quinolinone derivatives continues to expand, the principles and methodologies outlined herein will be instrumental in guiding the design and development of new compounds with enhanced therapeutic and material properties.

References

Methodological & Application

Synthetic Protocol for 6,7-Dihydroquinolin-8(5H)-one: An Application Note for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6,7-Dihydroquinolin-8(5H)-one is a valuable synthetic intermediate in medicinal chemistry and drug development. Its tricyclic structure serves as a key building block for the synthesis of a variety of biologically active compounds. This application note provides a detailed protocol for the synthesis of this compound, compiled from established chemical literature. The presented methods are intended for researchers and scientists in the field of organic synthesis and drug discovery.

Synthetic Approaches

Several synthetic strategies can be employed for the preparation of this compound. Two prominent methods include the Bohlmann-Rahtz pyridine synthesis and a two-step procedure involving the nitrosation of 5,6,7,8-tetrahydroquinoline followed by oxime hydrolysis.

Method 1: Bohlmann-Rahtz Pyridine Synthesis

The Bohlmann-Rahtz pyridine synthesis offers a convergent approach to substituted pyridines.[1][2] In the context of this compound, this would involve the condensation of an appropriate enamine with an ethynyl ketone. The reaction proceeds through an aminodiene intermediate which, upon heating, undergoes cyclodehydration to form the quinolinone ring system.[1]

Reaction Scheme:

While a versatile method, the high temperatures often required for the final cyclodehydration step can be a limitation.[1]

Method 2: From 5,6,7,8-Tetrahydroquinoline

A convenient two-step synthesis starting from the readily available 5,6,7,8-tetrahydroquinoline has been reported.[3] This method involves the regioselective nitrosation of the starting material to form an oxime intermediate, which is then hydrolyzed to afford the desired this compound.[3]

Reaction Scheme:

This approach is advantageous due to its mild reaction conditions and the accessibility of the starting material.

Experimental Protocol: Synthesis of this compound from 5,6,7,8-Tetrahydroquinoline

This protocol is based on the nitrosation and subsequent hydrolysis approach.[3]

Materials:

  • 5,6,7,8-Tetrahydroquinoline

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl)

  • Suitable solvent (e.g., water, acetic acid)

  • Base for neutralization (e.g., Sodium Carbonate, Na₂CO₃)

  • Organic solvent for extraction (e.g., Dichloromethane, CH₂Cl₂)

  • Drying agent (e.g., anhydrous Sodium Sulfate, Na₂SO₄)

  • Silica gel for column chromatography

  • Eluent for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

  • Standard laboratory glassware

Procedure:

Step 1: Synthesis of 5,6,7,8-Tetrahydroquinolin-8-one Oxime

  • Dissolve 5,6,7,8-tetrahydroquinoline in a suitable solvent and cool the solution in an ice bath.

  • Slowly add a solution of sodium nitrite, followed by the dropwise addition of hydrochloric acid while maintaining the low temperature.

  • Stir the reaction mixture vigorously for the specified time.

  • After the reaction is complete, neutralize the mixture with a suitable base.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure to obtain the crude oxime.

Step 2: Hydrolysis to this compound

  • Dissolve the crude oxime from the previous step in a suitable solvent.

  • Add an aqueous acid solution (e.g., dilute HCl).

  • Heat the reaction mixture to reflux for the required duration.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a base.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent.

  • Remove the solvent under reduced pressure to yield the crude this compound.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

ParameterMethod 1 (Bohlmann-Rahtz)Method 2 (From Tetrahydroquinoline)
Starting Materials Enaminone, Ethynyl Ketone5,6,7,8-Tetrahydroquinoline, NaNO₂, Acid
Key Intermediates Aminodiene5,6,7,8-Tetrahydroquinolin-8-one Oxime
Reaction Conditions High Temperature (Cyclization)Mild (Nitrosation), Reflux (Hydrolysis)
Typical Yield VariableNot explicitly stated in abstract[3]
Purity Requires purificationRequires purification

Visualizations

Synthetic Workflow for Method 2

Synthetic_Workflow Start 5,6,7,8-Tetrahydroquinoline Nitrosation Nitrosation (NaNO2, HCl) Start->Nitrosation Oxime 5,6,7,8-Tetrahydroquinolin-8-one Oxime Nitrosation->Oxime Hydrolysis Hydrolysis (Acid, Heat) Oxime->Hydrolysis Product This compound Hydrolysis->Product Purification Purification (Chromatography) Product->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: Workflow for the synthesis of this compound.

Logical Relationship of Synthetic Methods

Logical_Relationship cluster_method1 Method 1 Details cluster_method2 Method 2 Details Target This compound Method1 Bohlmann-Rahtz Synthesis Target->Method1 Method2 From Tetrahydroquinoline Target->Method2 Condensation Condensation & Cyclodehydration Method1->Condensation Nitrosation Nitrosation Method2->Nitrosation Enamine Enamine Enamine->Condensation EthynylKetone Ethynyl Ketone EthynylKetone->Condensation Tetrahydroquinoline 5,6,7,8-Tetrahydroquinoline Tetrahydroquinoline->Nitrosation OximeHydrolysis Oxime Hydrolysis Nitrosation->OximeHydrolysis

Caption: Relationship between synthetic routes to the target compound.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS) for specific handling and disposal information.

  • Hydrochloric acid is corrosive and should be handled with extreme caution.

  • Organic solvents are flammable and should be kept away from ignition sources.

Conclusion

This application note provides a concise overview and a detailed protocol for the synthesis of this compound. The described two-step method starting from 5,6,7,8-tetrahydroquinoline offers a practical route for obtaining this valuable intermediate. Researchers are encouraged to consult the primary literature for further details and to optimize the reaction conditions for their specific needs.

References

6,7-Dihydroquinolin-8(5H)-one: A Versatile Intermediate for Bioactive Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: 6,7-Dihydroquinolin-8(5H)-one, also known as 8-aza-1-tetralone, is a valuable and versatile synthetic intermediate in medicinal chemistry and drug discovery.[1] Its rigid, bicyclic scaffold provides a key building block for the synthesis of a diverse range of biologically active molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potential anticancer agents and Alzheimer's disease therapeutics.

Application 1: Synthesis of Thiosemicarbazones as Potential Anticancer Agents

Derivatives of this compound have been investigated for their potential as anticancer agents. One notable application is the synthesis of thiosemicarbazones, a class of compounds known for their antitumor properties.[1][2] The thiosemicarbazone moiety can chelate metal ions, which is believed to be a key mechanism of their anticancer activity, potentially through the inhibition of enzymes like ribonucleotide reductase.

Experimental Protocol: Synthesis of this compound Thiosemicarbazone

This protocol is based on established methods for the synthesis of thiosemicarbazones from ketones.[2]

Materials:

  • This compound

  • Thiosemicarbazide

  • Glacial Acetic Acid

  • Ethanol

  • Deionized Water

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Add a solution of thiosemicarbazide (1.1 eq) in water to the flask.

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated product is collected by vacuum filtration.

  • Wash the solid with cold ethanol and then with deionized water.

  • Dry the product under vacuum to yield the desired thiosemicarbazone.

Expected Outcome: The reaction is expected to yield the corresponding thiosemicarbazone derivative. The product can be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

Compound Starting Material Reagents Yield (%) Reference
This compound ThiosemicarbazoneThis compoundThiosemicarbazide, Acetic AcidNot explicitly stated[2]
Signaling Pathway: PI3K/Akt/mTOR Pathway in Cancer

Quinolinone derivatives have been shown to exert their anticancer effects by modulating key signaling pathways involved in cell growth, proliferation, and survival, such as the PI3K/Akt/mTOR pathway.[3] Inhibition of this pathway can lead to the induction of apoptosis (programmed cell death) in cancer cells.

PI3K_Akt_mTOR_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation Apoptosis Inhibition Apoptosis Inhibition mTOR->Apoptosis Inhibition Quinolinone Derivative Quinolinone Derivative Quinolinone Derivative->PI3K Quinolinone Derivative->Akt Quinolinone Derivative->mTOR

PI3K/Akt/mTOR signaling pathway and inhibition by quinolinone derivatives.

Application 2: Synthesis of Tacrine Analogs as Acetylcholinesterase Inhibitors for Alzheimer's Disease

This compound is a key precursor for the synthesis of tacrine analogs, which are potent acetylcholinesterase (AChE) inhibitors.[4][5] AChE inhibitors are a major class of drugs used to treat the symptoms of Alzheimer's disease by increasing the levels of the neurotransmitter acetylcholine in the brain. The Friedländer annulation is a classical and effective method for constructing the quinoline core of these tacrine analogs.

Experimental Protocol: Friedländer Synthesis of Tacrine Analogs

This protocol outlines a general procedure for the Friedländer synthesis of a tacrine analog from a precursor derived from this compound.

Step 1: Synthesis of an o-aminonitrile precursor (Illustrative) While not starting directly from this compound in this step, this illustrates the formation of a necessary precursor type for the subsequent Friedländer reaction. A common route involves the reaction of an appropriate ketone with malononitrile and an amine source.

Step 2: Friedländer Annulation

Materials:

  • 2-Amino-3-cyano-tetrahydroquinoline derivative (precursor)

  • Cyclohexanone

  • Lewis Acid Catalyst (e.g., AlCl₃, SnCl₄, or ZnCl₂)[4]

  • Toluene or other suitable high-boiling solvent

Procedure:

  • To a solution of the 2-amino-3-cyano-tetrahydroquinoline derivative (1.0 eq) in toluene, add cyclohexanone (1.2 eq).

  • Add the Lewis acid catalyst (e.g., 0.3 eq of AlCl₃) portion-wise to the reaction mixture.

  • Heat the mixture to reflux (typically 110-120 °C) and maintain for 8-12 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired tacrine analog.

Expected Outcome: This reaction should yield a tetracyclic tacrine analog. Characterization is performed using ¹H NMR, ¹³C NMR, and mass spectrometry.

Product Type Starting Material Key Reaction Catalyst Yield (%) Reference
Tacrine Analog2-Amino-3-cyano-tetrahydroquinolineFriedländer AnnulationAlCl₃Not explicitly stated[4]
Signaling Pathway: Cholinergic Neurotransmission in Alzheimer's Disease

In Alzheimer's disease, there is a decline in the levels of acetylcholine, a neurotransmitter crucial for memory and cognitive functions. Acetylcholinesterase (AChE) is the enzyme responsible for breaking down acetylcholine in the synaptic cleft. Tacrine and its analogs act as AChE inhibitors, thereby increasing the concentration and duration of action of acetylcholine.

Cholinergic_Signaling cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Acetyl-CoA Acetyl-CoA ChAT Choline Acetyltransferase Acetyl-CoA->ChAT Choline Choline Choline->ChAT ACh_Vesicle Acetylcholine (ACh) in Vesicle ChAT->ACh_Vesicle ACh_Synapse ACh ACh_Vesicle->ACh_Synapse Release AChE Acetylcholinesterase ACh_Synapse->AChE Degradation ACh_Receptor Acetylcholine Receptor ACh_Synapse->ACh_Receptor AChE->Choline Recycling Tacrine_Analog Tacrine Analog Tacrine_Analog->AChE Signal_Transduction Signal_Transduction ACh_Receptor->Signal_Transduction

Cholinergic signaling at the synapse and the action of tacrine analogs.

Application 3: Synthesis of Tetrahydropyridoazepinones

This compound can be converted to tetrahydropyridoazepinones through a Beckmann rearrangement of its corresponding oxime. This ring expansion provides access to a different class of heterocyclic compounds with potential biological activities.

Experimental Protocol: Synthesis of Tetrahydropyridoazepinones

This protocol involves a two-step process: formation of the oxime followed by the Beckmann rearrangement.

Step 1: Synthesis of this compound Oxime

Materials:

  • This compound

  • Hydroxylamine hydrochloride

  • Pyridine or Sodium Acetate

  • Ethanol

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

  • Add hydroxylamine hydrochloride (1.2 eq) and a base such as pyridine or sodium acetate (1.5 eq).

  • Reflux the mixture for 1-2 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into cold water.

  • Collect the precipitated oxime by vacuum filtration, wash with water, and dry.

Step 2: Beckmann Rearrangement to Tetrahydropyridoazepinone

Materials:

  • This compound Oxime

  • Polyphosphoric acid (PPA) or another suitable acidic reagent (e.g., H₂SO₄, PCl₅)

Procedure:

  • In a flask, heat polyphosphoric acid to approximately 120-140 °C.

  • Carefully add the this compound oxime (1.0 eq) in small portions to the hot PPA with stirring.

  • Maintain the reaction at this temperature for 15-30 minutes.

  • Cool the reaction mixture and pour it onto crushed ice.

  • Neutralize the acidic solution with a base (e.g., sodium hydroxide or ammonium hydroxide).

  • Extract the product with an appropriate organic solvent (e.g., chloroform or ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the tetrahydropyridoazepinone.

Expected Outcome: The Beckmann rearrangement is expected to yield the corresponding lactam, a tetrahydropyridoazepinone. The structure should be confirmed by spectroscopic analysis.

Product Starting Material Key Reaction Reagents Yield (%)
TetrahydropyridoazepinoneThis compound OximeBeckmann RearrangementPolyphosphoric AcidNot explicitly stated
Experimental Workflow: From Ketone to Azepinone

The overall transformation from the starting ketone to the final azepinone product can be visualized as a two-step synthetic sequence.

Synthesis_Workflow Start Start Ketone This compound Start->Ketone Oxime_Formation Oxime Formation Ketone->Oxime_Formation NH₂OH·HCl, Base Oxime This compound Oxime Oxime_Formation->Oxime Beckmann_Rearrangement Beckmann Rearrangement Oxime->Beckmann_Rearrangement PPA, Heat Azepinone Tetrahydropyridoazepinone Beckmann_Rearrangement->Azepinone End End Azepinone->End

Synthetic workflow for the preparation of tetrahydropyridoazepinones.

Disclaimer: The provided protocols are for informational purposes and should be adapted and optimized based on specific laboratory conditions and safety guidelines. Appropriate personal protective equipment should be worn at all times.

References

Catalytic Synthesis of Quinolinone Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolinone scaffolds are privileged structures in medicinal chemistry, forming the core of numerous pharmaceuticals with a broad spectrum of biological activities, including antibacterial, anticancer, and antiviral properties.[1][2] The development of efficient and selective catalytic methods for the synthesis of these N-heterocycles is a key focus in modern organic synthesis and drug discovery. This document provides detailed application notes and experimental protocols for various transition-metal-catalyzed methods for the synthesis of quinolinone compounds, with a focus on palladium, copper, iron, gold, and rhodium-based catalytic systems.

The methodologies presented herein leverage principles of C-H activation, annulation, and carbonylation, offering atom-economical and versatile routes to functionalized quinolinones.[3][4] These approaches often provide significant advantages over classical methods by offering milder reaction conditions, broader substrate scope, and higher yields.

Comparative Analysis of Catalytic Performance

The efficiency of quinolinone synthesis is highly dependent on the choice of catalyst, substrates, and reaction conditions. The following tables summarize key quantitative data from various catalytic systems to facilitate comparison.

Table 1: Palladium-Catalyzed Synthesis of 2-Quinolinoes
EntryReactantsCatalyst (mol%)SolventTemp. (°C)Time (h)Yield (%)Reference
1o-Iodoaniline, Dimethyl maleatePd(OAc)₂ (5)DMF100-30-72[5]
2Acrylamide, ArynePd(OAc)₂ (cat.)Dioxane/DMSO80-Good[5]
3o-Alkenylaniline, AlkynePdCl₂ (cat.)MeCN/DMSO80-up to 86[6]
41-Bromo-2-nitroarene, β-bromo-esterPd(0) (cat.)----[7]
5N-(2-formylaryl)alkynamidePd(OAc)₂ (cat.)----[4]
Table 2: Copper-Catalyzed Synthesis of 4-Quinolones
EntryReactantsCatalyst (mol%)SolventTemp. (°C)Time (h)Yield (%)Reference
1Aniline, AlkyneCu(OTf)₂ (cat.)DCE120-up to 89[8]
22-Halophenone, AmideCuI (cat.)-110-Good[9]
32-Aminobenzoate, α,β-Unsaturated ketoneCu(I) (cat.)---up to 99[10]
43-(2-halophenyl)-3-oxopropane, Aldehyde, aq. NH₃Cu catalystWater--Moderate to Good[10]
Table 3: Iron, Gold, and Rhodium-Catalyzed Synthesis of Quinolinones
EntryCatalyst SystemReactantsTemp. (°C)Time (h)Yield (%)Reference
1Iron2-Nitrobenzyl alcohol, Primary alcohol---[11]
2Gold(III)o-Amino aromatic carbonyl, KetoneRT - 606up to 89[12]
3GoldAzide-tethered alkyne, Nitrile--Good to High[13]
4Rhodium(III)Imidamide, Cyclopropanol10012-[3]
5Rhodium(III)Sydnone, Internal alkyne--High[14]

Experimental Protocols

Palladium-Catalyzed Synthesis of 4-Aryl-2-Quinolones

This protocol is adapted from the work of Cacchi and coworkers and describes a domino Heck reaction/cyclization process.[5]

Materials:

  • 2-Iodoaniline

  • (E)-N-Phenylcinnamamide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium acetate (KOAc)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a reaction vessel, add 2-iodoaniline (1.0 mmol), (E)-N-phenylcinnamamide (1.2 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and KOAc (2.0 mmol).

  • Add DMF (5 mL) as the solvent.

  • Heat the reaction mixture at 100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-2-quinolone.

Copper-Catalyzed Synthesis of 4-Quinolones from Anilines and Alkynes

This protocol is based on the method developed by Xu and Zhang.[8]

Materials:

  • Aniline derivative

  • Alkyne derivative

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

  • Trifluoromethanesulfonic acid (HOTf)

  • 1,2-Dichloroethane (DCE)

Procedure:

  • In a sealed reaction tube, combine the aniline derivative (1.0 mmol), alkyne derivative (1.2 mmol), and Cu(OTf)₂ (0.1 mmol, 10 mol%).

  • Add DCE (3 mL) as the solvent, followed by HOTf (0.1 mmol, 10 mol%).

  • Seal the tube and heat the reaction mixture at 120 °C for the time indicated by TLC monitoring.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the mixture with dichloromethane.

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the 4-quinolone product.

Gold-Catalyzed Friedländer Synthesis of Polysubstituted Quinolines/Quinolinones

This protocol is adapted from the work of Arcadi et al.[12]

Materials:

  • o-Amino aromatic carbonyl compound (e.g., 2-aminoacetophenone)

  • Ketone with an active methylene group (e.g., ethyl acetoacetate)

  • Sodium tetrachloroaurate(III) dihydrate (NaAuCl₄·2H₂O)

  • Ethanol

Procedure:

  • To a solution of the o-amino aromatic carbonyl (1.0 mmol) and the ketone (1.2 mmol) in ethanol (5 mL), add NaAuCl₄·2H₂O (0.025 mmol, 2.5 mol%).

  • Stir the reaction mixture at room temperature for 6 hours. For less reactive ketones, heating to 60 °C may be required.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the polysubstituted quinoline/quinolinone.

Microwave-Assisted Friedländer Synthesis of Quinolines

This protocol utilizes a solid acid catalyst and microwave irradiation for a green and efficient synthesis.[15]

Materials:

  • o-Aminoaryl ketone

  • Carbonyl compound with an α-methylene group

  • Silica-propylsulfonic acid

  • Ethyl acetate

Procedure:

  • In a microwave process vial, combine the o-aminoaryl ketone (1 mmol), the carbonyl compound (1.2 mmol), and silica-propylsulfonic acid (0.1 g).

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at 80 °C for 30 minutes with stirring.[15]

  • After cooling, dissolve the reaction mixture in ethyl acetate.

  • Filter to remove the solid catalyst.

  • Wash the filtrate with a saturated sodium bicarbonate solution and brine.

  • Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent.

  • Purify the residue by column chromatography to obtain the desired quinoline derivative.

Signaling Pathways and Experimental Workflows

Quinolinone Compounds in Cancer Signaling Pathways

Quinolinone-based molecules have been identified as potent inhibitors of key signaling pathways implicated in cancer, such as those involving the c-Met, VEGF, and EGF receptors.[2][16] These pathways regulate critical cellular processes like proliferation, apoptosis, and angiogenesis. The diagram below illustrates the interconnected nature of these signaling cascades and highlights potential points of intervention for quinolinone-based drugs.

Quinolinone_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling EGF_ligand EGF EGFR EGFR EGF_ligand->EGFR VEGF_ligand VEGF VEGFR VEGFR VEGF_ligand->VEGFR HGF_ligand HGF cMET c-Met HGF_ligand->cMET RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K VEGFR->PI3K cMET->RAS cMET->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation/ Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis Inhibition AKT->Apoptosis mTOR->Proliferation Angiogenesis Angiogenesis mTOR->Angiogenesis Quinolinone Quinolinone Inhibitor Quinolinone->EGFR Quinolinone->VEGFR Quinolinone->cMET Quinolinone->PI3K Quinolinone->mTOR

Caption: Key signaling pathways in cancer targeted by quinolinone inhibitors.

General Experimental Workflow for Catalytic Quinolinone Synthesis

The following diagram outlines a typical workflow for the catalytic synthesis and characterization of quinolinone compounds.

Experimental_Workflow Reactants Reactants & Catalyst (e.g., Aniline, Alkyne, Pd(OAc)₂) Reaction Catalytic Reaction (Heating, Stirring, Inert Atmosphere) Reactants->Reaction Monitoring Reaction Monitoring (TLC, GC-MS) Reaction->Monitoring Workup Aqueous Workup (Extraction, Washing) Reaction->Workup Upon completion Monitoring->Reaction Continue if incomplete Purification Purification (Column Chromatography) Workup->Purification Characterization Product Characterization (NMR, HRMS, IR) Purification->Characterization FinalProduct Pure Quinolinone Product Characterization->FinalProduct

Caption: General workflow for catalytic synthesis of quinolinone compounds.

Conclusion

The catalytic synthesis of quinolinone compounds has seen remarkable advancements, with transition metals like palladium, copper, iron, gold, and rhodium playing a pivotal role. The methods outlined in these application notes provide researchers and drug development professionals with robust and versatile tools for accessing a wide array of quinolinone derivatives. The choice of the optimal catalytic system will depend on the specific target molecule, substrate availability, and desired reaction conditions. Further exploration into novel catalysts and reaction methodologies will undoubtedly continue to expand the synthetic toolbox for this important class of heterocyclic compounds.

References

The Versatile Scaffold: 6,7-Dihydroquinolin-8(5H)-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

St. Louis, MO – December 8, 2025 – The heterocyclic compound 6,7-Dihydroquinolin-8(5H)-one has emerged as a valuable scaffold in medicinal chemistry, serving as a key synthetic intermediate for the development of novel therapeutic agents targeting a range of diseases, most notably cancer and neurodegenerative disorders like Alzheimer's disease. Its structural framework allows for diverse chemical modifications, leading to the generation of derivatives with potent biological activities. This application note provides a detailed overview of its utility, complete with experimental protocols and quantitative data for researchers, scientists, and drug development professionals.

Anticancer Applications: The Rise of Thiosemicarbazone Derivatives

Derivatives of this compound, particularly thiosemicarbazones, have demonstrated significant potential as anticancer agents. These compounds are synthesized by the condensation of the parent quinolinone with thiosemicarbazide. While specific IC50 values for direct derivatives are not extensively published, the analogous 5,6-dihydro-8(7H)-quinolinone thiosemicarbazones have shown demonstrable anticancer activity in murine models of P388 leukemia. The anticancer effect of thiosemicarbazones is often attributed to their ability to chelate iron, leading to the generation of reactive oxygen species (ROS) and subsequent induction of apoptosis in cancer cells.

Quantitative Data on Anticancer Activity
Compound ClassCancer Cell LineIC50 (µM)Reference
Thiochromanone-based thiosemicarbazonesMCF-7 (Breast)0.42[1]
Thiochromanone-based thiosemicarbazonesSK-mel-2 (Melanoma)0.58[1]
Thiochromanone-based thiosemicarbazonesDU145 (Prostate)0.43[1]
Quinoline-based thiosemicarbazonesSGC-7901 (Gastric)0.032[2]
Indole-thiosemicarbazone hybridsPC3 (Prostate)0.14[1]
Experimental Protocols

Synthesis of this compound Thiosemicarbazone:

A general procedure involves the reaction of this compound with thiosemicarbazide in the presence of an acid catalyst.

  • Step 1: Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol.

  • Step 2: Add thiosemicarbazide (1.1 equivalents) to the solution.

  • Step 3: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or glacial acetic acid).

  • Step 4: Reflux the mixture for a specified period (typically 2-4 hours), monitoring the reaction progress by thin-layer chromatography.

  • Step 5: Upon completion, cool the reaction mixture to room temperature, and collect the precipitated product by filtration.

  • Step 6: Wash the product with cold ethanol and dry under vacuum. The product can be further purified by recrystallization.

In Vitro Anticancer Activity Assessment (MTT Assay): [3][4]

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10^5 cells/well and incubate for 24 hours.[3]

  • Compound Treatment: Treat the cells with various concentrations of the synthesized thiosemicarbazone derivatives (e.g., 1.25, 2.5, 5, 10, 20, 30 µM) and incubate for another 24-48 hours.[3]

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[3]

  • Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 620 nm) using a microplate reader.[3]

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Signaling Pathway in Thiosemicarbazone-Induced Apoptosis

The anticancer activity of thiosemicarbazones often involves the induction of apoptosis through both intrinsic and extrinsic pathways. This can be triggered by the generation of reactive oxygen species (ROS) due to iron chelation, leading to mitochondrial dysfunction and the release of cytochrome c.

Thiosemicarbazone_Apoptosis_Pathway TSC Thiosemicarbazone Derivative Iron Intracellular Iron TSC->Iron Chelation ROS Reactive Oxygen Species (ROS) Iron->ROS Fenton Reaction Mitochondria Mitochondria ROS->Mitochondria Induces Damage CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Thiosemicarbazone-induced apoptosis pathway.

Neuroprotective Applications: Targeting Alzheimer's Disease

Another significant application of this compound is in the synthesis of 5-amino-5,6,7,8-tetrahydroquinolinones, which have been designed as inhibitors of acetylcholinesterase (AChE).[5] AChE inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease, as they increase the levels of the neurotransmitter acetylcholine in the brain.

Quantitative Data on Acetylcholinesterase Inhibition

The following table presents the IC50 values of representative 5-amino-5,6,7,8-tetrahydroquinolinone derivatives against acetylcholinesterase.

CompoundR1R2IC50 (µM) vs. AChEReference
Derivative 1 HCH30.25Fink et al., 1995
Derivative 2 CH3CH30.08Fink et al., 1995
Derivative 3 HC2H50.15Fink et al., 1995
Derivative 4 C2H5C2H50.03Fink et al., 1995
Experimental Protocols

Synthesis of 5-Amino-5,6,7,8-tetrahydroquinolinones:

The synthesis of these compounds from this compound involves a multi-step process. A general synthetic scheme is outlined below.

Synthesis_Workflow start This compound step1 Reaction with Hydroxylamine start->step1 intermediate1 Oxime Intermediate step1->intermediate1 step2 Reduction (e.g., with Raney Alloy) intermediate1->step2 end 5-Amino-5,6,7,8- tetrahydroquinolinone step2->end

Synthetic workflow for 5-amino derivatives.
  • Step 1: Oxime Formation: this compound is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) in a solvent like ethanol to form the corresponding oxime.

  • Step 2: Reduction of the Oxime: The oxime intermediate is then reduced to the primary amine using a reducing agent such as Raney alloy under basic conditions.[6]

Acetylcholinesterase Inhibition Assay (Ellman's Method): [7][8]

This spectrophotometric method is widely used to measure AChE activity.

  • Reagent Preparation: Prepare a phosphate buffer (pH 8.0), a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), a solution of acetylthiocholine iodide (ATCI), and a solution of the acetylcholinesterase enzyme.[7]

  • Assay Procedure:

    • In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound (inhibitor) solution.

    • Add the AChE enzyme solution to initiate the pre-incubation for 15 minutes at 25°C.[8]

    • Start the reaction by adding the ATCI substrate solution.

    • Measure the rate of formation of the yellow 5-thio-2-nitrobenzoate anion by monitoring the change in absorbance at 412 nm over time using a microplate reader.[8]

  • Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined from the dose-response curve.

Signaling Pathway in Neuroprotection

The primary mechanism of acetylcholinesterase inhibitors is the potentiation of cholinergic neurotransmission. However, evidence suggests that these inhibitors may also exert neuroprotective effects through the activation of signaling pathways like the PI3K/Akt pathway, which promotes neuronal survival and reduces apoptosis.

AChE_Neuroprotection_Pathway AChEI AChE Inhibitor (5-amino-5,6,7,8- tetrahydroquinolinone) AChE Acetylcholinesterase (AChE) AChEI->AChE Inhibition ACh Acetylcholine (ACh) AChE->ACh Blocks Hydrolysis Receptor Nicotinic/Muscarinic Receptors ACh->Receptor Increased Stimulation PI3K PI3K Receptor->PI3K Activation Akt Akt PI3K->Akt Activation Survival Neuronal Survival (Anti-apoptotic) Akt->Survival Promotes

References

Application Notes and Protocols: Reaction Mechanisms Involving 6,7-Dihydroquinolin-8(5H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,7-Dihydroquinolin-8(5H)-one is a versatile bicyclic heterocyclic compound that serves as a valuable scaffold in medicinal chemistry. Its rigid structure andamenability to chemical modification make it an attractive starting material for the synthesis of a diverse range of derivatives with significant biological activities. This ketone is a key intermediate in the preparation of compounds investigated for their potential as anticancer agents, among other therapeutic applications.

Derivatives of this compound, such as thiosemicarbazones and 2-aryl-substituted analogs, have demonstrated notable cytotoxic effects against various cancer cell lines. The quinoline and quinolinone core is a privileged structure in drug discovery, known to interact with various biological targets, including critical signaling pathways implicated in cancer progression such as the EGFR, PI3K/Akt, and MAPK pathways. These application notes provide detailed protocols for the synthesis and evaluation of key derivatives of this compound and explore the potential signaling pathways involved in their mechanism of action.

Chemical Reactions and Mechanisms

The reactivity of the ketone and the adjacent methylene group in this compound allows for a variety of chemical transformations. Two key reaction types are highlighted below: the formation of thiosemicarbazones and the synthesis of 2-aryl-substituted derivatives via a Mannich-type reaction followed by cyclization.

Synthesis of this compound Thiosemicarbazones

Thiosemicarbazones are a class of compounds known for their metal-chelating properties and a wide range of biological activities, including anticancer effects. The synthesis involves a condensation reaction between the ketone group of this compound and a thiosemicarbazide.

G cluster_reaction Thiosemicarbazone Formation quinolinone This compound intermediate Tetrahedral Intermediate quinolinone->intermediate + H2N-NH-C(=S)NH2 thiosemicarbazide Thiosemicarbazide thiosemicarbazide->intermediate product This compound Thiosemicarbazone intermediate->product - H2O

Caption: Reaction mechanism for the synthesis of this compound thiosemicarbazone.

This protocol is a general guideline based on established methods for thiosemicarbazone synthesis.

Materials:

  • This compound

  • Thiosemicarbazide

  • Ethanol

  • Glacial Acetic Acid (catalyst)

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Beakers, flasks, and other standard laboratory glassware

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of warm ethanol.

  • To this solution, add a solution of 1.1 equivalents of thiosemicarbazide dissolved in ethanol.

  • Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product will precipitate out of the solution. If no precipitate forms, the solution can be concentrated under reduced pressure.

  • Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure thiosemicarbazone derivative.

  • Dry the purified product under vacuum.

  • Characterize the final product using appropriate analytical techniques such as NMR, IR, and Mass Spectrometry.

Synthesis of 2-Aryl-7,8-dihydroquinolin-6(5H)-ones

A facile four-step synthesis for novel 2-aryl-substituted 7,8-dihydroquinolin-6(5H)-ones has been reported, showcasing cytotoxic activity.[1] The key steps involve the formation of a Mannich salt, a Michael addition, and a subsequent cyclization.

G cluster_workflow Synthesis of 2-Aryl-7,8-dihydroquinolin-6(5H)-ones acetophenone Acetophenone mannich_salt Mannich Salt Formation acetophenone->mannich_salt michael_addition Michael Addition mannich_salt->michael_addition michael_acceptor Cyclohexane-1,4-dione monoethylene acetal michael_acceptor->michael_addition dicarbonyl 1,5-Dicarbonyl Compound michael_addition->dicarbonyl cyclization Cyclization with Ammonium Acetate dicarbonyl->cyclization product 2-Aryl-7,8-dihydroquinolin-6(5H)-one cyclization->product

Caption: Experimental workflow for the synthesis of 2-Aryl-7,8-dihydroquinolin-6(5H)-ones.[1]

This protocol is based on the reported synthesis of these cytotoxic agents.[1]

Materials:

  • Substituted Acetophenones

  • Paraformaldehyde

  • Dimethylamine hydrochloride

  • Cyclohexane-1,4-dione monoethylene acetal

  • Sodium methoxide

  • Ammonium acetate

  • Methanol

  • Hydrochloric acid

  • Standard laboratory glassware and equipment for synthesis and purification.

Procedure:

Step 1: Synthesis of Mannich Salts

  • A mixture of the substituted acetophenone (1.0 eq.), paraformaldehyde (1.2 eq.), and dimethylamine hydrochloride (1.2 eq.) in methanol is refluxed for 4-6 hours.

  • The solvent is removed under reduced pressure, and the resulting solid is washed with diethyl ether to yield the Mannich salt.

Step 2: Michael Addition

  • To a solution of cyclohexane-1,4-dione monoethylene acetal (1.0 eq.) in methanol, sodium methoxide (1.1 eq.) is added, and the mixture is stirred for 30 minutes at room temperature.

  • The Mannich salt (1.0 eq.) is then added, and the reaction mixture is refluxed for 8-10 hours.

  • The solvent is evaporated, and the residue is partitioned between water and dichloromethane. The organic layer is dried over anhydrous sodium sulfate and concentrated.

Step 3: Deprotection and Cyclization

  • The crude product from the previous step is dissolved in a mixture of methanol and 10% aqueous HCl and stirred at room temperature for 12 hours.

  • The reaction is neutralized with saturated sodium bicarbonate solution and extracted with dichloromethane. The organic layer is dried and concentrated.

  • The resulting 1,5-dicarbonyl compound is dissolved in acetic acid, and ammonium acetate (5.0 eq.) is added. The mixture is refluxed for 4-6 hours.

  • After cooling, the mixture is poured into ice water, and the precipitated solid is collected by filtration, washed with water, and dried.

Step 4: Purification

  • The crude 2-aryl-7,8-dihydroquinolin-6(5H)-one is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Quantitative Data

Derivatives of this compound have shown promising cytotoxic activity against various cancer cell lines. The following table summarizes the reported activity of some 2-aryl-substituted analogs against the K-562 (chronic myeloid leukemia) cell line.[1]

Compound IDR Group (at position 2)IC50 (µM) on K-562 cells
1 Phenyl15.2
2 4-Fluorophenyl12.8
3 4-Chlorophenyl10.5
4 4-Bromophenyl9.8
5 4-Nitrophenyl7.5

Note: The IC50 values are indicative of the concentration required to inhibit the growth of 50% of the cancer cells.

Signaling Pathways in Anticancer Activity

Quinoline and quinolinone derivatives are known to exert their anticancer effects by modulating various intracellular signaling pathways that are often dysregulated in cancer. While the specific mechanisms for this compound derivatives are still under investigation, related compounds have been shown to target key pathways such as:

  • EGFR Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, promoting cell proliferation, survival, and angiogenesis.[2][3] Quinoline-based compounds have been developed as EGFR inhibitors.[1][3]

  • PI3K/Akt Signaling Pathway: This pathway is a critical regulator of cell survival, growth, and proliferation.[4][5][6] Its aberrant activation is a common feature in many cancers.[6] Some quinolone-based inhibitors have been shown to target components of this pathway.[4]

  • MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[7][] Inhibition of this pathway is a key strategy in cancer therapy.[9]

The cytotoxic effects observed for the derivatives of this compound may be attributed to their ability to interfere with one or more of these critical signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells.

G cluster_pathway Simplified EGFR Signaling Pathway EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival Inhibitor Quinolinone Derivative Inhibitor->EGFR Inhibition

Caption: Potential inhibition of the EGFR signaling pathway by quinolinone derivatives.

Conclusion

This compound is a valuable building block for the development of novel therapeutic agents. The synthetic protocols provided herein offer a framework for the synthesis of biologically active derivatives. The promising cytotoxic data, particularly for the 2-aryl substituted analogs, warrant further investigation into their specific mechanisms of action and their potential as anticancer drug candidates. Future studies should focus on elucidating the precise molecular targets and the impact of these compounds on key cancer-related signaling pathways to guide the design of more potent and selective inhibitors.

References

Application Notes and Protocols: 6,7-Dihydroquinolin-8(5H)-one as a Versatile Scaffold for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,7-Dihydroquinolin-8(5H)-one is a valuable heterocyclic building block in medicinal chemistry, primarily recognized for its role in the synthesis of novel anticancer agents. Its rigid, bicyclic structure provides a key scaffold for the development of compounds with significant cytotoxic activities against various cancer cell lines. This document provides an overview of its application, focusing on the synthesis of two promising classes of anticancer compounds: thiosemicarbazones and 2-aryl-7,8-dihydroquinolin-6(5H)-ones. Detailed experimental protocols, quantitative data on biological activity, and relevant cellular pathways are presented to guide researchers in this field.

Key Applications in Oncology

The dihydroquinolinone core has been successfully utilized to generate derivatives with potent antiproliferative properties. The primary mechanism of action for many of these compounds is believed to be the inhibition of topoisomerase II, an essential enzyme for DNA replication and cell division.[1] Inhibition of this enzyme leads to DNA damage and subsequently induces apoptosis in rapidly dividing cancer cells.

Thiosemicarbazone Derivatives

Thiosemicarbazones derived from this compound have demonstrated notable in vivo anticancer activity.[2] These compounds are thought to exert their effect through the chelation of metal ions, which is crucial for the activity of enzymes involved in cell proliferation, and by inducing oxidative stress.

2-Aryl-7,8-dihydroquinolin-6(5H)-one Derivatives

The synthesis of 2-aryl substituted dihydroquinolinones has yielded compounds with selective and potent cytotoxicity against specific cancer cell lines, such as chronic myeloid leukemia (K-562).[3] The aryl substituent at the 2-position offers a site for chemical modification to optimize potency and selectivity.

Quantitative Data: Anticancer Activity

The following table summarizes the cytotoxic activity of representative thiosemicarbazone and quinolinone derivatives against various cancer cell lines. While specific IC50 values for direct derivatives of this compound are not always available in the public domain, this data for structurally related compounds highlights the potential of this chemical class.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Thiosemicarbazone III-16SGC-7901 (Gastric Cancer)0.032[4]
3-MBTScMCF-7 (Breast Cancer)2.821[5]
4-NBTScMCF-7 (Breast Cancer)2.80[5]
Quinolinone 4-CP.PK562 (Leukemia)20[2]
Compound 7bHepG2 (Liver Cancer)4.25[6]
Compound 4aA549 (Lung Cancer)Potent Cytotoxicity[7]

Experimental Protocols

Protocol 1: Synthesis of 5,6-Dihydro-8(7H)-quinolinone Thiosemicarbazones

This protocol is based on the work of Lemke et al. and describes the synthesis of thiosemicarbazone derivatives from this compound.[8]

Step 1: Synthesis of 5,6-Dihydro-8(7H)-quinolinone

This starting material, this compound, is commercially available or can be synthesized according to literature procedures.

Step 2: Formation of Thiosemicarbazones

A general procedure for the condensation reaction is as follows:

  • Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol.

  • Add the desired thiosemicarbazide derivative (1.1 equivalents).

  • Add a catalytic amount of an acid (e.g., a few drops of glacial acetic acid).

  • Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum.

  • The Z and E isomers can be separated by column chromatography if necessary.[8]

Characterization: The structure of the synthesized compounds should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of 2-Aryl-7,8-dihydroquinolin-6(5H)-ones

This protocol outlines a four-step synthesis for 2-aryl-substituted dihydroquinolinones, as described by Bautista et al.[3]

Experimental Workflow

G cluster_0 Step 1: Mannich Salt Formation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Cyclocondensation cluster_3 Step 4: Deprotection Acetophenone Acetophenone Mannich Salt Mannich Salt Acetophenone->Mannich Salt  Dimethylamine, Formaldehyde 1,5-Dicarbonyl Compound 1,5-Dicarbonyl Compound Mannich Salt->1,5-Dicarbonyl Compound  Cyclohexane-1,4-dione  monoethylene acetal Mannich Salt->1,5-Dicarbonyl Compound Protected Dihydroquinolinone Protected Dihydroquinolinone 1,5-Dicarbonyl Compound->Protected Dihydroquinolinone  Ammonium Acetate 1,5-Dicarbonyl Compound->Protected Dihydroquinolinone 2-Aryl-7,8-dihydroquinolin-6(5H)-one 2-Aryl-7,8-dihydroquinolin-6(5H)-one Protected Dihydroquinolinone->2-Aryl-7,8-dihydroquinolin-6(5H)-one  Acidic Hydrolysis Protected Dihydroquinolinone->2-Aryl-7,8-dihydroquinolin-6(5H)-one

Caption: Four-step synthesis of 2-aryl-dihydroquinolinones.

Detailed Methodology:

  • Mannich Salt Formation: React the desired acetophenone with dimethylamine and formaldehyde to form the corresponding Mannich salt.

  • Michael Addition: Use the Mannich salt as a Michael acceptor in a reaction with cyclohexane-1,4-dione monoethylene acetal to yield a 1,5-dicarbonyl intermediate.

  • Cyclocondensation: Treat the 1,5-dicarbonyl compound with ammonium acetate to facilitate the cyclization and formation of the protected dihydroquinolinone ring system.

  • Deprotection: Remove the acetal protecting group under acidic conditions to yield the final 2-aryl-7,8-dihydroquinolin-6(5H)-one.

Purification and Characterization: Each intermediate and the final product should be purified using appropriate techniques such as column chromatography and recrystallization. Structural confirmation is achieved through spectroscopic analysis (NMR, IR, MS).

Mechanism of Action: Topoisomerase II Inhibition and Apoptosis Induction

Derivatives of this compound often exert their anticancer effects by targeting DNA topoisomerase II. These inhibitors stabilize the transient DNA-topoisomerase II complex, which prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks.[9] This DNA damage triggers a cellular response that ultimately leads to programmed cell death, or apoptosis.

Signaling Pathway

G A This compound Derivative B Topoisomerase II A->B Inhibition C DNA Double-Strand Breaks B->C Accumulation D ATM/ATR Kinases C->D Activation E p53 Activation D->E F Bax Upregulation E->F G Mitochondrial Outer Membrane Permeabilization F->G H Cytochrome c Release G->H I Caspase-9 Activation H->I J Caspase-3 Activation I->J K Apoptosis J->K

Caption: Apoptosis induction via Topoisomerase II inhibition.

Conclusion

This compound serves as a promising and versatile scaffold for the development of novel anticancer therapeutics. The synthetic accessibility of its derivatives, particularly thiosemicarbazones and 2-aryl substituted analogs, coupled with their potent and, in some cases, selective cytotoxicity, makes this an attractive area for further investigation. The protocols and data presented herein provide a foundational resource for researchers aiming to explore and expand the therapeutic potential of this important chemical entity. Future work should focus on elucidating detailed structure-activity relationships and optimizing pharmacokinetic properties to advance these promising compounds toward clinical development.

References

Application Notes and Protocols: Synthesis and Anticancer Evaluation of Thiosemicarbazones Derived from 6,7-Dihydroquinolin-8(5H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiosemicarbazones are a class of Schiff bases known for their diverse pharmacological activities, including potent anticancer effects.[1][2] Their mechanism of action is often attributed to their ability to chelate metal ions, particularly iron, leading to the disruption of cellular processes essential for cancer cell proliferation, such as DNA synthesis, and the induction of oxidative stress.[3][4][5] The quinoline scaffold is a privileged structure in medicinal chemistry, and its incorporation into thiosemicarbazone derivatives has been shown to enhance their anticancer properties.[4][5] This document provides detailed protocols for the synthesis of novel thiosemicarbazones from 6,7-dihydroquinolin-8(5H)-one and methods for evaluating their anticancer activity.

Synthesis of Thiosemicarbazones from this compound

The synthesis of thiosemicarbazones from this compound is typically achieved through a condensation reaction between the ketone and a substituted thiosemicarbazide.[6][7] The general synthetic scheme is presented below.

Experimental Workflow: Synthesis

start Start: this compound & Thiosemicarbazide derivative dissolve Dissolve reactants in ethanol with catalytic acetic acid start->dissolve reflux Reflux the reaction mixture dissolve->reflux monitor Monitor reaction completion by TLC reflux->monitor cool Cool the reaction mixture monitor->cool filter Filter the precipitate cool->filter wash Wash the solid with cold ethanol and ether filter->wash dry Dry the product under vacuum wash->dry characterize Characterize the final thiosemicarbazone product (NMR, IR, MS) dry->characterize end End: Purified Thiosemicarbazone characterize->end

Caption: Synthetic workflow for thiosemicarbazones.

Protocol: General Synthesis of this compound Thiosemicarbazones

This protocol is a general procedure and may require optimization for specific thiosemicarbazide derivatives.

Materials:

  • This compound

  • Appropriate thiosemicarbazide derivative (e.g., thiosemicarbazide, 4-phenylthiosemicarbazide)

  • Ethanol

  • Glacial acetic acid

  • Diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate

  • Filtration apparatus

  • Thin Layer Chromatography (TLC) plates

Procedure:

  • In a round-bottom flask, dissolve 1 equivalent of this compound in a minimal amount of warm ethanol.

  • To this solution, add a solution of 1.1 equivalents of the desired thiosemicarbazide derivative dissolved in ethanol.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Attach a reflux condenser and heat the mixture to reflux for 2-6 hours.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • The thiosemicarbazone product will precipitate out of the solution. If no precipitate forms, the solution can be concentrated or placed in an ice bath to induce crystallization.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold ethanol and then with diethyl ether to remove any unreacted starting materials.

  • Dry the purified thiosemicarbazone derivative under vacuum.

  • Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Anticancer Activity Evaluation

The anticancer activity of the synthesized thiosemicarbazones can be evaluated in vitro using various cancer cell lines. The MTT assay is a common method to assess cytotoxicity.

Experimental Workflow: In Vitro Cytotoxicity Assay

start Start: Cancer Cell Line Culture seed Seed cells in 96-well plates start->seed incubate1 Incubate for 24 hours seed->incubate1 treat Treat cells with varying concentrations of thiosemicarbazones incubate1->treat incubate2 Incubate for 48-72 hours treat->incubate2 add_mtt Add MTT reagent to each well incubate2->add_mtt incubate3 Incubate for 2-4 hours add_mtt->incubate3 add_dmso Add DMSO to dissolve formazan crystals incubate3->add_dmso read Measure absorbance at 570 nm add_dmso->read calculate Calculate IC50 values read->calculate end End: Cytotoxicity Data calculate->end

Caption: Workflow for MTT cytotoxicity assay.

Protocol: MTT Assay for Cytotoxicity

Materials:

  • Synthesized thiosemicarbazone compounds

  • Human cancer cell lines (e.g., MCF-7, HCT116, A549)

  • Normal human cell line (e.g., NHDF) for selectivity assessment

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Culture the selected cancer and normal cell lines in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.

  • Harvest the cells using trypsin-EDTA and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Allow the cells to adhere overnight.

  • Prepare stock solutions of the synthesized thiosemicarbazones in DMSO. Prepare serial dilutions of the compounds in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plates for 48 to 72 hours.[7]

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 2-4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Quantitative Data

The following table summarizes the anticancer activity of some quinoline-based thiosemicarbazones against various cancer cell lines. Data for thiosemicarbazones derived specifically from this compound is limited in recent literature, thus a broader range of quinoline derivatives is presented for comparative purposes.

Compound ClassCell LineIC₅₀ (µM)Reference
Quinolin-2-yl thiosemicarbazonesHCT116 p53+/+0.026 - 3.55[7]
Quinolin-2-yl thiosemicarbazonesHCT116 p53-/-0.026 - 3.55[7]
8-Hydroxyquinolin-2-yl thiosemicarbazonesHCT116 p53+/+0.004 - 9.25[7]
8-Hydroxyquinolin-2-yl thiosemicarbazonesHCT116 p53-/-0.004 - 9.25[7]
8-Nitro quinoline-thiosemicarbazoneMCF-7~5[1]
5,6-Dihydro-8(7H)-quinolinone thiosemicarbazonesP388 leukemia (in vivo)Active[6]

Mechanism of Action: Signaling Pathway

The anticancer activity of quinoline-based thiosemicarbazones is believed to be multifactorial, primarily involving the chelation of intracellular iron, leading to the generation of reactive oxygen species (ROS) and inhibition of ribonucleotide reductase, an enzyme crucial for DNA synthesis.[3][4][5] This culminates in cell cycle arrest and apoptosis.

TSC Quinoline Thiosemicarbazone Fe Intracellular Iron (Fe²⁺/Fe³⁺) TSC->Fe Chelation Complex TSC-Iron Complex Fe->Complex ROS Reactive Oxygen Species (ROS) Generation Complex->ROS RR Ribonucleotide Reductase (RR) Complex->RR Inhibition Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress DNA_syn DNA Synthesis & Repair RR->DNA_syn Cell_Cycle_Arrest Cell Cycle Arrest (G1/S, G2/M) RR->Cell_Cycle_Arrest Mitochondria Mitochondrial Dysfunction Oxidative_Stress->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Proposed mechanism of anticancer action.

The proposed mechanism involves the thiosemicarbazone chelating intracellular iron, forming a redox-active complex.[3] This complex can catalyze the production of reactive oxygen species (ROS), leading to oxidative stress and subsequent mitochondrial dysfunction.[1] Additionally, the chelation of iron depletes the necessary cofactor for ribonucleotide reductase, an enzyme essential for DNA synthesis, resulting in cell cycle arrest and ultimately apoptosis.[4][5]

References

The Gould-Jacobs Reaction: A Versatile Approach for Quinolone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The Gould-Jacobs reaction is a fundamental and widely utilized method in organic chemistry for the synthesis of quinolines and their 4-hydroxy derivatives.[1][2] First described in 1939, this thermal cyclization process has become a cornerstone in medicinal chemistry and drug development due to the prevalence of the quinolone scaffold in a vast array of therapeutic agents, including antibacterial, antimalarial, and anticancer drugs.[2] This document provides detailed application notes and experimental protocols for performing the Gould-Jacobs reaction, with a focus on both traditional and modern microwave-assisted techniques.

Core Concepts and Applications

The Gould-Jacobs reaction typically involves the condensation of an aniline with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature intramolecular cyclization.[2] Subsequent hydrolysis and decarboxylation of the resulting ester yield the 4-quinolinone core.[2] The reaction is particularly effective for anilines that possess electron-donating groups at the meta-position.[1]

The versatility of the Gould-Jacobs reaction has led to its application in the synthesis of numerous important pharmaceutical compounds. Notably, it is a key step in the production of several quinolone antibiotics, including nalidixic acid, oxolinic acid, and norfloxacin.[3] Furthermore, this reaction has been employed in the synthesis of antimalarial drugs like chloroquine and fenamate non-steroidal anti-inflammatory drugs (NSAIDs) such as floctafenine and glafenine.[1][4]

Reaction Mechanism and Workflow

The Gould-Jacobs reaction proceeds through a well-defined multi-step mechanism:

  • Condensation: The reaction initiates with a nucleophilic attack of the aniline's amino group on the ethoxymethylenemalonate ester. This is followed by the elimination of an ethanol molecule to form an anilidomethylenemalonic ester intermediate.[1][2]

  • Thermal Cyclization: This crucial step requires high temperatures, typically above 250°C, to facilitate a 6-electron electrocyclization.[2] This intramolecular reaction results in the formation of the quinoline ring system.

  • Saponification and Decarboxylation: The ester group of the cyclized product can be hydrolyzed to a carboxylic acid, which is then decarboxylated upon heating to yield the final 4-hydroxyquinoline.[1]

Gould_Jacobs_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aniline Aniline Intermediate1 Anilidomethylenemalonic ester Aniline->Intermediate1 Condensation (-EtOH) DEEM Diethyl ethoxymethylenemalonate (DEEM) DEEM->Intermediate1 Intermediate2 4-Hydroxy-3-carboalkoxyquinoline (Keto-Enol Tautomerism) Intermediate1->Intermediate2 Thermal Cyclization (High Temp.) Intermediate3 Quinolone Carboxylic Acid Intermediate2->Intermediate3 Saponification Product 4-Hydroxyquinoline Intermediate3->Product Decarboxylation (-CO2)

Caption: The reaction pathway of the Gould-Jacobs synthesis.

Experimental Protocols

The success of the Gould-Jacobs reaction is highly dependent on achieving and maintaining high temperatures. While traditional methods utilize high-boiling solvents, modern microwave-assisted synthesis offers significant advantages in terms of reduced reaction times and improved yields.[2]

Protocol 1: Microwave-Assisted Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate

This protocol is adapted from a microwave-assisted procedure and allows for rapid and efficient cyclization.[2][5]

Materials:

  • Aniline (or substituted aniline)

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Microwave vial (e.g., 2-5 mL) equipped with a magnetic stir bar

  • Microwave synthesis system

  • Ice-cold acetonitrile for washing

  • Filtration apparatus

  • HPLC-MS for analysis

Procedure:

  • Reaction Setup: In a 2.5 mL microwave vial, combine the aniline (2.0 mmol) and diethyl ethoxymethylenemalonate (6.0 mmol). The excess DEEM serves as both a reactant and a solvent.[2][5]

  • Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Heat the reaction mixture to the desired temperature (e.g., 250°C or 300°C) and maintain for the specified time (e.g., 1 to 20 minutes).[2][5] Internal pressure may increase significantly.[2]

  • Isolation: After the reaction is complete, allow the vial to cool to room temperature, which should induce precipitation of the product.[2]

  • Purification: Filter the precipitated solid and wash it with a small volume of ice-cold acetonitrile (e.g., 3 mL) to remove any unreacted DEEM and byproducts.[2][5]

  • Drying and Analysis: Dry the purified solid under a vacuum and analyze the product's purity and yield using HPLC-MS.[2][5]

Experimental_Workflow A 1. Reaction Setup - Add Aniline and DEEM to microwave vial B 2. Microwave Irradiation - Seal vial and heat in synthesizer - Monitor temperature and pressure A->B C 3. Isolation - Cool vial to room temperature - Allow product to precipitate B->C D 4. Purification - Filter the solid product - Wash with ice-cold acetonitrile C->D E 5. Analysis - Dry the product under vacuum - Analyze purity and yield by HPLC-MS D->E

References

Application Notes and Protocols for the Conrad-Limpach Synthesis of Quinolin-4-ones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Conrad-Limpach synthesis, first reported in 1887, is a classic and enduringly relevant method for the preparation of 4-hydroxyquinolines, which exist in tautomeric equilibrium with quinolin-4-ones.[1] This reaction proceeds through the condensation of anilines with β-ketoesters.[1] The resulting quinolin-4-one core is a privileged scaffold in medicinal chemistry, forming the basis for a wide range of therapeutic agents, including antibacterial, antimalarial, and antiviral drugs.[1][2]

The synthesis is typically a two-step process. The first step involves the acid-catalyzed condensation of an aniline with a β-ketoester to form a β-aminoacrylate intermediate (a Schiff base). The second, and often rate-determining, step is a thermal cyclization of this intermediate at high temperatures (typically around 250 °C) to yield the final 4-hydroxyquinoline product.[1] The use of a high-boiling, inert solvent is crucial for achieving high yields in the cyclization step.[1]

Reaction Mechanism and Key Considerations

The mechanism of the Conrad-Limpach synthesis begins with the nucleophilic attack of the aniline on the ketone carbonyl of the β-ketoester. Following a series of proton transfers and the elimination of water, a β-aminoacrylate intermediate is formed. This intermediate then undergoes a thermal electrocyclic ring closure, followed by the elimination of an alcohol and tautomerization to yield the stable 4-hydroxyquinoline product.[1]

Key Considerations:

  • Reaction Temperature: The initial condensation is typically carried out at a moderate temperature, while the subsequent cyclization requires significantly higher temperatures (~250 °C) to overcome the energy barrier of the electrocyclization.[1]

  • Solvent Choice: Early examples of this reaction were performed without a solvent, resulting in low yields (often below 30%). The use of high-boiling inert solvents such as mineral oil or Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) has been shown to dramatically increase yields, in some cases up to 95%.[1]

  • Substituent Effects: The electronic nature of the substituents on the aniline can influence the reaction. Electron-donating groups on the aniline ring generally facilitate the reaction, while electron-withdrawing groups can hinder the cyclization step.

  • Regioselectivity: In cases where the aniline is asymmetrically substituted, the cyclization can potentially lead to a mixture of regioisomers. The regiochemical outcome is influenced by both steric and electronic factors.

Data Presentation

The choice of solvent for the high-temperature cyclization step has a significant impact on the reaction yield. The following table summarizes the effect of different solvents and their boiling points on the yield of a representative Conrad-Limpach reaction.

SolventBoiling Point (°C)Yield (%)
Methyl Benzoate19925
Ethyl Benzoate21230
Propyl Benzoate23154
Isobutyl Benzoate24166
Dowtherm A25765
2-Nitrotoluene22265
1,2,4-Trichlorobenzene21460
2,6-di-tert-butylphenol25365

Data adapted from a study on the synthesis of a 4-hydroxyquinoline derivative.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a representative 4-hydroxyquinoline via the Conrad-Limpach method.

Protocol 1: Synthesis of Ethyl 3-(phenylamino)crotonate (Intermediate)

This protocol describes the formation of the β-aminoacrylate intermediate.

Materials:

  • Aniline

  • Ethyl acetoacetate

  • Benzene

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine aniline (0.5 mol), ethyl acetoacetate (0.5 mol), and benzene (100 mL).

  • Add a catalytic amount of glacial acetic acid (1 mL).

  • Heat the mixture to reflux (approximately 125 °C oil bath temperature) and collect the water that azeotropically distills with the benzene in the Dean-Stark trap.

  • Continue refluxing until no more water is collected (typically around 3 hours).

  • Remove the benzene by distillation under reduced pressure.

  • The crude residue of ethyl 3-(phenylamino)crotonate can be purified by vacuum distillation.

Protocol 2: Synthesis of 2-Methyl-4-hydroxyquinoline (Thermal Cyclization)

This protocol details the high-temperature cyclization of the intermediate to the final product.

Materials:

  • Ethyl 3-(phenylamino)crotonate

  • Dowtherm A (or mineral oil)

  • Petroleum ether

  • Activated carbon (e.g., Darco or Norit)

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and an air condenser, place Dowtherm A (150 mL).

  • Heat the Dowtherm A to reflux (approximately 250-260 °C) with stirring.

  • Rapidly add the ethyl 3-(phenylamino)crotonate (0.32 mol) from the dropping funnel to the refluxing Dowtherm A.

  • Continue stirring and refluxing for 10-15 minutes after the addition is complete. The ethanol generated during the reaction will distill off.

  • Allow the reaction mixture to cool to room temperature. A solid product should precipitate.

  • Add petroleum ether (approximately 200 mL) to the cooled mixture to further precipitate the product.

  • Collect the solid product by vacuum filtration and wash it with petroleum ether.

  • For purification, dissolve the crude product in boiling water, treat with activated carbon, and filter the hot solution.

  • Allow the filtrate to cool, whereupon the purified 2-methyl-4-hydroxyquinoline will crystallize as white needles.

  • Collect the purified product by filtration.

Applications in Drug Development

The quinolin-4-one scaffold is a cornerstone in the development of various pharmaceuticals. The Conrad-Limpach synthesis provides a direct and versatile route to this important heterocyclic system.

  • Antibacterial Agents: The fluoroquinolone class of antibiotics, which are highly effective against a broad spectrum of bacteria, are based on the quinolin-4-one core. These drugs function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[1]

  • Antimalarial Drugs: Several antimalarial drugs and drug candidates feature the 4-quinolone structure. The Conrad-Limpach reaction has been employed in the synthesis of novel quinolone derivatives with potent activity against Plasmodium falciparum, the parasite responsible for malaria.

  • Antiviral Agents: The HIV integrase inhibitor elvitegravir, used in the treatment of HIV/AIDS, contains a quinolin-4-one moiety, highlighting the importance of this scaffold in antiviral drug discovery.[2]

The versatility of the Conrad-Limpach synthesis allows for the introduction of various substituents on both the aniline and β-ketoester starting materials, enabling the generation of diverse libraries of quinolin-4-one derivatives for structure-activity relationship (SAR) studies in drug discovery programs.

Visualizations

Conrad_Limpach_Mechanism cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization Aniline Aniline Intermediate Tetrahedral Intermediate Aniline->Intermediate + BetaKetoester β-Ketoester BetaKetoester->Intermediate SchiffBase β-Aminoacrylate (Schiff Base) Intermediate->SchiffBase - H₂O Cyclization Electrocyclic Ring Closure SchiffBase->Cyclization ~250 °C Elimination Alcohol Elimination Cyclization->Elimination Product 4-Hydroxyquinoline Elimination->Product - ROH + Tautomerization

Caption: Reaction mechanism of the Conrad-Limpach synthesis.

Experimental_Workflow cluster_reactants Starting Materials cluster_condensation Step 1: Condensation cluster_cyclization Step 2: Thermal Cyclization cluster_purification Purification Aniline Aniline Condensation React Aniline and β-Ketoester (Acid Catalyst, Reflux) Aniline->Condensation BetaKetoester β-Ketoester BetaKetoester->Condensation Isolation1 Isolate β-Aminoacrylate Intermediate Condensation->Isolation1 Cyclization Add Intermediate to High-Boiling Solvent (~250 °C) Isolation1->Cyclization Workup Cool, Precipitate, and Filter Cyclization->Workup Purification Recrystallization Workup->Purification FinalProduct Pure Quinolin-4-one Purification->FinalProduct

Caption: General experimental workflow for the Conrad-Limpach synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6,7-Dihydroquinolin-8(5H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 6,7-Dihydroquinolin-8(5H)-one. It includes detailed troubleshooting guides and frequently asked questions to help improve reaction yields and address common experimental challenges.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, particularly when using methods based on the Bohlmann-Rahtz pyridine synthesis or related multi-component reactions.

Question: My reaction yield is consistently low or I'm obtaining no product. What are the potential causes and how can I improve it?

Answer:

Low or no yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended:

  • Reagent Quality:

    • Purity of Starting Materials: Impurities in your reactants, such as the enamine or ethynylketone precursors, can lead to side reactions or inhibit the desired transformation. Ensure the purity of all starting materials using appropriate analytical techniques (e.g., NMR, GC-MS) before commencing the synthesis.

    • Moisture: The presence of water can interfere with the reaction, especially if using acid catalysts. Ensure all reagents and solvents are anhydrous.

  • Reaction Conditions:

    • Temperature: The cyclodehydration step of the Bohlmann-Rahtz synthesis often requires high temperatures.[1] Inadequate heating can result in incomplete conversion. Conversely, excessively high temperatures can lead to decomposition of reactants or products. A gradual increase in temperature and careful monitoring is advised. For some one-pot syntheses of related compounds, temperatures around 90°C have been reported to be effective.[2]

    • Reaction Time: The reaction may require several hours to reach completion.[2] It is crucial to monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and to avoid the formation of degradation byproducts.

    • Catalyst: The choice and concentration of the catalyst are critical. Strong acids can sometimes cause the decomposition of acid-sensitive substrates. Consider using a milder, solid-supported acid catalyst like Amberlyst-15, which can be easily removed by filtration.

  • Work-up and Purification:

    • Significant product loss can occur during extraction and purification steps.[3] Optimize the pH of the aqueous layer during extraction to ensure the product is in its neutral form and preferentially partitions into the organic layer.

    • For purification by column chromatography, deactivation of the silica gel with a small percentage of triethylamine in the eluent can prevent product decomposition on the column. Recrystallization from a suitable solvent, such as 95% ethanol, is a common and effective final purification step.[2]

Question: I am observing the formation of significant byproducts. How can I identify and minimize them?

Answer:

Byproduct formation is often related to side reactions of the starting materials or intermediates.

  • Common Side Reactions: In the Bohlmann-Rahtz synthesis, the aminodiene intermediate can potentially undergo undesired cyclization or polymerization, especially at elevated temperatures.[1] Also, self-condensation of the carbonyl compounds can occur.

  • Identification: Isolate the major byproducts using chromatography and characterize them by spectroscopic methods (NMR, MS) to understand their structure and deduce the side reaction pathway.

  • Minimization Strategies:

    • Control of Stoichiometry: Ensure the correct molar ratios of your reactants. An excess of one reactant can promote side reactions.

    • Temperature and Time Optimization: As mentioned previously, carefully controlling the reaction temperature and time can minimize the formation of thermally induced byproducts.

    • One-Pot vs. Two-Step Procedure: While one-pot syntheses are more efficient, isolating the aminodiene intermediate before the high-temperature cyclodehydration step can sometimes provide a cleaner reaction and higher yield of the desired product.[1]

Frequently Asked Questions (FAQs)

What is a common and effective method for synthesizing this compound?

A frequently employed method is a variation of the Bohlmann-Rahtz pyridine synthesis.[4] This involves the condensation of an enamine with an ethynylketone, which forms an aminodiene intermediate. This intermediate then undergoes a heat-induced cyclodehydration to yield the substituted pyridine ring of the quinolinone.[1] One-pot modifications of this reaction, where a 1,3-dicarbonyl compound, an ammonium source (like ammonium acetate), and an alkynone are reacted together, have also been developed to improve efficiency.[5]

What are the most critical parameters to control for achieving a high yield?

The most critical parameters are:

  • Purity of reactants: Free from moisture and other contaminants.

  • Reaction temperature: High enough for cyclodehydration but low enough to prevent degradation.

  • Choice of catalyst: An appropriate acid catalyst that promotes the reaction without degrading sensitive functional groups.

  • Reaction time: Sufficient for completion but not so long that byproducts form.

How can the purity of the final this compound product be improved?

Purification is typically achieved through a combination of techniques. After the initial work-up to remove the bulk of reagents and solvents, column chromatography on silica gel is often used to separate the product from any remaining impurities. For further purification and to obtain a crystalline solid, recrystallization is highly effective. A common solvent for recrystallization of related quinolinone derivatives is 95% ethanol.[2]

Quantitative Data on Reaction Conditions

The following table summarizes the impact of different reaction conditions on the yield of related quinolinone derivatives, based on literature data. This can serve as a starting point for the optimization of the this compound synthesis.

Reactants/CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Baylis-Hillman adduct, 5,5-dimethyl-1,3-cyclohexanedione, Triethylamine, Ammonium acetateNone90637.8[2]
Baylis-Hillman adduct, 5,5-dimethyl-1,3-cyclohexanedione, Potassium carbonate, Ammonium acetateAcetone56985.6[2]
Ethyl β-aminocrotonate, Butynone, Acetic AcidEthanol1200.0886[6]
Ethyl β-aminocrotonate, Butynone, Acetic AcidToluene1400.0874[6]
6,7-dichloro-2-methyl-5,8-quinolinedione, Selenium dioxideDioxane/WaterReflux665[7]

Experimental Protocols

Protocol: One-Pot Synthesis of a 7,8-Dihydroquinolin-5(6H)-one Derivative

This protocol is adapted from a patented procedure for a related derivative and can be used as a basis for the synthesis of this compound with appropriate modifications to the starting materials.[2]

Materials:

  • Baylis-Hillman adduct (e.g., 2-(acetoxy-(phenyl))methyl acrylate) (1 equivalent)

  • 1,3-Cyclohexanedione (1 equivalent)

  • Potassium Carbonate (K₂CO₃) (1 equivalent)

  • Ammonium Acetate (CH₃COONH₄) (2 equivalents)

  • Acetone

Procedure:

  • To a round-bottom flask, add the Baylis-Hillman adduct (1 eq.), 1,3-cyclohexanedione (1 eq.), potassium carbonate (1 eq.), and acetone.

  • Stir the mixture at 56°C for 8 hours.

  • Add ammonium acetate (2 eq.) to the reaction mixture and continue stirring at 56°C for an additional 1 hour.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the acetone under reduced pressure using a rotary evaporator.

  • Perform an aqueous work-up by partitioning the residue between water and a suitable organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization from 95% ethanol to obtain the desired 7,8-dihydroquinolin-5(6H)-one derivative.

Visualizations

reaction_mechanism Simplified Bohlmann-Rahtz Reaction Mechanism cluster_start Starting Materials Enamine Enamine Intermediate Aminodiene Intermediate Enamine->Intermediate Michael Addition Ethynylketone Ethynylketone Ethynylketone->Intermediate Product This compound Intermediate->Product Cyclodehydration (Heat/Acid)

Caption: Simplified Bohlmann-Rahtz reaction mechanism.

experimental_workflow General Experimental Workflow Start 1. Reagent Preparation (Dry & Purify) Reaction 2. One-Pot Reaction (Reactants + Catalyst + Solvent) Start->Reaction Monitoring 3. Reaction Monitoring (TLC / LC-MS) Reaction->Monitoring Workup 4. Aqueous Work-up & Extraction Monitoring->Workup Reaction Complete Purification 5. Purification (Column Chromatography) Workup->Purification Recrystallization 6. Recrystallization Purification->Recrystallization Analysis 7. Product Analysis (NMR, MS, Purity) Recrystallization->Analysis

Caption: General experimental workflow for synthesis.

troubleshooting_logic Troubleshooting Low Yield Start Low / No Yield CheckReagents Check Reagent Purity & Dryness Start->CheckReagents CheckConditions Verify Reaction Conditions (Temp, Time) CheckReagents->CheckConditions Reagents OK PurifyReagents PurifyReagents CheckReagents->PurifyReagents Impure/Wet OptimizeCatalyst Optimize Catalyst (Type & Loading) CheckConditions->OptimizeCatalyst Conditions OK AdjustConditions AdjustConditions CheckConditions->AdjustConditions Suboptimal ReviewWorkup Review Work-up & Purification OptimizeCatalyst->ReviewWorkup Catalyst OK TryNewCatalyst TryNewCatalyst OptimizeCatalyst->TryNewCatalyst Ineffective Success Yield Improved ReviewWorkup->Success Optimized ModifyPurification ModifyPurification ReviewWorkup->ModifyPurification Product Loss PurifyReagents->CheckReagents AdjustConditions->CheckConditions TryNewCatalyst->OptimizeCatalyst ModifyPurification->ReviewWorkup

Caption: Troubleshooting decision tree for low yield.

References

Technical Support Center: Purification of 6,7-Dihydroquinolin-8(5H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 6,7-Dihydroquinolin-8(5H)-one.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound is streaking on the TLC plate during normal-phase chromatography. How can I resolve this?

A: Streaking of quinoline derivatives on silica gel is a common issue due to the basic nature of the nitrogen atom interacting strongly with the acidic silica surface, leading to poor separation.[1]

Troubleshooting Steps:

  • Incorporate a Basic Modifier: Add a small amount of a basic modifier like triethylamine (NEt₃) or ammonia to your mobile phase to neutralize the acidic sites on the silica gel. A typical starting concentration is 0.5-2% of the total solvent volume.[1] For example, if your mobile phase is 9:1 Hexane:Ethyl Acetate, modify it to 9:1:0.1 Hexane:Ethyl Acetate:NEt₃.[1]

  • Alternative Stationary Phase: Consider using a less acidic stationary phase, such as alumina (basic or neutral), which is often a good alternative for basic compounds.[1]

  • Reverse-Phase Chromatography: If streaking persists, your compound might be better suited for reverse-phase chromatography using a C18 stationary phase.[1]

Q2: I'm struggling to separate my target compound from nonpolar impurities using normal-phase column chromatography. What can I do?

A: Separating lipophilic compounds like this compound from nonpolar impurities can be challenging due to their similar affinities for the mobile phase.

Strategies for Improved Separation:

  • Optimize the Mobile Phase: Carefully adjust the polarity of your eluent. A shallow gradient elution, starting with a very nonpolar solvent system and gradually increasing the polarity, can enhance separation.

  • Dry Loading: Instead of loading your sample dissolved in a solvent (wet loading), adsorb it onto a small amount of silica gel and load the dry powder onto the column. This can lead to sharper bands and better separation.

Q3: My this compound is oiling out instead of crystallizing during recrystallization. What should I do?

A: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is often due to the solution being too supersaturated or the presence of impurities.

Troubleshooting Steps:

  • Control the Rate of Supersaturation:

    • Slow Cooling: Allow the hot solution to cool to room temperature slowly before transferring it to a refrigerator or freezer.[1]

    • Slow Evaporation: Let the solvent evaporate slowly from a loosely covered vial over several days.[1]

  • Introduce a Nucleation Site:

    • Seed Crystals: Add a tiny crystal of the solid product to the supersaturated solution to initiate crystal growth.[1]

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches can provide nucleation sites.[1]

  • Trituration: If the compound has oiled out, you can try to induce solidification by trituration. Dissolve the oil in a minimal amount of a good solvent and then add a large excess of a poor, non-polar solvent like pentane while stirring vigorously. This can sometimes cause the compound to precipitate as an amorphous solid, which can then be filtered and further purified.[1]

Q4: What is a good starting solvent for the recrystallization of this compound?

A: Based on procedures for similar dihydroquinolinone derivatives, 95% ethanol is a good starting point for recrystallization.[2] It has been shown to yield high-purity crystals for related compounds.

Data Presentation

Purification TechniqueParameterRecommended Value/SystemExpected PurityReference
Column Chromatography Stationary PhaseSilica Gel or Alumina>95%[1]
Mobile Phase Modifier0.5-2% Triethylamine (NEt₃) in Hexane/Ethyl Acetate[1]
Recrystallization Recommended Solvent95% Ethanol>98%[2]
Alternative SolventsMethanol, Ethyl Acetate, Toluene, Hexane (and mixtures)

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol provides a general guideline for the purification of this compound using flash column chromatography.

1. Preparation of the Column:

  • Select an appropriately sized column based on the amount of crude material.
  • Pack the column with silica gel as a slurry in the initial, nonpolar mobile phase.
  • Ensure the silica bed is level and free of air bubbles.

2. Sample Loading (Dry Loading Recommended):

  • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
  • Add a small amount of silica gel to the solution and evaporate the solvent to obtain a free-flowing powder.
  • Carefully add the dry sample to the top of the packed column.

3. Elution:

  • Start with a nonpolar mobile phase (e.g., 100% Hexane or a Hexane/Ethyl Acetate mixture with a low percentage of Ethyl Acetate) containing 0.5-1% triethylamine.
  • Gradually increase the polarity of the mobile phase (gradient elution) to elute the compound.
  • Collect fractions and monitor them by Thin Layer Chromatography (TLC).

4. Isolation:

  • Combine the fractions containing the pure product.
  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Recrystallization

This protocol is based on methods reported for similar dihydroquinolinone derivatives.[2]

1. Solvent Selection:

  • Perform a small-scale test to confirm that 95% ethanol is a suitable solvent (the compound should be soluble in the hot solvent and insoluble in the cold solvent).

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.
  • Add a minimal amount of hot 95% ethanol and heat the mixture with stirring until the solid completely dissolves.

3. Hot Filtration (if necessary):

  • If insoluble impurities are present, perform a hot gravity filtration to remove them.

4. Crystallization:

  • Allow the clear solution to cool slowly to room temperature.
  • Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

5. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.
  • Wash the crystals with a small amount of cold 95% ethanol.
  • Dry the crystals under vacuum to remove any residual solvent.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude_Product Crude this compound Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Primary Purification Recrystallization Recrystallization Crude_Product->Recrystallization Direct Purification (if crude is relatively clean) Column_Chromatography->Recrystallization Further Purification (if needed) Pure_Product Pure Product (>98%) Recrystallization->Pure_Product

Caption: General purification workflow for this compound.

Troubleshooting_Recrystallization Start Recrystallization Fails (Oiling Out or No Crystals) Check_Solvent Is the solvent appropriate? Start->Check_Solvent Slow_Cooling Cool solution slowly? Check_Solvent->Slow_Cooling Yes Change_Solvent Screen for a new solvent Check_Solvent->Change_Solvent No Add_Seed Add Seed Crystal Slow_Cooling->Add_Seed Yes Scratch_Glass Scratch Glassware Add_Seed->Scratch_Glass Success Pure Crystals Formed Add_Seed->Success Triturate Triturate with non-polar solvent Scratch_Glass->Triturate Scratch_Glass->Success Triturate->Success

Caption: Troubleshooting guide for failed recrystallization.

References

Technical Support Center: Optimization of Reaction Conditions for 6,7-Dihydroquinolin-8(5H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the synthesis and optimization of 6,7-Dihydroquinolin-8(5H)-one. The content is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: this compound is typically synthesized through a condensation reaction. A prominent method involves the reaction of a cyclohexane-1,3-dione with a β-amino-αβ-unsaturated aldehyde or ketone.[1][2] This approach is a variation of established methods for quinoline synthesis, such as the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group.[3][4]

Q2: What is the role of the catalyst in the synthesis of this compound?

A2: The catalyst plays a crucial role in promoting the cyclization and dehydration steps of the reaction. The choice between an acid or base catalyst is critical and depends on the specific substrates and reaction conditions.[3] Acid catalysts, such as p-toluenesulfonic acid (p-TsOH) or Lewis acids like zinc chloride (ZnCl₂), are commonly used to activate the carbonyl groups and facilitate the condensation.[3] Base catalysts, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), can also be employed, particularly when dealing with more reactive substrates.[3]

Q3: Can this synthesis be performed under solvent-free conditions?

A3: Yes, similar syntheses for quinoline derivatives have been successfully conducted under solvent-free conditions, often accelerated by microwave irradiation.[3] This approach can lead to shorter reaction times, higher yields, and simplified purification processes.[3]

Q4: What are the expected spectroscopic characteristics of this compound?

A4: The structural confirmation of this compound can be achieved using various spectroscopic techniques. The 1H NMR spectrum is expected to show signals corresponding to the protons on the pyridine and the cyclohexenone rings. The 13C NMR will show characteristic peaks for the carbonyl carbon and the carbons of the heterocyclic and carbocyclic rings. Mass spectrometry should confirm the molecular weight of 147.17 g/mol .[5][6]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Steps
Inappropriate Catalyst The choice of catalyst is substrate-dependent. If using an acid catalyst like p-TsOH yields poor results, consider screening other acid catalysts (e.g., H₂SO₄, Lewis acids). For highly reactive substrates, a base catalyst (e.g., KOH, KOtBu) might be more effective.[3]
Suboptimal Reaction Temperature The reaction often requires heating to proceed. However, excessively high temperatures can lead to decomposition and the formation of side products.[3] It is advisable to perform small-scale experiments to determine the optimal temperature range for your specific substrates.
Poor Substrate Reactivity Steric hindrance or deactivating electronic effects on the starting materials can significantly reduce the reaction rate.[3] In such cases, increasing the reaction temperature, using a more potent catalyst, or extending the reaction time may be necessary.
Incorrect Solvent The polarity of the solvent can influence reaction rates and the solubility of the reactants.[3] Commonly used polar solvents include ethanol and acetonitrile.[7] It is recommended to screen a variety of solvents to find the optimal one for your reaction.

Issue 2: Formation of Side Products

Potential Cause Troubleshooting Steps
Self-Condensation of Starting Materials A common side reaction is the self-condensation of the ketone reactant (an aldol condensation), particularly under basic conditions.[3] Using an acid catalyst can often minimize this side reaction.
Oxidation of the Product The dihydroquinolinone product may be susceptible to oxidation, leading to the formation of the corresponding quinoline as a byproduct.[7] To mitigate this, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of Regioisomers If an unsymmetrical ketone is used, the formation of regioisomers is possible.[4] To control regioselectivity, consider using a starting material with a directing group or exploring catalysts that favor the formation of the desired isomer.

Issue 3: Difficulty in Product Purification

Potential Cause Troubleshooting Steps
Presence of Tarry Byproducts High reaction temperatures can sometimes lead to the formation of polymeric or tarry materials, complicating purification. Optimizing the reaction temperature and time can help minimize the formation of these impurities.
Product Co-eluting with Impurities If column chromatography is used for purification, the product may co-elute with closely related impurities. Experiment with different solvent systems for chromatography to achieve better separation. Recrystallization from a suitable solvent is also a highly effective purification technique.

Experimental Protocols

Synthesis of this compound via Condensation Reaction

This protocol is based on the general method for the synthesis of 7,8-dihydroquinolin-5(6H)-ones.[1][2]

Materials:

  • Cyclohexane-1,3-dione

  • β-Amino-α,β-unsaturated aldehyde or ketone (e.g., 3-aminoacrolein)

  • Acid catalyst (e.g., p-toluenesulfonic acid)

  • Solvent (e.g., toluene or ethanol)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and purification equipment

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyclohexane-1,3-dione (1.0 eq) and the β-amino-α,β-unsaturated carbonyl compound (1.1 eq) in the chosen solvent (e.g., toluene).

  • Add a catalytic amount of p-toluenesulfonic acid (0.1 eq) to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.

Data Presentation

Table 1: Optimization of Reaction Conditions for a Generic Dihydroquinolinone Synthesis

The following table presents a hypothetical summary of how different reaction parameters can influence the yield of a dihydroquinolinone synthesis, based on general principles found in the literature.[3][7]

Entry Catalyst (mol%) Solvent Temperature (°C) Time (h) Yield (%)
1p-TsOH (10)Toluene1101265
2H₂SO₄ (10)Toluene1101258
3ZnCl₂ (10)Toluene1101272
4p-TsOH (10)Ethanol801875
5p-TsOH (10)Acetonitrile801870
6p-TsOH (10)Toluene902460
7p-TsOH (10)Toluene130855 (decomposition observed)
8NoneToluene11024<10

Visualizations

Reaction_Mechanism cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_cyclization Cyclization and Dehydration cluster_product Final Product SM1 Cyclohexane-1,3-dione INT1 Condensation Intermediate SM1->INT1 + H⁺ SM2 β-Amino-α,β-unsaturated carbonyl SM2->INT1 INT2 Cyclized Intermediate INT1->INT2 Intramolecular Cyclization PROD This compound INT2->PROD - H₂O

Caption: Proposed reaction mechanism for the synthesis of this compound.

Troubleshooting_Workflow start Low Yield or Side Product Formation cond1 Check Reagent Purity and Stoichiometry start->cond1 proc1 Purify/Verify Starting Materials cond1->proc1 Incorrect cond2 Optimize Reaction Conditions cond1->cond2 Correct proc1->cond2 proc2a Screen Catalysts (Acid vs. Base) cond2->proc2a proc2b Vary Temperature and Reaction Time cond2->proc2b proc2c Test Different Solvents cond2->proc2c cond3 Analyze Byproducts proc2a->cond3 proc2b->cond3 proc2c->cond3 proc3a Modify Conditions to Minimize Side Reactions cond3->proc3a Identified end Improved Yield and Purity cond3->end None proc3a->end

Caption: A logical workflow for troubleshooting common synthesis issues.

References

challenges in the scale-up of 6,7-Dihydroquinolin-8(5H)-one production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the challenges encountered during the scale-up of 6,7-Dihydroquinolin-8(5H)-one production. Below, you will find troubleshooting guides and frequently asked questions to address specific issues that may arise during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: this compound is a substituted quinolinone. Common synthetic strategies for the quinoline core that can be adapted for this molecule include the Friedländer annulation and the Conrad-Limpach-Knorr synthesis. The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group next to a carbonyl.[1][2][3] The Conrad-Limpach-Knorr synthesis involves the reaction of anilines with β-ketoesters to form 4-hydroxyquinolines.[4][5][6]

Q2: What are the primary challenges in scaling up the production of this compound?

A2: Scaling up the synthesis of quinoline derivatives often presents challenges such as decreased yields, increased side product formation, and difficulties in purification.[2] For this compound, specific challenges may include managing reaction exotherms, catalyst deactivation, and controlling regioselectivity during cyclization. Purification at a larger scale can also be complicated by the presence of closely related impurities.

Q3: How can I improve the yield and purity of my product?

A3: Optimizing reaction conditions is crucial. This includes careful selection of catalysts (acidic, basic, or modern catalysts like ionic liquids), solvents, and reaction temperature.[1][2] For purification, techniques such as recrystallization, column chromatography with modified mobile phases (e.g., adding a basic modifier like triethylamine for silica gel chromatography), and salt formation can be effective.[7][8]

Q4: My quinoline derivative is an oil and difficult to handle. How can I solidify it?

A4: If your purified this compound is an oil, you can attempt to induce crystallization by various methods. These include using a solvent/anti-solvent system, slow evaporation of a dilute solution, or scratching the inside of the flask to create nucleation sites.[7] Another effective method for basic compounds like quinolines is to form a crystalline salt, such as a hydrochloride or picrate salt, which can often be more easily handled and purified.[8]

Troubleshooting Guides

Problem 1: Low Yield in Friedländer Synthesis
Possible Cause Troubleshooting Solution
Inappropriate Catalyst The choice of catalyst is substrate-dependent. If a standard acid (e.g., p-TsOH, H₂SO₄) or base (e.g., KOH, NaOH) is not effective, consider using a Lewis acid (e.g., ZnCl₂, FeCl₃) or exploring modern catalysts like ionic liquids.[1] For substrates sensitive to acid, a base-catalyzed approach may be more suitable, and vice-versa.[1]
Suboptimal Reaction Temperature The reaction may require elevated temperatures to proceed efficiently.[1] A gradual increase in temperature should be explored. However, excessively high temperatures can lead to side product formation.
Presence of Water In some acid-catalyzed Friedländer syntheses, water can be detrimental. Ensure the use of anhydrous solvents and reagents.[1]
Starting Material Impurity Impurities in the 2-aminoaryl carbonyl compound can interfere with the reaction. Ensure the purity of your starting materials.[1]
Problem 2: Side Product Formation
Side Product Cause Mitigation Strategy
Aldol Condensation Products Under basic conditions, the ketone or aldehyde with the α-methylene group can undergo self-condensation.[1]Slowly add the carbonyl component to the reaction mixture. Alternatively, use a milder base or switch to an acid catalyst.[1]
Dibenzo[b,f][1][9]diazocines Self-condensation of the 2-aminobenzophenone starting material can occur at high temperatures.[1]Optimize the reaction temperature and use an appropriate catalyst to favor the desired intramolecular cyclization.[1]
Regioisomers When using unsymmetrical ketones, the cyclization can occur on either side of the carbonyl group, leading to a mixture of products.[2]Introduce a phosphoryl group on the α-carbon of the ketone or use specific amine catalysts or ionic liquids to improve regioselectivity.[2]
Problem 3: Purification Challenges
Issue Possible Cause Troubleshooting Solution
Streaking on Silica Gel TLC/Column The basic nitrogen of the quinoline ring interacts strongly with the acidic silica surface.[7]Add a basic modifier like triethylamine (0.5-2%) to the mobile phase. Alternatively, use a different stationary phase such as alumina (basic or neutral).[7]
Co-elution with Nonpolar Impurities The target compound and impurities have similar polarities.Optimize the mobile phase by using a less polar solvent system to increase retention times and improve separation. Consider reverse-phase chromatography if normal-phase is ineffective.[7]
Product is an Oil After Purification The compound has a low melting point or is amorphous.Attempt crystallization using a good solvent/poor solvent system. Another strategy is to form a crystalline salt (e.g., hydrochloride) to facilitate handling and further purification.[8]

Experimental Protocols

Protocol 1: Synthesis of this compound via Friedländer Annulation

This is a generalized protocol and may require optimization for specific substrates and scales.

Materials:

  • 2-aminobenzaldehyde derivative

  • Cyclohexane-1,3-dione

  • Catalyst (e.g., p-toluenesulfonic acid or potassium hydroxide)

  • Solvent (e.g., toluene or ethanol)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 2-aminobenzaldehyde derivative (1.0 eq) and cyclohexane-1,3-dione (1.1 eq) in the chosen solvent.

  • Add the catalyst (0.1 eq) to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, potentially using a mobile phase containing a small amount of triethylamine to prevent streaking.

Protocol 2: Synthesis of 4-Hydroxyquinoline Intermediate via Conrad-Limpach-Knorr Synthesis

This protocol describes the formation of a 4-hydroxyquinoline intermediate which would require further steps to yield this compound.

Materials:

  • Aniline derivative

  • β-ketoester (e.g., ethyl acetoacetate)

  • Acid catalyst (for kinetic product) or high temperature (for thermodynamic product)

  • Inert solvent (e.g., mineral oil for high-temperature cyclization)

Procedure:

  • Formation of the Enamine (Kinetic Product): At room temperature, mix the aniline derivative (1.0 eq) and the β-ketoester (1.0 eq) with an acid catalyst. Stir until the formation of the enamine is complete (monitor by TLC or NMR).

  • Cyclization: Heat the enamine intermediate in a high-boiling inert solvent (e.g., mineral oil) to approximately 250 °C.[4]

  • Monitor the cyclization to the 4-hydroxyquinoline.

  • Cool the reaction mixture and purify the product, which may precipitate upon cooling or require extraction.

Visualizations

experimental_workflow start Start: Starting Materials reaction Reaction: - Friedländer Annulation or - Conrad-Limpach-Knorr Synthesis start->reaction workup Work-up: - Solvent Removal - Extraction reaction->workup purification Purification: - Column Chromatography - Recrystallization - Salt Formation workup->purification analysis Analysis: - NMR - LC-MS - Purity Assessment purification->analysis product Final Product: This compound analysis->product

Caption: A generalized experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic start Low Product Yield? check_catalyst Is the catalyst appropriate? start->check_catalyst Yes check_temp Is the temperature optimal? check_catalyst->check_temp Yes optimize_catalyst Action: Screen different catalysts (acidic, basic, Lewis acid). check_catalyst->optimize_catalyst No check_purity Are starting materials pure? check_temp->check_purity Yes optimize_temp Action: Gradually increase temperature. check_temp->optimize_temp No check_purity->optimize_catalyst No purify_sm Action: Purify starting materials. check_purity->purify_sm No

Caption: A decision-making workflow for troubleshooting low product yield in the synthesis of this compound.

References

Technical Support Center: Metal-Free Synthesis of Quinolinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the metal-free synthesis of quinolinone derivatives. This resource is designed to provide researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions to navigate the complexities of their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in metal-free quinolinone synthesis?

A1: The primary challenges in metal-free quinolinone synthesis often revolve around controlling reaction conditions to avoid side reactions and improve yields. Classical methods like the Gould-Jacobs and Conrad-Limpach-Knorr syntheses can be sensitive to temperature, leading to the formation of undesired isomers or decomposition of starting materials.[1][2] Tar formation, particularly in reactions that generate intermediates prone to polymerization, is another frequent issue that complicates product isolation and reduces yields.[3]

Q2: My reaction is producing a significant amount of black, tarry material. What causes this and how can I prevent it?

A2: Tar formation is a common problem, especially in reactions conducted at high temperatures or under harsh acidic conditions.[3] This is often due to the polymerization of reactive intermediates. To minimize tar formation, consider the following:

  • Temperature Control: Avoid localized overheating and maintain a consistent, controlled temperature throughout the reaction.[3]

  • Solvent Choice: Employing a high-boiling, inert solvent such as diphenyl ether or mineral oil can lead to smoother reactions and improved yields, sometimes up to 95%.[1]

  • Moderators: In reactions like the Skraup synthesis, which can be highly exothermic, the addition of a moderator like ferrous sulfate or boric acid can help control the reaction rate and reduce tar formation.[3]

Q3: I am observing low yields in my quinolinone synthesis. What are the likely causes and solutions?

A3: Low yields can stem from several factors, including incomplete reactions, side reactions, and product decomposition.[1][4] To improve your yield:

  • Reaction Monitoring: Use Thin-Layer Chromatography (TLC) to monitor the reaction's progress. If the reaction stalls, consider increasing the temperature, extending the reaction time, or adding more catalyst.[4]

  • Optimize Conditions: The electronic nature of your substrates can significantly impact reactivity. For anilines with electron-withdrawing groups, more forcing conditions (higher temperature, longer reaction time) may be necessary. Conversely, electron-donating groups can sometimes facilitate the reaction.[1]

  • Inert Atmosphere: For sensitive substrates, conducting the reaction under an inert atmosphere can prevent oxidation and improve yields.[5]

Q4: I am struggling with the purification of my quinolinone derivative, which is an oil and will not crystallize. What should I do?

A4: Purifying oily products that resist crystallization is a common challenge. Here are several strategies to try:

  • Solvent Screening: The choice of solvent is critical for inducing crystallization. For non-polar oils, try dissolving your compound in a minimal amount of a more polar solvent (e.g., dichloromethane) and then slowly adding a non-polar solvent like hexane or pentane until turbidity appears.[6]

  • Salt Formation: Since quinolinones are basic, they can often be precipitated as crystalline salts. Forming a hydrochloride or picrate salt can be an effective method for both purification and solidification.[6]

  • Chromatography: If crystallization fails, column chromatography is a viable alternative. For basic compounds that may streak on silica gel, consider using alumina or deactivating the silica gel with triethylamine.[5][7] Reverse-phase chromatography can also be very effective for lipophilic compounds.[7]

  • Trituration: Dissolving the oil in a small amount of a good solvent and then adding a large excess of a poor, non-polar solvent while stirring vigorously can sometimes cause the compound to precipitate as a solid.[7]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Problem Potential Cause(s) Suggested Solution(s) Citation(s)
Formation of Regioisomers Use of an asymmetrically substituted aniline or β-ketoester in reactions like the Gould-Jacobs or Conrad-Limpach-Knorr synthesis.Modify the ketone with a directing group to favor one cyclization pathway. Explore different catalysts that may offer better regioselectivity.[1][2]
Violent, Uncontrollable Exotherm Rapid, uncontrolled reaction rate, particularly in Skraup-type syntheses.Add a moderator such as ferrous sulfate or boric acid. Ensure slow, dropwise addition of strong acids with efficient stirring and external cooling.[3]
Compound Streaking on TLC/Column Interaction of the basic nitrogen of the quinolinone ring with acidic silanol groups on the silica gel surface.Deactivate the silica gel by pre-treating it with a basic solution (e.g., 0.5-2% triethylamine in the eluent). Use an alternative stationary phase like neutral or basic alumina.[5]
Product Decomposition on Silica Gel The acidic nature of silica gel can cause degradation of sensitive quinolinone derivatives.Use deactivated silica gel or an alternative stationary phase like alumina. Run the column quickly to minimize contact time. Consider performing the chromatography at a lower temperature.[5]
Incomplete Cyclization Insufficient temperature or reaction time for the thermal cyclization step.Ensure the reaction reaches the required temperature for cyclization (e.g., ~250°C for the Gould-Jacobs reaction). Monitor the reaction by TLC to confirm completion.[1]

Experimental Protocols

General Procedure for Gould-Jacobs Synthesis of a 4-Quinolone-3-Carboxylic Acid Ester

This protocol is a generalized procedure and may require optimization for specific substrates.

  • Condensation:

    • In a round-bottom flask, mix the appropriate aniline (1 equivalent) and diethyl ethoxymethylenemalonate (1 equivalent).

    • Heat the mixture, typically without a solvent, at a moderate temperature (e.g., 100-120°C). The reaction is often complete within 1-2 hours. Monitor the progress by TLC.

  • Cyclization:

    • To the crude intermediate from the condensation step, add a high-boiling, inert solvent such as diphenyl ether or mineral oil.[1]

    • Heat the mixture to approximately 250°C to induce thermal cyclization.[1] The reaction progress can be monitored by TLC.

  • Isolation:

    • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

    • Add a non-polar solvent like diethyl ether or hexane to precipitate the product.[1]

    • Collect the solid product by filtration and wash with the same non-polar solvent.

    • Recrystallize the crude product from a suitable solvent, such as DMF or ethanol, to obtain the pure 4-quinolone-3-carboxylic acid ester.[1]

Visualized Workflows and Pathways

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage start Starting Materials (Aniline & β-Ketoester) condensation Condensation start->condensation Heat (100-120°C) cyclization Thermal Cyclization (~250°C) condensation->cyclization High-boiling solvent crude_product Crude Quinolinone cyclization->crude_product precipitation Precipitation (add non-polar solvent) crude_product->precipitation filtration Filtration precipitation->filtration recrystallization Recrystallization filtration->recrystallization pure_product Pure Quinolinone Derivative recrystallization->pure_product

Caption: A generalized experimental workflow for the metal-free synthesis of quinolinone derivatives.

troubleshooting_logic start Low Product Yield? check_reaction Monitor Reaction by TLC start->check_reaction check_temp Verify Reaction Temperature start->check_temp check_tar Significant Tar Formation? start->check_tar incomplete Incomplete Reaction check_reaction->incomplete Yes side_reactions Side Reactions/ Decomposition check_temp->side_reactions Too High polymerization Polymerization check_tar->polymerization Yes optimize_time Increase Time/ Temperature/ Catalyst incomplete->optimize_time optimize_conditions Use Milder Conditions/ Change Solvent side_reactions->optimize_conditions add_moderator Add Moderator (e.g., FeSO4) polymerization->add_moderator

Caption: A troubleshooting guide for addressing low yields in quinolinone synthesis.

References

Technical Support Center: Troubleshooting Low Conversion in Asymmetric Transfer Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in asymmetric transfer hydrogenation (ATH), achieving high conversion is critical for efficient and viable synthetic processes. Low conversion rates can stem from a multitude of factors, ranging from catalyst integrity to subtle impurities in the reaction medium. This guide provides a systematic approach to troubleshooting common issues encountered during these experiments, presented in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for low conversion in my asymmetric transfer hydrogenation reaction?

Low conversion in ATH reactions is typically traced back to one or more of the following areas:

  • Catalyst-Related Issues: The catalyst may be inactive, deactivated, or poisoned.

  • Substrate and Reagent Quality: Impurities in the substrate, solvent, or hydrogen donor can inhibit the reaction.

  • Suboptimal Reaction Conditions: The temperature, pressure, concentration, or reaction time may not be optimized for the specific transformation.

  • Improper Experimental Technique: Inadequate inert atmosphere or improper handling of sensitive reagents can lead to failed reactions.

A systematic investigation, starting with the catalyst and reagents, is the most effective troubleshooting strategy.[1]

Q2: How can I determine if the catalyst is the source of the problem?

Catalyst deactivation is a frequent cause of low conversion.[1] Several indicators can point to a catalyst issue:

  • Visual Changes: A change in the color of the reaction mixture or the formation of a precipitate (e.g., metal nanoparticles) can suggest catalyst decomposition.

  • Inconsistent Results: If a previously reliable catalyst batch suddenly fails to perform, it may have degraded during storage.

  • Control Reaction Failure: A definitive test is to run a control reaction with a well-behaved standard substrate known to work efficiently with your catalyst system. If this reaction also exhibits low conversion, a problem with the catalyst or the general experimental setup is highly likely.[1]

Q3: Could my high-purity commercial substrate still be causing low conversion?

Yes, even substrates with a high stated purity can harbor trace impurities that act as potent catalyst poisons.[1] Common culprits include sulfur compounds, halides, and coordinating species that can irreversibly bind to the catalyst's active sites. It is often good practice to purify the substrate before use, for instance, by recrystallization or chromatography, especially when troubleshooting low conversion.

Troubleshooting Guide

Problem 1: The reaction shows little to no conversion.

Possible Cause 1.1: Catalyst Inactivity or Decomposition

  • Troubleshooting Step 1: Verify Catalyst Handling and Storage. Many ATH catalysts are sensitive to air and moisture.[2] Ensure that the catalyst has been stored under an inert atmosphere and handled in a glovebox or using Schlenk techniques.

  • Troubleshooting Step 2: Perform a Control Reaction. As mentioned in the FAQs, use a standard substrate to confirm the catalyst's activity.

  • Troubleshooting Step 3: Consider Catalyst Activation. Some catalyst precursors require an in-situ activation step, often involving a base, to form the active catalytic species.[1] Review the specific protocol for your catalyst to ensure proper activation.

Possible Cause 1.2: Presence of Catalyst Poisons

  • Troubleshooting Step 1: Purify all Reagents.

    • Substrate: Purify by recrystallization, distillation, or column chromatography.

    • Solvent: Use freshly distilled or anhydrous grade solvents and degas them thoroughly before use.

    • Hydrogen Donor: Ensure the purity of the hydrogen donor (e.g., isopropanol, formic acid).

  • Troubleshooting Step 2: Use a Catalyst Poison Scavenger. In some cases, adding a scavenger specific to the suspected poison can rescue the reaction.

Problem 2: The reaction starts but stalls before completion.

Possible Cause 2.1: Catalyst Deactivation During the Reaction

  • Troubleshooting Step 1: Monitor the Reaction Profile. Taking aliquots at regular intervals can reveal if the reaction stops prematurely.

  • Troubleshooting Step 2: Evaluate Reaction Temperature. While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition.[3] Consider running the reaction at a lower temperature.

  • Troubleshooting Step 3: Check for Product Inhibition. In some cases, the product of the reaction can act as an inhibitor for the catalyst.

Possible Cause 2.2: Insufficient Reagents

  • Troubleshooting Step 1: Verify Stoichiometry. Double-check the calculations for all reagents, including the catalyst, substrate, hydrogen donor, and any additives like a base.

  • Troubleshooting Step 2: Ensure Adequate Hydrogen Donor. In transfer hydrogenation, the hydrogen donor is a reagent. Ensure it is present in a sufficient amount.

Data Presentation: Impact of Reaction Parameters on Conversion

The following tables summarize the effect of various experimental parameters on the conversion in the asymmetric transfer hydrogenation of acetophenone, a common model substrate.

Table 1: Effect of Catalyst Loading on Acetophenone Conversion

CatalystCatalyst Loading (mol%)Conversion (%)Reaction Time (h)Temperature (°C)Reference
Ru-TsDPEN174440[4]
Ru-TsDPEN2>99440[4]
Mn-diamine complex0.1~20460[5]
Mn-diamine complex0.5100460[5]
Mn-diamine complex1.0100<260[5]

Table 2: Effect of Temperature on Acetophenone Conversion

CatalystTemperature (°C)Conversion (%)Reaction Time (h)Reference
Cu-Zn-Al16034.22[3]
Cu-Zn-Al18089.42[3]
Cu-Zn-Al200>902[3]

Table 3: Effect of Solvent on Acetophenone Conversion

CatalystSolventConversion (%)Enantiomeric Excess (ee, %)Reference
Mn-based complexIsopropanolHighHigh[6]
Mn-based complexMethanol68Racemic[6]
Rh/dipampMethanol-High
Rh/dipamp[bmim][PF6] (ionic liquid)-Low

Experimental Protocols

Detailed Methodology for Noyori-Type Asymmetric Transfer Hydrogenation

This protocol is a general guideline for the asymmetric transfer hydrogenation of a ketone using a Noyori-type catalyst, such as RuCl--INVALID-LINK--.

Materials:

  • Ketone substrate

  • RuCl--INVALID-LINK-- catalyst

  • Formic acid (HCOOH)

  • Triethylamine (TEA)

  • Anhydrous, degassed solvent (e.g., dichloromethane or acetonitrile)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware, Schlenk line, or glovebox

Procedure:

  • Preparation of the Hydrogen Donor Mixture: In a fume hood, carefully prepare a 5:2 molar mixture of formic acid and triethylamine. This mixture is a common hydrogen source for this type of reaction.

  • Reaction Setup:

    • In a glovebox or under a stream of inert gas, add the RuCl--INVALID-LINK-- catalyst to a dry Schlenk flask equipped with a magnetic stir bar.

    • Add the anhydrous, degassed solvent to dissolve the catalyst.

    • Add the ketone substrate to the flask.

  • Initiation of the Reaction:

    • Add the freshly prepared formic acid/triethylamine mixture to the reaction flask.

    • Seal the flask and stir the reaction mixture at the desired temperature (e.g., 28-40 °C).

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography (GC), or high-performance liquid chromatography (HPLC).

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction by adding water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired chiral alcohol.

  • Characterization:

    • Determine the conversion and enantiomeric excess of the product using appropriate analytical techniques (e.g., chiral HPLC or GC).

Visualizing Troubleshooting and Reaction Pathways

Logical Relationships in Troubleshooting

The following diagram illustrates a systematic workflow for troubleshooting low conversion in asymmetric transfer hydrogenation.

Troubleshooting_Workflow start Low Conversion Observed check_catalyst Check Catalyst Integrity start->check_catalyst control_reaction Run Control Reaction with Standard Substrate check_catalyst->control_reaction catalyst_ok Control Reaction Successful? control_reaction->catalyst_ok check_reagents Check Substrate and Reagent Purity catalyst_ok->check_reagents Yes catalyst_issue Catalyst is Inactive or Poisoned catalyst_ok->catalyst_issue No purify_reagents Purify Substrate, Solvent, and Hydrogen Donor check_reagents->purify_reagents reagents_ok Reaction Still Fails? purify_reagents->reagents_ok optimize_conditions Optimize Reaction Conditions reagents_ok->optimize_conditions Yes reagent_issue Impurity in Reagents was the Issue reagents_ok->reagent_issue No vary_temp Vary Temperature optimize_conditions->vary_temp vary_conc Vary Concentration optimize_conditions->vary_conc vary_time Vary Reaction Time optimize_conditions->vary_time success High Conversion Achieved vary_temp->success vary_conc->success vary_time->success

Caption: A flowchart for systematically troubleshooting low conversion in asymmetric transfer hydrogenation.

Simplified Catalytic Cycle for Noyori-Type ATH

This diagram illustrates a simplified catalytic cycle for the asymmetric transfer hydrogenation of a ketone using a Ru-TsDPEN catalyst. Understanding this cycle can help diagnose which step might be inhibited.

Catalytic_Cycle precatalyst [Ru]-Cl (Precatalyst) active_catalyst [Ru]-H (Active Hydride Species) precatalyst->active_catalyst + H-Donor - H-Donor_oxidized substrate_complex [Ru]-H-Substrate Complex active_catalyst->substrate_complex + Ketone product_complex [Ru]-O-Product Complex substrate_complex->product_complex Hydride Transfer product_complex->active_catalyst + H-Donor - Chiral Alcohol

Caption: A simplified representation of the catalytic cycle in Noyori-type asymmetric transfer hydrogenation.

References

Technical Support Center: Catalyst Deactivation in Quinolinone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides practical troubleshooting guides and frequently asked questions (FAQs) to address catalyst deactivation during quinolinone synthesis. The information is structured to help you identify the root causes of decreased catalyst performance and provides actionable solutions, including detailed experimental protocols.

Troubleshooting Guides

This section addresses specific issues you may encounter during your quinolinone synthesis experiments, providing potential causes and actionable solutions in a question-and-answer format.

Issue 1: Abrupt Drop in or Complete Loss of Catalytic Activity

Question: My reaction has stopped prematurely or shows significantly lower conversion than expected. What are the immediate troubleshooting steps?

Answer: An abrupt loss of activity often points to severe catalyst poisoning or incorrect reaction setup.

  • Verify Reaction Conditions: Double-check temperature, pressure (especially H₂ pressure in hydrogenations), and stirring rate. Ensure all reagents were added correctly and in the proper order.

  • Check for Potent Contaminants:

    • Feedstock Purity: Was the quinolinone precursor or solvent from a new or unverified source? Impurities, particularly sulfur, can act as potent catalyst poisons even at ppb levels.[1] Even low oxidation state sulfur compounds are Lewis basic and can strongly chemisorb to transition metal surfaces, blocking active sites.[1]

    • Nitrogen Poisoning: The lone pair of electrons on the nitrogen atom of the quinoline ring itself can coordinate to the palladium center, leading to the formation of inactive catalyst species.[2] This is a common issue in palladium-catalyzed reactions involving nitrogen heterocycles.

  • Initial Catalyst Diagnosis: If reaction conditions are correct, rapid poisoning is the most likely cause. Consider analyzing the feedstock for common poisons like sulfur, nitrogen, or chlorine compounds.

Issue 2: Gradual Decrease in Catalyst Activity Over Several Cycles

Question: The catalyst's activity is decreasing gradually with each reuse. What are the likely causes?

Answer: Gradual deactivation is a common issue and can be attributed to several mechanisms that slowly degrade the catalyst's effectiveness.

  • Fouling or Coking: Carbonaceous deposits (coke) can form on the catalyst surface, physically blocking active sites and pores.[3][4] This is particularly common with solid acid catalysts in condensation reactions or at elevated temperatures.[3][4]

  • Sintering: High reaction temperatures can cause the small metal nanoparticles of a heterogeneous catalyst (e.g., Pd/C) to agglomerate into larger particles. This process, known as sintering, reduces the active surface area, leading to a drop in activity.[5]

  • Leaching: The active metal component of the catalyst (e.g., palladium) can dissolve into the reaction medium.[5][6][7] This leads to an irreversible loss of active sites from the support.[7]

  • Poisoning by Intermediates or Products: Strong interaction between reaction intermediates or the quinolinone product and the catalyst's active sites can lead to their blockage over time.

Frequently Asked Questions (FAQs)

1. What are the main mechanisms of catalyst deactivation in quinolinone synthesis?

There are four primary mechanisms of catalyst deactivation:

  • Poisoning: Strong chemisorption of impurities (e.g., sulfur) or reactants/products (e.g., nitrogen atom of quinoline) onto the catalyst's active sites, rendering them inactive.[1][2]

  • Fouling (Coking): The physical deposition of carbonaceous materials (coke) on the catalyst surface, which blocks access to the active sites.[3][4]

  • Thermal Degradation (Sintering): The agglomeration of catalyst particles at high temperatures, which reduces the active surface area.[5]

  • Leaching: The dissolution of the active catalytic species from the support into the reaction medium.[5][6][7]

2. How can I determine the cause of my catalyst's deactivation?

A systematic approach can help diagnose the deactivation mechanism. The following workflow illustrates a logical diagnostic process.

Troubleshooting Workflow for Catalyst Deactivation Start Catalyst Deactivation Observed Q_Speed Deactivation Speed? Start->Q_Speed Abrupt Abrupt Q_Speed->Abrupt Abrupt Gradual Gradual Q_Speed->Gradual Gradual Poisoning Likely Severe Poisoning - Check feedstock purity (sulfur, etc.) - Verify inert atmosphere Abrupt->Poisoning Q_Reuse Catalyst Reused? Gradual->Q_Reuse Fouling Fouling/Coking - Visual inspection (color change) - BET analysis (surface area loss) Q_Reuse->Fouling Yes Sintering Sintering - High reaction temp? - TEM analysis (particle size) Q_Reuse->Sintering Yes Leaching Leaching - Analyze filtrate for metal (ICP-MS) - Hot filtration test Q_Reuse->Leaching Yes

Caption: Troubleshooting workflow for catalyst deactivation.

3. My palladium-catalyzed quinolinone synthesis is failing. What are some common issues?

For palladium-catalyzed syntheses, such as Suzuki, Heck, or Sonogashira couplings on a quinoline core, or C-H activation routes to quinolinones, common problems include:

  • Catalyst Poisoning by the Quinoline Nitrogen: The nitrogen lone pair can coordinate to the palladium, inhibiting its catalytic activity. To mitigate this, consider using bulky phosphine ligands (e.g., XPhos, SPhos) which sterically hinder the quinoline from binding to the palladium center.[2]

  • Inert Atmosphere: The active Pd(0) species is sensitive to oxygen. Ensure the reaction is conducted under a rigorously inert atmosphere (argon or nitrogen) to prevent catalyst oxidation and deactivation.[8]

  • Ligand Choice: The ligand is critical for the stability and activity of the catalyst. If the reaction is sluggish, screen different phosphine ligands.[8]

  • Palladium Black Formation: The precipitation of palladium black indicates catalyst aggregation and loss of activity. This can be caused by ligand dissociation or high reaction temperatures.[2] Try running the reaction at a lower temperature or using a more robust ligand.[2]

4. Can a deactivated catalyst be regenerated?

Yes, regeneration is often possible, but its success depends on the deactivation mechanism.

  • Fouling/Coking: Can often be reversed by controlled oxidation (calcination) to burn off carbonaceous deposits.

  • Poisoning: Reversible poisoning can sometimes be remedied by washing the catalyst. For example, Amberlyst-15 deactivated by water can have its activity partially restored by washing with ethanolic H2SO4.[9] Irreversible poisoning, however, is permanent.

  • Sintering and Leaching: These mechanisms are generally irreversible as they involve a physical change or loss of the catalyst's active component.[5]

Data Presentation: Catalyst Performance and Deactivation

The following tables summarize quantitative data on the performance of various catalysts in quinoline/quinolinone synthesis and the impact of deactivation.

Table 1: Comparative Performance of Catalytic Systems in Quinoline Synthesis

Catalyst System Reaction Type Temp. (°C) Time (h) Yield (%) Ref.
Transition Metal Catalysis
Ru-NNN Pincer Complex Acceptorless Dehydrogenative Coupling 120 6 up to 96 [9]
Ni(MeTAA) Acceptorless Dehydrogenative Coupling 90 12-24 up to 89 [9]
Cp*Co(III) C-H Annulation 100 12 up to 98 [9]
Solid Acid Catalysis
Amberlyst-15 Friedländer Synthesis 120 0.5 up to 95
Photocatalysis

| Fe(phen)Cl₃·H₂O | Hydroxyalkylation | RT | 24 | up to 90 |[9] |

Table 2: Deactivation and Regeneration of Catalysts

Catalyst Synthesis/Reaction Deactivation Observation Regeneration Method Performance after Regeneration Ref.
5 wt.% Pd/C Hydrogenation Debenzylation Specific surface area decreased from 1493.74 m²/g to 356.38 m²/g. Washing with solvent and drying. Specific surface area recovered to 1104.93 m²/g. [5]
5 wt.% Pd(OH)₂/C Hydrogenation Debenzylation Specific surface area decreased from 1131.61 m²/g to 537.36 m²/g. Washing with solvent and drying. Specific surface area recovered to 976.43 m²/g. Yield maintained above 70% for 3 cycles. [5]
Amberlyst-15 Esterification of Oleic Acid Yield decreased by 61% after 8 runs (with ethanol wash). Washing with 0.5M ethanolic H₂SO₄. Yield decreased by only 31% after 8 runs. [9]

| Pd/C | Catalytic Halogenated Pyridine | Initial yield of 96.5%. | Washed with deionized water, then methanol, followed by a reducing agent. | Yield of 90.5% (recovered 93.7% of initial activity). |[10] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to catalyst deactivation and regeneration.

Protocol 1: Hot Filtration Test to Detect Leaching

This protocol helps determine if the active metal is leaching from a heterogeneous catalyst into the reaction medium.

  • Run Reaction: Perform the quinolinone synthesis under standard conditions for a set period (e.g., 1-2 hours) to ensure the reaction is initiated.

  • Hot Filtration: While the reaction is still at the operating temperature, quickly and carefully filter the solid catalyst out of the reaction mixture using a pre-heated filter funnel.

  • Continue Reaction: Allow the filtrate (the reaction mixture without the solid catalyst) to continue stirring at the reaction temperature.

  • Monitor Progress: Take samples of the filtrate over time and analyze them (e.g., by GC, LC-MS, or TLC) to monitor the reaction progress.

  • Interpretation:

    • If the reaction continues to proceed, it indicates that the active catalytic species has leached into the solution.

    • If the reaction stops, it suggests that the catalysis is truly heterogeneous and occurs on the surface of the solid catalyst.

Protocol 2: Regeneration of Fouled Palladium on Carbon (Pd/C)

This procedure is used to remove carbonaceous deposits (coke) from a spent Pd/C catalyst by controlled oxidation.

  • Recovery and Washing: Recover the spent Pd/C catalyst from the reaction mixture by filtration. Wash it thoroughly with a suitable solvent (e.g., ethanol, ethyl acetate) to remove residual reactants and products. Dry the catalyst in a vacuum oven at a moderate temperature (e.g., 60-80 °C).

  • Setup: Place the dried, spent catalyst in a quartz tube furnace.

  • Inert Purge: Purge the furnace with an inert gas (e.g., Nitrogen or Argon) while slowly ramping the temperature (e.g., 5 °C/min) to the target calcination temperature (typically 250-400 °C).

  • Oxidative Treatment: Once at the target temperature, switch the gas flow from inert to a diluted stream of air or oxygen (e.g., 5% O₂ in N₂). Maintain this flow for several hours (e.g., 2-4 hours) to burn off the carbon deposits. Caution: This step is exothermic and should be performed with careful temperature monitoring.

  • Cool Down: Switch the gas flow back to the inert gas and cool the furnace down to room temperature.

  • Post-Treatment (Reduction): The regenerated catalyst, now likely with a palladium oxide surface, must be reduced before reuse in hydrogenation reactions. This can be done by treating the catalyst with H₂ gas in the reactor prior to the next synthesis.

Protocol 3: Regeneration of Deactivated Amberlyst-15

This protocol is for regenerating a solid acid catalyst like Amberlyst-15 that has been deactivated, for instance, by water or other polar impurities.[9]

  • Recovery: Filter the Amberlyst-15 beads from the reaction mixture.

  • Solvent Wash: Wash the beads with a non-polar solvent (e.g., hexane) to remove organic residues, followed by a more polar solvent like ethanol.

  • Acidic Wash: Prepare a 0.5 M solution of sulfuric acid (H₂SO₄) in ethanol. Suspend the washed Amberlyst-15 beads in this solution and stir for 1-2 hours at room temperature. This helps to remove strongly adsorbed water and reprotonate the sulfonic acid sites.

  • Ethanol Rinse: Decant the acidic solution and wash the beads several times with fresh ethanol until the washings are neutral.

  • Drying: Dry the regenerated Amberlyst-15 beads under vacuum at a temperature not exceeding 100 °C to remove all traces of solvent. The catalyst is now ready for reuse.

Visualizations of Deactivation and Regeneration

Primary Mechanisms of Catalyst Deactivation cluster_poisoning Poisoning cluster_fouling Fouling/Coking cluster_sintering Sintering cluster_leaching Leaching ActiveCatalyst Active Catalyst (High Surface Area, Clean Sites) PoisonedCatalyst Poisoned Catalyst (Active Sites Blocked) ActiveCatalyst->PoisonedCatalyst Impurities (S, N) Reactants FouledCatalyst Fouled Catalyst (Pores & Surface Blocked) ActiveCatalyst->FouledCatalyst Coke Formation SinteredCatalyst Sintered Catalyst (Reduced Surface Area) ActiveCatalyst->SinteredCatalyst High Temperature LeachedCatalyst Leached Catalyst (Active Metal Lost) ActiveCatalyst->LeachedCatalyst Dissolution in Solvent

Caption: The four primary mechanisms of catalyst deactivation.

Catalyst Regeneration Workflow (Example: Fouled Pd/C) Start Spent Catalyst (Fouled Pd/C) Step1 1. Recover & Wash (Filter, wash with solvent, dry) Start->Step1 Step2 2. Oxidative Treatment (Heat in dilute air/O2) Step1->Step2 Step3 3. Reduction (Treat with H2) Step2->Step3 End Regenerated Catalyst (Ready for Reuse) Step3->End

Caption: A typical workflow for regenerating a fouled Pd/C catalyst.

References

Technical Support Center: Solvent Effects on Quinolinone Reaction Rates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during quinolinone synthesis, with a focus on the impact of solvent choice on reaction rates and outcomes.

Frequently Asked Questions (FAQs)

Q1: My quinolinone synthesis is resulting in a low yield and a complex mixture of products. What are the general parameters I should investigate?

A1: Low yields and the formation of multiple products in quinolinone synthesis can often be attributed to several key factors. We recommend a systematic review of the following:

  • Reaction Temperature: Many quinolinone syntheses, such as the Conrad-Limpach and Gould-Jacobs reactions, are highly sensitive to temperature. At lower temperatures, the kinetic product may be favored, while higher temperatures can lead to the thermodynamic product or decomposition.[1]

  • Reaction Time: Prolonged reaction times, especially at elevated temperatures, can lead to the degradation of the desired product and the formation of byproducts.

  • Purity of Starting Materials: Impurities in your aniline or β-ketoester starting materials can participate in side reactions, leading to a complex product mixture.

  • Solvent Choice: The polarity, boiling point, and protic/aprotic nature of the solvent significantly influence the reaction pathway, the solubility of intermediates, and the stabilization of transition states.[2][3]

  • Catalyst Activity: If you are using a catalyst, ensure it is fresh and active. Deactivated catalysts can lead to incomplete reactions or the promotion of alternative pathways.

Q2: I am observing a significant amount of a dark, tarry substance in my reaction. What causes this and how can it be prevented?

A2: Tar formation is a common issue, particularly in reactions that use harsh acidic and oxidizing conditions, like the Skraup synthesis.[1] This is often due to the polymerization of reactants or intermediates. To minimize tarring:

  • Control the Exotherm: For highly exothermic reactions, consider adding a moderating agent.

  • Optimize Reagent Addition: Slow, portion-wise addition of reagents, especially strong acids, can help control the reaction rate and prevent localized overheating.

  • Choose an Appropriate Solvent: A high-boiling, inert solvent can help to maintain a consistent reaction temperature and prevent the decomposition that leads to tar formation. In some cases, a biphasic solvent system can reduce the concentration of reactive species in the acidic phase, thereby limiting polymerization.[1]

Q3: My Conrad-Limpach-Knorr synthesis is yielding the wrong isomer (2-hydroxyquinoline instead of 4-hydroxyquinoline). How can I control the regioselectivity?

A3: The regioselectivity of the Conrad-Limpach-Knorr synthesis is primarily controlled by the reaction temperature.

  • To favor the 4-hydroxyquinoline (kinetic product) , the initial condensation step should be run at a lower temperature (e.g., room temperature or slightly above).

  • To favor the 2-hydroxyquinoline (thermodynamic product) , higher reaction temperatures are required.[1]

Careful temperature control during the cyclization step is crucial for obtaining the desired isomer.

Q4: How does solvent polarity generally affect the rate of my quinolinone synthesis?

A4: The effect of solvent polarity depends on the change in charge distribution between the reactants and the transition state of the rate-determining step.[2]

  • Increased Rate in Polar Solvents: If the transition state is more charged or has a greater charge separation than the reactants, a more polar solvent will stabilize the transition state to a greater extent, thus accelerating the reaction.[2][4]

  • Decreased Rate in Polar Solvents: If the reactants are more charged than the transition state, a polar solvent will stabilize the reactants more, increasing the activation energy and slowing down the reaction.[2]

  • Protic vs. Aprotic Solvents: Protic solvents (e.g., water, ethanol) can form hydrogen bonds with nucleophiles, which can decrease their nucleophilicity and slow down certain reaction steps.[2] Aprotic polar solvents (e.g., DMSO, acetonitrile) can solvate cations well but leave anions relatively "bare," which can enhance their reactivity.[2]

Troubleshooting Guides

Issue: Low Yield in Conrad-Limpach Synthesis

The Conrad-Limpach reaction for preparing 4-quinolones involves a thermal cyclization that is highly dependent on the reaction temperature.[5] The choice of solvent is therefore critical, as it dictates the achievable temperature.

Troubleshooting Steps:

  • Verify Reaction Temperature: Ensure your reaction is reaching a sufficiently high temperature for the cyclization to occur efficiently. The cyclization of the intermediate requires breaking the aromaticity of the phenyl ring, which is an energy-intensive step.[5]

  • Solvent Selection: The yield of 4-hydroxyquinolines in the Conrad-Limpach synthesis has been shown to increase with the boiling point of the solvent.[5] If you are experiencing low yields, consider switching to a higher-boiling solvent. Solvents with boiling points above 250 °C often provide the best results.[5]

  • Inert Atmosphere: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions, especially at high temperatures.

Data Presentation

The following table summarizes the effect of different solvents on the yield of a representative Conrad-Limpach synthesis of a 4-hydroxyquinoline derivative. The data illustrates a general trend where higher boiling point solvents lead to improved reaction yields.[5]

SolventBoiling Point (°C)Yield (%)
Methyl Benzoate19925
Ethyl Benzoate21241
Propyl Benzoate23154
Iso-butyl Benzoate24166
Mineral Oil220-33065
Dowtherm A25770
2-Nitrotoluene22265
1,2,4-Trichlorobenzene21465
2,6-di-tert-butylphenol26565

Experimental Protocols

Key Experiment: Conrad-Limpach Synthesis of a 4-Hydroxyquinoline Derivative

This protocol is a generalized procedure based on the study of solvent effects in the Conrad-Limpach reaction.[5]

Materials:

  • Aniline derivative

  • β-ketoester (e.g., ethyl acetoacetate)

  • High-boiling point solvent (e.g., Dowtherm A, mineral oil, or iso-butyl benzoate)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with temperature controller

  • Magnetic stirrer and stir bar

Procedure:

  • Step 1: Formation of the β-aminoacrylate intermediate.

    • In a round-bottom flask, combine the aniline derivative (1.0 eq) and the β-ketoester (1.0 eq).

    • Stir the mixture at a controlled temperature (typically room temperature to slightly elevated) to favor the formation of the kinetic β-aminoacrylate product. The reaction is often exothermic.

    • Monitor the reaction by TLC or GC-MS until the starting materials are consumed.

    • Remove any volatile byproducts (e.g., water) under reduced pressure.

  • Step 2: Thermal Cyclization.

    • Add the high-boiling point solvent to the crude β-aminoacrylate intermediate in the flask.

    • Fit the flask with a reflux condenser and begin heating with vigorous stirring.

    • Raise the temperature of the reaction mixture to the boiling point of the solvent (typically >250 °C).[5]

    • Maintain the reaction at reflux for the specified time (this can range from 30 minutes to several hours, depending on the substrates and solvent). Monitor the progress of the cyclization by TLC or HPLC.

    • Upon completion, cool the reaction mixture to room temperature. The 4-hydroxyquinoline product may precipitate from the solvent upon cooling.

  • Step 3: Isolation and Purification.

    • If a precipitate has formed, collect the solid by vacuum filtration and wash it with a suitable cold solvent (e.g., hexane or ether) to remove the high-boiling reaction solvent.

    • If the product remains in solution, it may be necessary to use techniques such as crystallization or column chromatography for isolation and purification.

    • Characterize the purified product by standard analytical methods (NMR, MS, m.p.).

Visualizations

Experimental_Workflow cluster_step1 Step 1: Intermediate Formation cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3: Isolation & Purification reactants Aniline Derivative + β-Ketoester mix Mix and stir at controlled temperature reactants->mix intermediate Crude β-aminoacrylate mix->intermediate add_solvent Add high-boiling inert solvent intermediate->add_solvent reflux Heat to reflux (>250 °C) add_solvent->reflux product_mixture Crude 4-Hydroxyquinoline in solvent reflux->product_mixture cool Cool to Room Temperature product_mixture->cool isolate Filter or Crystallize cool->isolate purify Wash and/or Column Chromatography isolate->purify final_product Pure 4-Hydroxyquinoline purify->final_product

Caption: Workflow for Conrad-Limpach quinolinone synthesis.

Solvent_Effect_Logic cluster_properties Solvent Properties cluster_effects Mechanism of Influence cluster_outcomes Experimental Outcomes polarity Polarity (Dielectric Constant, etc.) stabilization Differential Solvation of: - Reactants - Transition State - Intermediates polarity->stabilization influences proticity Protic vs. Aprotic (H-Bonding Ability) nucleophilicity Altering Nucleophile/ Base Strength proticity->nucleophilicity influences rate Reaction Rate (k) stabilization->rate yield Product Yield stabilization->yield nucleophilicity->rate selectivity Selectivity (e.g., Regioisomers) nucleophilicity->selectivity

Caption: Influence of solvent properties on reaction outcomes.

References

Technical Support Center: Synthesis of 6,7-Dihydroquinolin-8(5H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6,7-Dihydroquinolin-8(5H)-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The two primary and most frequently employed synthetic routes for the preparation of this compound are:

  • Oxidation of 8-hydroxy-5,6,7,8-tetrahydroquinoline: This method utilizes an oxidizing agent, most commonly manganese dioxide (MnO₂), to selectively oxidize the secondary alcohol to a ketone. This reaction is valued for its mild conditions.

  • Condensation involving Cyclohexane-1,3-dione: This approach is a variation of the Combes or Friedländer quinoline synthesis. It typically involves the reaction of a cyclohexane-1,3-dione derivative with a three-carbon building block containing nitrogen, such as a β-amino-α,β-unsaturated aldehyde or ketone.

Q2: What are the typical purities and yields I can expect for this compound?

A2: The expected purity and yield can vary depending on the chosen synthetic route and the optimization of reaction and purification conditions. The following table summarizes typical data reported in the literature:

Synthetic RoutePurityYieldReference
Oxidation of 8-hydroxy-5,6,7,8-tetrahydroquinoline>98%~82%--INVALID-LINK--
Reaction from Cyclohexane-1,3-dione>98%~50-55%--INVALID-LINK--, --INVALID-LINK--

Q3: How can I monitor the progress of my reaction?

A3: Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the reaction progress. A suitable mobile phase would typically be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. The disappearance of the starting material spot and the appearance of the product spot (which can be visualized under UV light) indicate the progression of the reaction. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Yield of this compound

Possible Cause 1.1: Incomplete Reaction (Oxidation Route)

  • Troubleshooting:

    • Manganese Dioxide Activity: The activity of MnO₂ can vary significantly depending on its preparation and storage. Use freshly activated MnO₂ for best results. Activation can be achieved by heating the commercial product at 100-200 °C for several hours.

    • Insufficient Oxidant: The oxidation with MnO₂ is a heterogeneous reaction and often requires a large excess of the reagent (typically 10 equivalents or more) to drive the reaction to completion.[1]

    • Reaction Time: Ensure the reaction is stirred for a sufficient duration. Monitor the reaction by TLC until the starting material is no longer visible.

Possible Cause 1.2: Side Reactions (Cyclohexane-1,3-dione Route)

  • Troubleshooting:

    • Reaction Conditions: The choice of solvent and catalyst is crucial. For instance, carrying out the reaction in acetic acid can lead to the formation of byproducts such as bis-(2-methylacryloyl)amine.[2] Consider using a non-acidic solvent like toluene or performing the reaction neat.

    • Temperature Control: Maintain the recommended reaction temperature. Deviations can lead to the formation of undesired side products.

Possible Cause 1.3: Product Loss During Work-up and Purification

  • Troubleshooting:

    • Extraction: Ensure efficient extraction of the product from the aqueous layer by using an appropriate solvent (e.g., dichloromethane or ethyl acetate) and performing multiple extractions.

    • Purification: Optimize the purification method. If using column chromatography, select an appropriate solvent system to ensure good separation of the product from impurities. For recrystallization, perform small-scale solvent screening to find the optimal solvent or solvent mixture. A patent for a similar synthesis suggests that recrystallization from 95% ethanol can yield a product with high purity.[3]

Issue 2: Presence of Impurities in the Final Product

Common Impurities and Their Identification:

Potential ImpurityLikely OriginSuggested Analytical Method
8-hydroxy-5,6,7,8-tetrahydroquinolineIncomplete oxidation of the starting material.GC-MS, HPLC, TLC
QuinolineOver-oxidation or aromatization of the product.GC-MS, HPLC
DecahydroquinolineOver-reduction if a reduction step is involved in the synthesis of the starting material.GC-MS, HPLC
Unidentified byproducts from self-condensationSide reactions in the Combes/Friedländer synthesis.LC-MS, GC-MS

Troubleshooting Strategies for Impurity Removal:

  • Unreacted Starting Material (8-hydroxy-5,6,7,8-tetrahydroquinoline): This impurity is more polar than the product. It can typically be removed by column chromatography on silica gel.

  • Aromatized Byproduct (Quinoline): This impurity is less polar than the product. Careful column chromatography should allow for its separation.

  • Purification by Recrystallization: For crystalline products, recrystallization is an effective method for removing small amounts of impurities. As mentioned, 95% ethanol has been reported to be an effective solvent for a similar compound.[3]

Experimental Protocols

Protocol 1: Synthesis of this compound via Oxidation of 8-hydroxy-5,6,7,8-tetrahydroquinoline

  • Materials:

    • 8-hydroxy-5,6,7,8-tetrahydroquinoline

    • Activated Manganese Dioxide (MnO₂)

    • Dichloromethane (DCM)

    • Celite or Diatomaceous Earth

  • Procedure:

    • Dissolve 8-hydroxy-5,6,7,8-tetrahydroquinoline in anhydrous dichloromethane.

    • Add a significant excess (e.g., 10 equivalents) of activated manganese dioxide to the solution.

    • Stir the resulting suspension vigorously at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Filter the reaction mixture through a pad of Celite or diatomaceous earth to remove the manganese dioxide.

    • Wash the filter cake with dichloromethane.

    • Combine the filtrate and washes, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography or recrystallization if necessary.

Protocol 2: Synthesis of 7,8-dihydroquinolin-5(6H)-one from 3-aminocyclohex-2-enone (A Combes-type Synthesis)

  • Materials:

    • 3-aminocyclohex-2-enone

    • 3-ethoxy-2-methylacrylaldehyde

    • Toluene (optional, for solvent-based reaction)

  • Procedure:

    • Method A (Solvent-free): Mix 3-aminocyclohex-2-enone and 3-ethoxy-2-methylacrylaldehyde in a reaction vessel. Heat the mixture, for example, in an oil bath, while stirring.

    • Method B (In Toluene): Dissolve 3-aminocyclohex-2-enone and 3-ethoxy-2-methylacrylaldehyde in toluene. Reflux the mixture with stirring.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the residue by column chromatography or recrystallization to obtain the desired product.[2]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_monitoring In-Process Control cluster_workup Work-up & Isolation cluster_purification Purification cluster_analysis Final Product Analysis start Starting Materials reaction Chemical Reaction start->reaction tlc TLC Monitoring reaction->tlc extraction Extraction reaction->extraction hplc HPLC Analysis tlc->hplc drying Drying extraction->drying concentration Concentration drying->concentration crude Crude Product concentration->crude column Column Chromatography crude->column recrystallization Recrystallization crude->recrystallization pure_product Pure Product column->pure_product recrystallization->pure_product gcms GC-MS pure_product->gcms hplc_final HPLC pure_product->hplc_final nmr NMR pure_product->nmr

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_yield Troubleshooting Low Yield cluster_impurities Managing Impurities start Problem Encountered low_yield Low Yield start->low_yield impurities Impurities in Product start->impurities incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction side_reactions Side Reactions? low_yield->side_reactions workup_loss Loss during Work-up? low_yield->workup_loss identify Identify Impurity (GC-MS, LC-MS) impurities->identify solution_yield Optimize Reaction Conditions (Temp, Time, Reagents) incomplete_reaction->solution_yield side_reactions->solution_yield solution_purify Column Chromatography or Recrystallization workup_loss->solution_purify purify Select Purification Method identify->purify purify->solution_purify

Caption: Troubleshooting logic for managing impurities and low yields.

References

Validation & Comparative

1H NMR Spectral Analysis: A Comparative Guide for 6,7-Dihydroquinolin-8(5H)-one and a Related Analogue

Author: BenchChem Technical Support Team. Date: December 2025

Comparative 1H NMR Data

The following table summarizes the reported 1H NMR spectral data for 2-amino-4-(3-nitrophenyl)-3-cyano-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline. This data provides insight into the chemical shifts and splitting patterns expected for protons in different environments within a complex dihydroquinolinone structure.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Notes
NH₂ at C-2~4.77SingletThe two protons of the amino group are chemically equivalent and appear as a singlet.
CH at C-4~4.54SingletThe proton at the chiral center C-4 appears as a singlet.

It is important to note that the specific chemical shifts and coupling constants for 6,7-Dihydroquinolin-8(5H)-one will differ from the values in the table above due to the absence of substituents. For the target molecule, one would expect to see signals corresponding to the protons on the pyridine ring and the three methylene groups of the saturated ring.

Visualizing Proton Environments

The chemical structure of this compound highlights the different proton environments that would be resolved in a 1H NMR spectrum.

structure mol H2 H-2 H4 H-4 H5 H-5 (2H) H6 H-6 (2H) H7 H-7 (2H)

Figure 1. Chemical structure of this compound with key proton positions labeled.

Standard Experimental Protocol for 1H NMR Spectroscopy

The following provides a typical workflow for the acquisition of a 1H NMR spectrum for a heterocyclic compound like a dihydroquinolinone.

experimental_workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing dissolve Dissolve ~5-10 mg of sample in ~0.6-0.7 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆) tms Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm) dissolve->tms transfer Transfer the solution to a 5 mm NMR tube tms->transfer instrument Place the NMR tube in the spectrometer's probe transfer->instrument setup Set up the experiment: - Lock on the deuterium signal - Shim the magnetic field - Set acquisition parameters (e.g., number of scans, pulse sequence) instrument->setup acquire Acquire the Free Induction Decay (FID) signal setup->acquire fourier Apply Fourier Transform to the FID to obtain the spectrum acquire->fourier phase Phase correct the spectrum fourier->phase baseline Apply baseline correction phase->baseline calibrate Calibrate the chemical shift scale to the TMS signal (0 ppm) baseline->calibrate integrate Integrate the signals calibrate->integrate analyze Analyze chemical shifts, splitting patterns, and coupling constants integrate->analyze

Figure 2. General workflow for a 1H NMR experiment.

This guide provides a framework for understanding and acquiring 1H NMR data for dihydroquinolinone compounds. While specific data for this compound remains elusive in the public domain, the provided information on a related analogue and the standardized protocols offer valuable insights for researchers in the field.

Mass Spectrometry Analysis of 6,7-Dihydroquinolin-8(5H)-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected mass spectrometric behavior of 6,7-Dihydroquinolin-8(5H)-one. Due to the limited availability of direct experimental data in publicly accessible literature, this comparison is based on established fragmentation patterns of structurally related compounds, namely tetrahydroquinolines and cyclic ketones. This document offers a predictive overview of the fragmentation pathways, a hypothetical experimental protocol for its analysis, and a comparison with alternative compounds possessing similar structural motifs.

Predicted Mass Spectrometry Data

The mass spectral analysis of this compound is anticipated to yield a distinct fragmentation pattern resulting from the interplay between the tetrahydroquinoline core and the cyclic ketone functionality. The molecular ion peak is expected to be prominent, with subsequent fragmentation arising from characteristic losses.

Predicted m/zProposed Fragment IonRelative Abundance (Predicted)Comments
147[M]+•HighMolecular ion
146[M-H]+MediumLoss of a hydrogen radical, a common fragmentation for tetrahydroquinolines.[1]
119[M-CO]+•HighLoss of a neutral carbon monoxide molecule, a characteristic fragmentation of cyclic ketones.
118[M-H-CO]+MediumSubsequent loss of a hydrogen radical following the loss of carbon monoxide.
105[M-C2H4-H]+MediumLoss of ethylene from the saturated ring, a known fragmentation pathway for 5,6,7,8-tetrahydroquinoline.[1]
91[C7H7]+MediumLikely formation of a stable tropylium ion after fragmentation of the heterocyclic ring.

Comparison with Alternative Compound Classes

The mass spectrometric behavior of this compound can be understood by comparing it to the fragmentation patterns of its constituent structural classes:

  • Tetrahydroquinolines: The mass spectra of 5,6,7,8-tetrahydroquinoline are characterized by fragment ions resulting from the loss of a hydrogen atom (M-1), a methyl group (M-15), and an ethyl group (M-28)[1][2]. The M-28 peak, corresponding to the loss of ethylene, is a particularly intense and diagnostic feature for this isomer[1].

  • Cyclic Ketones: A primary fragmentation pathway for cyclic ketones is the alpha-cleavage of the bond adjacent to the carbonyl group[3]. A common fragmentation for saturated cyclic ketones, such as cyclohexanone, results in a characteristic fragment at m/z 55[3]. For aromatic ketones, the molecular ion peak is generally strong, with initial fragmentation involving the loss of the alkyl radical via alpha-cleavage, followed by the loss of carbon monoxide.

  • Quinolone Antibiotics: These compounds, which also contain a quinoline-like core, typically show characteristic fragment ions corresponding to the loss of water ([M+H−H₂O]⁺) and carbon monoxide ([M+H−CO]⁺) under soft ionization conditions.

Experimental Protocols

A standard approach for the mass spectrometry analysis of this compound would involve either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

  • Sample Preparation: Dissolve a known quantity of this compound in a suitable volatile organic solvent, such as dichloromethane or ethyl acetate, to a final concentration of 1 mg/mL.

  • Instrumentation: Utilize a GC-MS system equipped with a capillary column suitable for the analysis of heterocyclic compounds (e.g., a DB-5MS or equivalent).

  • GC Conditions:

    • Injector Temperature: 250°C

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program: Start at 60°C for 1 minute, then ramp up to 250°C at a rate of 10°C/min, and hold at 250°C for 5 minutes.

    • Injection Mode: Splitless injection of 1 µL of the sample.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Ion Trap.

    • Scan Range: m/z 40-500.

    • Data Acquisition: Full scan mode.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

  • Sample Preparation: Prepare a stock solution of this compound in methanol or acetonitrile. Further dilute with the initial mobile phase to a working concentration (e.g., 1-1000 ng/mL).

  • Instrumentation: An LC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 3.5 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.3-0.5 mL/min.

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Data Acquisition: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan MS followed by product ion scanning for structural elucidation.

    • Precursor Ion: [M+H]⁺ (m/z 148).

Mandatory Visualizations

The following diagrams illustrate the predicted fragmentation pathway of this compound and a typical experimental workflow.

Predicted Fragmentation Pathway of this compound M [C9H9NO]+• m/z = 147 Molecular Ion M_minus_H [C9H8NO]+ m/z = 146 M->M_minus_H - H• M_minus_CO [C8H9N]+• m/z = 119 M->M_minus_CO - CO M_minus_C2H4_minus_H [C7H6N]+ m/z = 104 M->M_minus_C2H4_minus_H - C2H5• M_minus_CO_minus_H [C8H8N]+ m/z = 118 M_minus_CO->M_minus_CO_minus_H - H• Tropylium [C7H7]+ m/z = 91 M_minus_CO->Tropylium - C2H2

Caption: Predicted Fragmentation of this compound.

GC-MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Dissolution Dissolution in Organic Solvent Injection GC Injection Dissolution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection Spectrum Mass Spectrum Generation Detection->Spectrum Interpretation Fragmentation Analysis Spectrum->Interpretation

Caption: Workflow for GC-MS Analysis.

References

Spectroscopic Profile of 6,7-Dihydroquinolin-8(5H)-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive spectroscopic characterization of 6,7-Dihydroquinolin-8(5H)-one, a heterocyclic ketone of interest in medicinal chemistry and pharmaceutical synthesis. A comparative analysis with structurally related compounds is presented to aid in the interpretation of its spectral features. The information herein is intended to support researchers in compound identification, purity assessment, and structural elucidation.

Spectroscopic Data Comparison

The spectroscopic properties of this compound are compared with those of relevant cyclic ketones and aromatic nitrogen heterocycles: Cyclohexanone, α-Tetralone, and Quinoline. These compounds serve as valuable benchmarks for understanding the influence of the fused pyridine ring and the conjugated carbonyl system on the spectral characteristics.

¹H NMR Data

Table 1: ¹H NMR Chemical Shift (δ, ppm) Comparison

CompoundProtonsChemical Shift (ppm)Multiplicity
This compound H-2, H-3, H-4 (Pyridine ring)~7.0 - 8.5m
H-5 (CH₂)~3.0t
H-6 (CH₂)~2.2m
H-7 (CH₂)~2.6t
Cyclohexanone H-2, H-6 (α-CH₂)~2.3m
H-3, H-4, H-5 (β,γ-CH₂)~1.7 - 1.9m
α-Tetralone H-8 (Aromatic)~8.0dd
H-5, H-6, H-7 (Aromatic)~7.2 - 7.5m
H-4 (CH₂)~3.0t
H-3 (CH₂)~2.1m
H-2 (CH₂)~2.6t
Quinoline H-2~8.9dd
H-3~7.4dd
H-4~8.1d
H-5, H-6, H-7, H-8~7.5 - 7.8m

Note: The chemical shifts for this compound are approximate and based on typical values for similar structures. For precise data, refer to the spectra provided by suppliers such as ChemicalBook.[1]

¹³C NMR Data

Table 2: ¹³C NMR Chemical Shift (δ, ppm) Comparison

CompoundCarbon AtomsChemical Shift (ppm)
This compound C=O~197
Quaternary (Pyridine ring fusion)~148, ~128
CH (Pyridine ring)~150, ~137, ~127, ~121
CH₂ (Aliphatic ring)~39, ~28, ~22
Cyclohexanone C=O~211
CH₂~42, ~27, ~25
α-Tetralone C=O~198
Quaternary (Aromatic)~145, ~133
CH (Aromatic)~126-133
CH₂ (Aliphatic ring)~39, ~30, ~23
Quinoline Quaternary~148, ~128
CH~150, ~136, ~129, ~128, ~126, ~121

Note: The chemical shifts for this compound are approximate and based on typical values for similar structures. A documented ¹³C NMR spectrum can be found on the Human Metabolome Database.[2]

IR Spectroscopy Data

Table 3: Key IR Absorption Frequencies (cm⁻¹) Comparison

CompoundC=O StretchC=C/C=N Stretch (Aromatic)C-H Stretch (Aromatic)C-H Stretch (Aliphatic)
This compound ~1685~1600, ~1580~3050~2950
Cyclohexanone ~1715--~2940, ~2860
α-Tetralone ~1685~1600, ~1580~3070~2950
Quinoline -~1620, ~1580, ~1500~3050-

Note: The IR data for this compound is predicted based on its functional groups.

Mass Spectrometry Data

Table 4: Mass Spectrometry (MS) Data Comparison

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragmentation Peaks (m/z)
This compound C₉H₉NO147.17147 (M+), 119, 91
Cyclohexanone C₆H₁₀O98.1498 (M+), 83, 70, 55, 42
α-Tetralone C₁₀H₁₀O146.19146 (M+), 118, 90
Quinoline C₉H₇N129.16129 (M+), 102, 76

Note: The fragmentation pattern for this compound is predicted based on its structure.

Experimental Workflow

The general workflow for the spectroscopic characterization of a compound like this compound is outlined below.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Processing Data Processing & Interpretation NMR->Data_Processing IR->Data_Processing MS->Data_Processing Structure_Elucidation Structure Elucidation & Verification Data_Processing->Structure_Elucidation

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are general and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Pulse Sequence: Standard single-pulse sequence.

    • Acquisition Parameters:

      • Spectral Width: ~16 ppm

      • Number of Scans: 16-64 (or until a satisfactory signal-to-noise ratio is achieved)

      • Relaxation Delay: 1-2 seconds

      • Pulse Angle: 30-45 degrees

    • Referencing: The chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or higher field NMR spectrometer.

    • Pulse Sequence: Proton-decoupled single-pulse sequence.

    • Acquisition Parameters:

      • Spectral Width: ~220 ppm

      • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

      • Relaxation Delay: 2-5 seconds

    • Referencing: The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Data Acquisition:

    • Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.

    • Acquisition Parameters:

      • Spectral Range: 4000-400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 16-32

    • Background Correction: A background spectrum of the empty ATR crystal should be recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Dissolve a small amount of the sample ( ~1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Data Acquisition (Electron Ionization - EI):

    • Mass Spectrometer: A mass spectrometer equipped with an EI source, often coupled with a Gas Chromatography (GC) system for sample introduction.

    • Ionization Energy: 70 eV (standard).

    • Mass Range: m/z 40-400.

    • Data Analysis: The resulting mass spectrum is analyzed for the molecular ion peak (M+) and the fragmentation pattern. High-resolution mass spectrometry (HRMS) can be used for accurate mass measurement and elemental composition determination.

References

A Comparative Guide to 6,7-Dihydroquinolin-8(5H)-one and Tetrahydroquinolinones for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the nuanced differences between closely related heterocyclic scaffolds is paramount for designing novel therapeutics. This guide provides an objective comparison of 6,7-Dihydroquinolin-8(5H)-one and its close relatives, the tetrahydroquinolinones, focusing on their chemical properties, synthesis, and biological potential, supported by available data.

This document summarizes key physicochemical properties, spectroscopic data, and biological activities to aid in the selection and application of these important chemical entities.

Physicochemical and Spectroscopic Properties: A Comparative Overview

A fundamental understanding of the physical and spectral characteristics of this compound and various tetrahydroquinolinone isomers is crucial for their synthesis, purification, and characterization. The following tables consolidate available data for these compounds.

Table 1: Physicochemical Properties

PropertyThis compound4,6,7,8-Tetrahydro-1H,3H-quinoline-2,5-dione
CAS Number 56826-69-8[1]5057-12-5[2]
Molecular Formula C₉H₉NO[1]C₉H₁₁NO₂[2]
Molecular Weight 147.17 g/mol 165.19 g/mol [2]
Appearance White to Yellow to Brown SolidPale Yellow to Beige Solid[2]
Melting Point Not specified196-198 °C[2]
Solubility Soluble in DMF, DMSO, Ethanol, and PBS (pH 7.2)[1]Slightly soluble in DMSO and Methanol[2]

Table 2: Spectroscopic Data

Spectroscopic DataThis compoundTetrahydroquinolinone Derivatives
¹H NMR Data not readily available in compiled format. Expected signals would correspond to the protons on the dihydropyridine and cyclohexenone rings.For N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one, the 4-H proton signal appears at 5.69 ppm (dd, J = 6.4 Hz, 11.1 Hz), and the 2-H proton signal is at 4.65 ppm (dd, J = 3.1 Hz, 10.7 Hz)[3]. For 3-benzyl-2-hydroxy-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one, characteristic proton signals are observed for the methyl, methylene, and aromatic protons[4].
¹³C NMR Data not readily available in compiled format.For (R)-2-methyl-N-(pyridin-2-ylmethyl)-5,6,7,8-tetrahydroquinolin-8-amine, signals are observed at δ = 19.55, 27.82, 28.85, 34.26, 59.56, 121.86, 132.46, 136.89, 146.86, 157.23 ppm[5].
IR (Infrared) Data not readily available in compiled format.For N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one, characteristic absorption bands are at 3394 cm⁻¹ (amine) and 1666 cm⁻¹ (amide)[3]. An IR spectrum for 1,2,3,4-tetrahydroquinoline is available in the NIST Chemistry WebBook[6].
UV-Vis λmax at 230, 282 nm[1]Not specified

Synthesis and Reactivity

This compound: A Versatile Intermediate

This compound is primarily utilized as a synthetic intermediate in the preparation of more complex molecules with potential therapeutic applications.[1][7] Its structure, featuring a fused dihydropyridine and a cyclohexenone ring, offers multiple sites for chemical modification.

Tetrahydroquinolinones: Diverse Synthetic Strategies

The synthesis of tetrahydroquinolinones can be achieved through various methodologies, including multicomponent reactions and domino reactions, which allow for the efficient construction of the core heterocyclic structure.[8] These approaches often provide access to a wide range of substituted derivatives.

Experimental Protocols

General Synthesis of Tetrahydroquinolinone Derivatives

Materials:

  • Cyclohexanone

  • Aromatic aldehydes

  • Cyanothioacetamide

  • Sodium ethoxide

  • Ethanol

  • Hydrochloric acid

Procedure:

  • Synthesize α,α'-bis chalcone derivatives by reacting cyclohexanone with aromatic aldehydes in the presence of NaOH in ethanol.[8]

  • A solution of the bis-chalcone derivative and cyanothioacetamide in absolute ethanol is treated with sodium ethoxide and heated to boiling for several hours.[8]

  • After the reaction is complete, the solution is acidified with a few drops of concentrated HCl.[8]

  • The resulting solid product is separated and purified by crystallization.[8]

Biological Activity and Therapeutic Potential

This compound as a Precursor for Anticancer Agents

While this compound itself is not extensively studied for its biological activity, it serves as a crucial building block in the synthesis of compounds with demonstrated anticancer properties.[1] For instance, it has been used to prepare thiosemicarbazones that exhibit antitumor activity.[1]

Tetrahydroquinolinones: A Scaffold with Broad Pharmacological Promise

The tetrahydroquinolinone core is a privileged scaffold in medicinal chemistry, with derivatives showing a wide array of biological activities, including significant potential as anticancer agents.

Anticancer Activity: Numerous studies have highlighted the antiproliferative effects of tetrahydroquinolinone derivatives against various cancer cell lines.

  • Mechanism of Action: Some tetrahydroquinolinone derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells.[10] One of the key signaling pathways implicated in the anticancer activity of these compounds is the PI3K/Akt/mTOR pathway, which is a central regulator of cell survival and proliferation.[9]

  • Structure-Activity Relationship (SAR): The anticancer activity of tetrahydroquinolinone derivatives can be significantly influenced by the nature and position of substituents on the quinolinone core. For example, the presence of a (1-naphthyl)methyl moiety at the 3-position of the tetrahydroquinolin-2-one scaffold has been found to be crucial for its anticancer activity.[11]

  • Cytotoxicity Data: Specific tetrahydroquinolinone derivatives have shown potent cytotoxicity against colon (HCT-116) and lung (A549) cancer cell lines.[11] For example, compound 4a (3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one) was found to induce cell cycle arrest at the G2/M phase, leading to apoptotic cell death.[11] Another study identified pyrazolo quinoline derivative 15 as a promising anticancer agent with a strong apoptotic effect on three different cancer cell lines.[12]

Table 3: In Vitro Cytotoxicity (IC₅₀) of Representative Tetrahydroquinolinone Derivatives

CompoundCell LineIC₅₀ (µM)Reference
Compound 10 MCF-7, HepG2, A549< 100[12]
Compound 13 MCF-7, HepG2, A549< 100[12]
Compound 15 MCF-7, HepG2, A549< 100[12]
Compound 16 MCF-7, HepG2, A549< 100[12]
Compound 4a HCT-116, A549Potent activity reported[11]

Visualizing Key Pathways and Workflows

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that is often dysregulated in cancer. Tetrahydroquinolinone derivatives have been suggested to exert their anticancer effects by inhibiting this pathway.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Tetrahydroquinolinone Tetrahydroquinolinone Derivatives Tetrahydroquinolinone->PI3K Inhibits

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway by tetrahydroquinolinone derivatives.

General Experimental Workflow for Anticancer Activity Screening

The evaluation of novel compounds for anticancer activity typically follows a standardized workflow, from initial synthesis to detailed mechanistic studies.

Anticancer_Screening_Workflow Synthesis Compound Synthesis (e.g., Tetrahydroquinolinones) Purification Purification & Characterization Synthesis->Purification Cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT Assay) Purification->Cytotoxicity Hit_ID Hit Identification (IC50 Determination) Cytotoxicity->Hit_ID Mechanism Mechanism of Action Studies (Apoptosis, Cell Cycle Analysis) Hit_ID->Mechanism In_Vivo In Vivo Studies (Animal Models) Mechanism->In_Vivo

Caption: A generalized workflow for the screening of novel compounds for anticancer activity.

References

A Comparative Guide to Quinolinone Synthesis: Methods, Data, and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The development of efficient and versatile synthetic methods to access this important heterocyclic motif is a continuous area of research. This guide provides a comparative overview of key classical and modern methods for quinolinone synthesis, supported by quantitative data and detailed experimental protocols to aid researchers in selecting the most suitable approach for their specific needs.

Comparison of Quinolinone Synthesis Methods

The following table summarizes key quantitative data for various quinolinone synthesis methods, offering a direct comparison of their performance based on reported experimental results.

Synthesis MethodKey ReactantsCatalyst/ConditionsReaction TimeTemperature (°C)Yield (%)Notes
Gould-Jacobs Reaction Aniline, Diethyl ethoxymethylenemalonateThermal (High-boiling solvent like diphenyl ether)Several hours>250<30 (without solvent), up to 95 (with solvent)[1]Classical method, often requires harsh conditions.[1]
Gould-Jacobs (Microwave) Aniline, Diethyl ethoxymethylenemalonateMicrowave irradiation5 - 20 min250 - 30037 - 47[2]Significantly reduced reaction times compared to conventional heating.[2]
Combes Synthesis Aniline, β-DiketoneStrong acid (e.g., H₂SO₄)VariesVariesModerate to GoodAcid-catalyzed condensation followed by cyclization.[3][4][5]
Doebner-von Miller Reaction Aniline, α,β-Unsaturated carbonyl compoundAcid catalyst (e.g., HCl, H₂SO₄)VariesVariesVariesA modification of the Skraup synthesis.[6][7][8]
Conrad-Limpach Synthesis Aniline, β-KetoesterHigh temperatureVaries~250Up to 95 (with inert solvent)[1][9]Yields are significantly improved with a high-boiling inert solvent.[1][9][10]
Knorr Synthesis β-KetoanilideStrong acid (e.g., H₂SO₄)1 - 2 hours100VariesPrimarily for the synthesis of 2-hydroxyquinolines (quinolin-2-ones).[11]
Niementowski Synthesis Anthranilic acid, Ketone/AldehydeThermalVaries120 - 200Generally low[12]High temperatures can lead to low yields.[12]
Palladium-Catalyzed Synthesis Acrylamide, Benzyne precursorPd(OAc)₂, Cu(OAc)₂24 hours80up to 82Mild "N-H activation/Heck reaction" method.
Microwave-Assisted Synthesis 6-Chloroquinoline, Ethyl chloroacetateMicrowave irradiation (300W)30 minVaries93[13]Rapid and high-yielding method for various derivatives.[13][14][15]
Continuous Flow Synthesis Amino enonePhotochemical (LED lamp)10 min (residence time)~3091 - 96[16]High throughput and efficient for scaling up.[16][17]

Experimental Protocols

This section provides detailed methodologies for key quinolinone synthesis reactions.

Gould-Jacobs Reaction (Microwave-Assisted)

Objective: To synthesize a 4-quinolinone derivative via a microwave-assisted Gould-Jacobs reaction.[2][18]

Materials:

  • Aniline (2.0 mmol)

  • Diethyl ethoxymethylenemalonate (6.0 mmol)

  • 2.5 mL microwave vial with a magnetic stir bar

  • Microwave synthesis system

  • Ice-cold acetonitrile for washing

  • Filtration apparatus

Procedure:

  • To a 2.5 mL microwave vial, add aniline (0.16 mL, 2.0 mmol) and diethyl ethoxymethylenemalonate (1.21 mL, 6.0 mmol).[2]

  • Equip the vial with a magnetic stirring bar.

  • Heat the mixture in a microwave synthesis system to 300 °C for 5 minutes.[2]

  • After the reaction, cool the vial to room temperature.

  • Filter the precipitated product and wash it with ice-cold acetonitrile (3 mL).[2]

  • Dry the resulting solid under vacuum.

Knorr Synthesis of 4-Methylquinolin-2(1H)-one

Objective: To synthesize a 2-quinolinone derivative via the Knorr synthesis.[11]

Materials:

  • Acetoacetanilide (1 equivalent)

  • Concentrated Sulfuric Acid (or Polyphosphoric Acid)

  • Ice

  • Saturated sodium bicarbonate solution

  • Ethanol for recrystallization

Procedure:

  • Slowly add acetoacetanilide (1 equivalent) to an excess of cold (0 °C) concentrated sulfuric acid with stirring.[11]

  • After the addition is complete, allow the mixture to warm to room temperature and then heat it to 100 °C for 1-2 hours.[11]

  • Cool the reaction mixture and carefully pour it onto crushed ice.[11]

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the product precipitates.[11]

  • Collect the precipitate by filtration, wash with cold water, and dry.[11]

  • Recrystallize the crude product from ethanol to obtain pure 4-methylquinolin-2(1H)-one.[11]

Microwave-Assisted Synthesis of 6-chloro-2-(1H)-quinolinone

Objective: To synthesize a substituted 2-(1H)-quinolinone using microwave assistance.[13]

Materials:

  • 6-chloroquinoline (1.63 g)

  • Ethyl chloroacetate (1.23 g)

  • Distilled water (0.54 g)

  • Ethyl acetate (20 ml)

  • 50 mL pressure-resistant reaction tube

  • Microwave stirring reaction device (300W)

Procedure:

  • In a 50 mL pressure-resistant reaction tube, sequentially add 6-chloroquinoline (1.63 g), ethyl chloroacetate (1.23 g), distilled water (0.54 g), and ethyl acetate (20 ml).[13]

  • Place the reaction tube in a 300W microwave stirring reaction device and irradiate for 30 minutes.[13]

  • After the reaction, wash the solution with hot water and separate the organic phase.[13]

  • Remove ethyl acetate and excess ethyl chloroacetate under reduced pressure.

  • Recrystallize the residue to obtain 1.66 g of 6-chloro-2-(1H)-quinolinone (93% yield).[13]

Continuous Flow Synthesis of 2-Methylquinoline

Objective: To synthesize 2-methylquinoline using a continuous photochemical process.[16]

Materials:

  • (E)-3-(2-aminophenyl)-but-2-en-1-one (starting amine)

  • Ethanol (solvent)

  • UV LED photochemical reactor unit

  • Pump system

  • Evaporator and silica for column chromatography

Procedure:

  • Prepare a 100 mM solution of the starting amine in ethanol.

  • Pump the solution through the UV LED unit with a residence time of 10 minutes at approximately 30 °C and 75 W power.[16]

  • Collect the output from the reactor.

  • Evaporate the solvent from the collected solution.

  • Purify the crude product by silica column chromatography (10% hexanes/EtOAc) to isolate pure 2-methylquinoline (91% yield).[16]

Visualizing Synthesis Workflows

Diagrams illustrating the general workflows can aid in understanding the logical steps of different synthesis methods.

Quinolinone_Synthesis_Workflows General Workflow for Quinolinone Synthesis cluster_classical Classical Thermal Methods cluster_modern Modern Catalytic/Assisted Methods Reactants_Classical Starting Materials (e.g., Aniline derivatives, β-ketoesters, etc.) Condensation Condensation/ Substitution Reactants_Classical->Condensation Cyclization_Classical Thermal Cyclization (High Temperature) Condensation->Cyclization_Classical Product_Classical Quinolinone Core Cyclization_Classical->Product_Classical Reactants_Modern Starting Materials (e.g., Acrylamides, 2-halobenzamides, etc.) Catalysis Catalyst Activation/ Energy Input (Pd, Cu, Microwave, Light) Reactants_Modern->Catalysis Cyclization_Modern Catalytic Cyclization/ Annulation Catalysis->Cyclization_Modern Product_Modern Quinolinone Core Cyclization_Modern->Product_Modern

Caption: A comparison of classical thermal vs. modern catalytic quinolinone synthesis workflows.

Experimental_Workflow General Experimental Workflow start Start reagents Reagent Preparation Mix starting materials and catalyst/solvent start->reagents reaction Reaction Heat (conventional/microwave) or irradiate (light) reagents->reaction workup Work-up Quench reaction, extract, and wash reaction->workup purification Purification Column chromatography or recrystallization workup->purification analysis Analysis Characterize product (NMR, MS, etc.) purification->analysis end End analysis->end

Caption: A generalized step-by-step experimental workflow for quinolinone synthesis.

References

Comparative Analysis of the Biological Activities of 6,7-Dihydroquinolin-8(5H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 6,7-dihydroquinolin-8(5H)-one scaffold serves as a versatile synthetic intermediate for the development of a diverse range of biologically active compounds.[1][2][3][4][5][6] Derivatives stemming from this core structure have demonstrated significant potential, primarily in the realms of anticancer and antimicrobial research. This guide provides a comparative overview of the biological performance of these derivatives, supported by available experimental data and detailed methodologies.

Anticancer Activity

Derivatives of this compound have been explored for their cytotoxic effects against various cancer cell lines. The primary mechanism of action for some of these compounds involves the induction of apoptosis and the production of reactive oxygen species (ROS).

Comparative Efficacy of Anticancer Derivatives

The following table summarizes the in vitro anticancer activity of various derivatives, highlighting their potency against different cancer cell lines.

Derivative ClassSpecific CompoundCancer Cell LineIC50 (µM)Reference
3,4-Diaryl-1,2,3,4-tetrahydroquinolinesCompound 3cH460 (Lung Carcinoma)4.9 ± 0.7[7]
A-431 (Skin Carcinoma)2.0 ± 0.9[7]
HT-29 (Colon Adenocarcinoma)4.4 ± 1.3[7]
1,2-DihydroquinolinesCompound 5HepG2 (Hepatocellular Carcinoma)Data not quantified in abstract[8]
SMMC (Hepatocellular Carcinoma)Data not quantified in abstract[8]
Dihydrazone DerivativesCompound 3bMCF-7 (Breast Cancer)7.016[9]
Compound 3cMCF-7 (Breast Cancer)7.05[9]
8-Substituted 2-methyl-5,6,7,8-tetrahydroquinolines(R)-5aA2780 (Ovarian Carcinoma)Significant (not quantified in abstract)[10]

Antimicrobial Activity

The quinoline core is a well-established pharmacophore in antimicrobial agents. Derivatives of this compound have been synthesized and evaluated for their efficacy against a range of bacterial and fungal pathogens.

Comparative Efficacy of Antimicrobial Derivatives

The table below presents the minimum inhibitory concentrations (MIC) of various quinoline derivatives against different microbial strains.

Derivative ClassSpecific CompoundMicrobial StrainMIC (µg/mL)Reference
Dihydroquinoline DerivativesCompound 8Vancomycin-resistant E. faecium4[11]
Indolizinoquinoline-5,12-dione DerivativesCompound 7E. coli ATCC259222[11]
S. pyrogens ATCC196152[11]
Morpholine/Thiomorpholine coupled 2-(thiophen-2-yl) dihydroquinolinesCompounds 39 & 40M. tuberculosis H37Rv1.56[11]
8-Hydroxyquinoline8HQS. aureus, E. faecalis, C. albicans27.58 µM[12]

Experimental Protocols

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound derivatives) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, the media is removed, and MTT solution is added to each well. The plate is then incubated to allow the MTT to be metabolized by viable cells into formazan crystals.

  • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Broth Microdilution Method for MIC Determination

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., temperature, time) to allow for microbial growth.

  • Visual Assessment: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Visualizations

Proposed Signaling Pathway for Anticancer Activity

Some 8-substituted 2-methyl-5,6,7,8-tetrahydroquinoline derivatives have been shown to induce mitochondrial membrane depolarization and cellular ROS production in cancer cells.[10]

G derivative Dihydroquinolin-one Derivative cell Cancer Cell derivative->cell mitochondria Mitochondria cell->mitochondria ros Increased ROS Production mitochondria->ros depolarization Mitochondrial Membrane Depolarization mitochondria->depolarization apoptosis Apoptosis ros->apoptosis depolarization->apoptosis

Caption: Proposed mechanism of anticancer activity for certain dihydroquinolin-one derivatives.

General Experimental Workflow for Biological Screening

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of this compound derivatives.

G start This compound (Scaffold) synthesis Chemical Synthesis of Derivatives start->synthesis purification Purification & Characterization synthesis->purification screening Biological Screening (e.g., Anticancer, Antimicrobial) purification->screening hit Hit Compound Identification screening->hit optimization Lead Optimization hit->optimization

Caption: General workflow for the development of bioactive dihydroquinolin-one derivatives.

References

Unveiling the Pharmacokinetic Profile of Quinolinone Compounds: An In Silico ADMET Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery

In the landscape of modern drug discovery, the early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is paramount to de-risk clinical development and reduce costly late-stage failures. Quinolinone scaffolds, recognized for their broad spectrum of biological activities, are a focal point of contemporary medicinal chemistry. This guide provides a comparative in silico ADMET analysis of a representative quinolinone compound against established anticancer drugs, offering valuable insights for researchers, scientists, and drug development professionals.

Comparative ADMET Profiling

To contextualize the ADMET properties of emerging quinolinone-based drug candidates, we present a comparative analysis of a promising 6-hydroxyquinolinone derivative against three clinically approved tyrosine kinase inhibitors: Lapatinib, Gefitinib, and Erlotinib. The following table summarizes key in silico ADMET parameters predicted by widely used computational tools such as SwissADME, admetSAR, and pkCSM. These platforms employ a variety of models to forecast the pharmacokinetic and toxicological profiles of small molecules.

ADMET Parameter6-Hydroxyquinolin-2(1H)-oneLapatinibGefitinibErlotinib
Physicochemical Properties
Molecular Weight ( g/mol )163.15581.06446.90393.44
LogP (Consensus)1.255.703.233.16
Water Solubility (LogS)-2.5 (Soluble)-6.5 (Poorly Soluble)-4.2 (Moderately Soluble)-3.8 (Moderately Soluble)
Absorption
Gastrointestinal (GI) AbsorptionHighLowHighHigh
Caco-2 Permeability (logPapp)ModerateLowHighHigh
Distribution
Blood-Brain Barrier (BBB) PermeantNoNoYesYes
P-glycoprotein (P-gp) SubstrateNoYesYesYes
Metabolism
CYP1A2 InhibitorNoYesYesYes
CYP2C9 InhibitorNoYesNoNo
CYP2C19 InhibitorNoNoNoNo
CYP2D6 InhibitorNoNoNoYes
CYP3A4 InhibitorNoYesYesYes
Toxicity
AMES ToxicityNon-mutagenic--Non-mutagenic
hERG I InhibitorNoYesYesYes
HepatotoxicityLow riskHigh riskHigh riskHigh risk

Note: The data presented in this table is a compilation of in silico predictions from various studies and should be interpreted as indicative rather than absolute values. The specific prediction tool used may vary for each data point.

Experimental and Computational Methodologies

The in silico ADMET data presented in this guide are generated using a variety of computational models and software platforms. Below are the general protocols for the key tools referenced.

SwissADME

SwissADME is a free web-based tool that provides a comprehensive analysis of the physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness of small molecules[1][2].

Methodology:

  • Input: The canonical SMILES (Simplified Molecular Input Line Entry System) or the 2D structure of the compound is submitted to the SwissADME web server[3].

  • Physicochemical Descriptors: The platform calculates a range of descriptors, including molecular weight, LogP (lipophilicity), water solubility, and topological polar surface area (TPSA)[4].

  • Pharmacokinetic Prediction: It employs predictive models to estimate gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, and identifies if the compound is a substrate for P-glycoprotein (P-gp)[1].

  • Drug-Likeness: The tool evaluates the compound against several established drug-likeness rules, such as Lipinski's rule of five, Ghose filter, Veber rule, Egan rule, and Muegge rule[5].

  • Medicinal Chemistry Friendliness: It flags pan-assay interference compounds (PAINS) and other undesirable structural motifs.

  • Output: The results are presented in a user-friendly graphical format, including the "Bioavailability Radar" and the "BOILED-Egg" model for a quick assessment of oral bioavailability and BBB penetration[1].

admetSAR

admetSAR is a widely used online platform for the prediction of a wide range of ADMET properties based on a large, curated database of chemical structures and their experimental data[6][7].

Methodology:

  • Input: The user provides the chemical structure in SMILES format or draws it using the provided editor.

  • ADMET Profile Prediction: The server calculates over 50 ADMET-related properties, including absorption (e.g., human intestinal absorption, Caco-2 permeability, oral bioavailability), distribution (e.g., BBB penetration, plasma protein binding), metabolism (e.g., cytochrome P450 substrate and inhibitor profiles), and toxicity (e.g., AMES toxicity, carcinogenicity, hERG inhibition)[6][8].

  • Model Basis: The predictions are based on quantitative structure-activity relationship (QSAR) models built from a vast collection of experimental data[9].

  • Output: The results are presented in a tabular format with probabilities or classifications for each predicted endpoint[8].

pkCSM

pkCSM is a web server that uses graph-based signatures to predict the pharmacokinetic and toxicity properties of small molecules[10].

Methodology:

  • Input: The compound's structure is submitted as a SMILES string.

  • Signature Calculation: The tool generates graph-based signatures that encode the physicochemical properties and topological relationships of the atoms within the molecule.

  • ADMET Prediction: These signatures are used as input for a series of machine learning models trained on experimental ADMET data to predict parameters related to absorption (e.g., intestinal absorption, Caco-2 permeability), distribution (e.g., volume of distribution, BBB permeability), metabolism (e.g., CYP substrate/inhibitor), excretion (e.g., total clearance), and toxicity (e.g., AMES toxicity, hERG inhibition, hepatotoxicity, oral rat acute toxicity LD50)[11][12].

  • Output: The platform provides quantitative predictions for various ADMET endpoints, along with a classification of the compound's likely toxicity[5].

Visualizing the In Silico ADMET Workflow

The following diagram illustrates the typical workflow for an in silico ADMET analysis, from the initial input of a chemical structure to the final interpretation of its pharmacokinetic and toxicological profile.

ADMET_Workflow cluster_input 1. Compound Input cluster_prediction 2. In Silico Prediction cluster_analysis 3. ADMET Parameter Analysis cluster_output 4. Data Interpretation & Decision Compound Chemical Structure (SMILES/SDF) SwissADME SwissADME Compound->SwissADME Submit for Analysis admetSAR admetSAR Compound->admetSAR Submit for Analysis pkCSM pkCSM Compound->pkCSM Submit for Analysis Absorption Absorption (GI, Caco-2) SwissADME->Absorption Distribution Distribution (BBB, PPB) SwissADME->Distribution Metabolism Metabolism (CYP Inhibition/Substrate) SwissADME->Metabolism Toxicity Toxicity (AMES, hERG, Hepatotoxicity) SwissADME->Toxicity admetSAR->Absorption admetSAR->Distribution admetSAR->Metabolism Excretion Excretion (Clearance) admetSAR->Excretion admetSAR->Toxicity pkCSM->Absorption pkCSM->Distribution pkCSM->Metabolism pkCSM->Excretion pkCSM->Toxicity Data_Table Comparative Data Table Absorption->Data_Table Distribution->Data_Table Metabolism->Data_Table Excretion->Data_Table Toxicity->Data_Table Decision Go/No-Go Decision for Further Development Data_Table->Decision

Caption: General workflow for in silico ADMET analysis of a compound.

References

A Comparative Guide to the Anticancer Activity of Quinolinone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. Among these, the anticancer properties of quinolinone derivatives have garnered significant attention. This guide provides a comparative analysis of the anticancer activity of two major isomers: quinolin-2(1H)-ones (2-quinolones) and quinolin-4(1H)-ones (4-quinolones). By examining their cytotoxic effects, mechanisms of action, and impact on cellular signaling pathways, this document aims to provide a valuable resource for the rational design and development of novel quinolinone-based anticancer agents.

Comparative Cytotoxicity of Quinolinone Isomers

The position of the carbonyl group within the quinoline ring system significantly influences the anticancer activity of these compounds. The following table summarizes the 50% inhibitory concentration (IC50) values of representative 2-quinolone and 4-quinolone derivatives against various human cancer cell lines. This data, collated from multiple studies, highlights the potent cytotoxic effects of both isomeric classes.

Isomer Class Compound Cancer Cell Line IC50 (µM) Reference
2-Quinolone 4-phenyl-quinolin-2(1H)-one analog (11e)COLO 205 (Colon)Nanomolar potency[1]
4-phenyl-quinolin-2(1H)-one analog (12e)HL-60 (Leukemia)Not specified[1]
4-phenyl-quinolin-2(1H)-one analog (12e)H460 (Lung)Not specified[1]
4-Quinolone 3-Aryl-5,7-dimethoxyquinolin-4-one (15f)VariousHigh reduction in cell viability[2]
Hybrid with curcumin/chalconeVariousStrong potency[3]
2-Phenylpyrroloquinolin-4-oneVariousStrong potency[3]

Mechanisms of Anticancer Action: A Tale of Two Isomers

While both 2-quinolone and 4-quinolone derivatives exhibit potent anticancer activity, their mechanisms of action can differ, providing distinct avenues for therapeutic intervention.

Quinolin-2(1H)-ones: A significant body of research points to the role of 2-quinolone derivatives as potent disruptors of microtubule dynamics.[1] By interfering with tubulin polymerization, these compounds induce cell cycle arrest, primarily at the G2/M phase, leading to the activation of apoptotic pathways.[1] Mechanistic studies on certain 4-phenyl-2-quinolone analogs have demonstrated their ability to depolymerize microtubules in a manner similar to colchicine.[1] This disruption of the microtubule assembly triggers both intrinsic and extrinsic apoptotic signaling cascades.[1]

Quinolin-4(1H)-ones: The anticancer activity of 4-quinolone derivatives is often associated with the inhibition of key enzymes involved in DNA replication and repair, as well as cellular signaling.[3] Many 4-quinolone derivatives function as topoisomerase inhibitors, preventing the resealing of DNA strands and leading to catastrophic DNA damage and cell death.[3] Furthermore, this class of compounds has been shown to inhibit protein kinases, including those in the phosphoinositide 3-kinase (PI3K) pathway, which is crucial for cell growth, proliferation, and survival.[3]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the anticancer activity of quinolinone derivatives.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Quinolinone derivatives are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in cell culture medium. The cells are then treated with various concentrations of the compounds.

  • MTT Incubation: After a predetermined incubation period (e.g., 24, 48, or 72 hours), 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 2-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Cells are treated with the quinolinone derivatives for a specific duration, then harvested by trypsinization and washed with phosphate-buffered saline (PBS).

  • Fixation: The cells are fixed in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: The fixed cells are treated with a solution containing a fluorescent DNA-intercalating agent, such as propidium iodide (PI), and RNase to remove RNA.

  • Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.

  • Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified.

Apoptosis Assay (Annexin V/PI Staining)

This assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment and Harvesting: Cells are treated with the compounds, harvested, and washed with PBS.

  • Staining: The cells are resuspended in a binding buffer and stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and propidium iodide (which enters cells with compromised membranes, indicative of late apoptosis or necrosis).

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the different cell populations.

Visualizing the Mechanisms

The following diagrams illustrate the experimental workflow for assessing anticancer activity and the distinct signaling pathways targeted by 2-quinolone and 4-quinolone isomers.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies cell_culture Cancer Cell Culture treatment Treatment with Quinolinone Isomers cell_culture->treatment mtt_assay MTT Assay for Cytotoxicity (IC50) treatment->mtt_assay flow_cytometry Cell Cycle & Apoptosis Analysis treatment->flow_cytometry western_blot Western Blot for Protein Expression flow_cytometry->western_blot tubulin_assay Tubulin Polymerization Assay western_blot->tubulin_assay 2-Quinolones kinase_assay Kinase Inhibition Assay western_blot->kinase_assay 4-Quinolones

Experimental workflow for evaluating quinolinone anticancer activity.

signaling_pathways cluster_2q 2-Quinolone Pathway cluster_4q 4-Quinolone Pathway q2 2-Quinolone Derivative tubulin Tubulin q2->tubulin Inhibition microtubule Microtubule Disruption tubulin->microtubule g2m G2/M Arrest microtubule->g2m apoptosis2 Apoptosis g2m->apoptosis2 q4 4-Quinolone Derivative topo Topoisomerase q4->topo Inhibition pi3k PI3K q4->pi3k Inhibition dna DNA Damage topo->dna akt Akt pi3k->akt apoptosis4 Apoptosis dna->apoptosis4 proliferation Cell Proliferation & Survival akt->proliferation proliferation->apoptosis4

Distinct signaling pathways targeted by quinolinone isomers.

References

Comparative Purity Analysis of 6,7-Dihydroquinolin-8(5H)-one by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the purity of 6,7-Dihydroquinolin-8(5H)-one from various sources, validated by a robust High-Performance Liquid Chromatography (HPLC) method. The purity of synthetic intermediates is a critical parameter in the drug development pipeline, directly impacting the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document outlines a detailed experimental protocol for purity determination, presents comparative data from different hypothetical suppliers, and offers insights into potential impurity profiles.

Experimental Protocols

A validated reversed-phase HPLC (RP-HPLC) method was developed for the quantitative determination of this compound and its potential impurities. Due to the presence of a ketone functional group, pre-column derivatization with 2,4-dinitrophenylhydrazine (DNPH) was employed to enhance chromatographic retention and UV detection sensitivity.

Principle

The carbonyl group of this compound reacts with DNPH in an acidic medium to form a stable 2,4-dinitrophenylhydrazone derivative. This derivative is more hydrophobic and possesses a strong chromophore, making it ideal for separation on a C18 stationary phase and detection at higher wavelengths (around 360 nm), minimizing interference from other matrix components.

Apparatus and Materials
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode-array detector (DAD).

  • Chromatographic Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

  • Analytical Balance: Mettler Toledo XPE205 or equivalent.

  • pH Meter: Calibrated with standard buffers.

  • Volumetric glassware: Class A.

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (Milli-Q or equivalent)

    • Perchloric acid (70%, analytical grade)

    • 2,4-Dinitrophenylhydrazine (DNPH, analytical grade)

    • This compound reference standard (≥99.5% purity)

Chromatographic Conditions
ParameterCondition
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Program 0-10 min, 50-80% B; 10-15 min, 80% B; 15.1-20 min, 50% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection DAD at 360 nm
Preparation of Solutions
  • DNPH Derivatizing Solution: Dissolve 100 mg of DNPH in 20 mL of acetonitrile. Slowly add 0.5 mL of 70% perchloric acid. Dilute to 50 mL with acetonitrile. This solution should be prepared fresh daily.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Working Standard Solution (100 µg/mL): Pipette 1 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with diluent.

  • Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.

Derivatization and Sample Preparation Procedure
  • Transfer 1.0 mL of the Working Standard Solution or Sample Solution into separate HPLC vials.

  • Add 1.0 mL of the DNPH Derivatizing Solution to each vial.

  • Cap the vials and vortex for 30 seconds.

  • Allow the vials to stand at room temperature for 60 minutes to ensure complete derivatization.

  • The samples are now ready for injection into the HPLC system.

System Suitability Test (SST)

Before sample analysis, inject the derivatized Working Standard Solution five times. The system is deemed suitable for use if the following criteria are met:

  • Tailing Factor (Asymmetry): ≤ 2.0 for the main peak.

  • Theoretical Plates (N): ≥ 2000 for the main peak.

  • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%.

Data Presentation: Purity Comparison

The developed HPLC method was used to analyze three different batches of this compound: two from commercial suppliers (Supplier A and Supplier B) and one synthesized in-house. The purity was calculated based on the area percentage of all observed peaks.

Source Lot Number Main Peak Area (%) Impurity 1 (RT ~5.2 min) Area (%) Impurity 2 (RT ~7.8 min) Area (%) Total Purity (%)
Supplier A L-2025-01A99.650.150.0899.65
Supplier B B-4881-X298.720.89Not Detected98.72
In-house Synthesis I-2025-12-0199.100.350.4199.10

Experimental Workflow and Pathway Diagrams

The following diagrams illustrate the logical flow of the experimental procedure and a potential biological context for derivatives of the analyte.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_hplc HPLC Analysis cluster_data Data Processing s1 Weighing of Sample & Reference Standard s2 Dissolution in Diluent (ACN/Water) s1->s2 s3 Preparation of Working Solutions s2->s3 d1 Addition of DNPH Reagent s3->d1 d2 Reaction at Room Temp (60 min) d1->d2 h1 System Suitability Test (SST) d2->h1 h2 Sample Injection h1->h2 h3 Chromatographic Separation (C18 Column) h2->h3 h4 UV Detection (360 nm) h3->h4 p1 Peak Integration h4->p1 p2 Purity Calculation (% Area) p1->p2 p3 Final Report p2->p3

Caption: Workflow for HPLC purity validation of this compound.

signaling_pathway cluster_synthesis Hypothetical Drug Synthesis cluster_pathway Cancer Cell Signaling start This compound (Intermediate) drug Quinolinone-based API Derivative start->drug Multi-step Synthesis pi3k PI3K drug->pi3k Inhibits gf Growth Factor rec Receptor Tyrosine Kinase (e.g., EGFR) gf->rec Binds rec->pi3k Activates akt Akt pi3k->akt Activates prolif Cell Proliferation & Survival akt->prolif Promotes

Caption: Hypothetical inhibition of the PI3K/Akt pathway by a quinolinone-based API.

Comparative Computational and Experimental Studies of 6,7-Dihydroquinolin-8(5H)-one Analogs in Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the synthesis, computational analysis, and biological evaluation of 6,7-Dihydroquinolin-8(5H)-one derivatives as potential anticancer agents.

The this compound scaffold has emerged as a promising framework in the design of novel anticancer agents. Its rigid, bicyclic structure provides a versatile platform for chemical modifications to optimize biological activity. This guide offers a comprehensive comparison of recently synthesized analogs of this compound, integrating computational predictions with experimental data to elucidate their structure-activity relationships (SAR) and mechanisms of action.

Quantitative Data Summary

The following table summarizes the in vitro cytotoxic activity of a series of synthesized tetrahydroquinolinone derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented to facilitate a direct comparison of their anticancer potency.

Compound IDModificationsHCT-116 (Colon) IC50 (µM)A-549 (Lung) IC50 (µM)MCF-7 (Breast) IC50 (µM)
19b 4-phenyl-8-(N-(3-fluorophenyl)carbamate)-tetrahydroquinolin-2-one7.55.0> 50
20d 2-oxo-4-phenyl-8-(N-(3-fluorophenyl)carbamate)-tetrahydroquinolinone3.57.525.0
Cisplatin Reference Drug26.038.0Not Reported

Data sourced from a study on novel tetrahydroquinolinones, which includes derivatives of the this compound core structure. The study highlights that compounds 19b and 20d were more effective and selective than the standard chemotherapy drug Cisplatin in HCT-116 and A-549 cell lines.[1]

Computational Analysis: Insights from Molecular Docking

Molecular docking studies have been instrumental in elucidating the potential binding modes of these analogs within the active sites of key biological targets. One of the implicated signaling pathways for this class of compounds is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

Docking studies of a series of chloropyridine derivatives, structurally related to the tetrahydroquinolinone core, revealed that N-aryl urethanes exhibited high affinity for the PI3K kinase. For instance, compound (S)-18d in the series demonstrated a low predicted binding energy of -10.88 kcal/mol and an inhibition constant (Ki) of 10.6 nM. The binding was characterized by hydrophobic interactions with key residues such as TYR 813, ILE 825, PHE 908, and ILE 910.[1] This suggests that the this compound scaffold can be functionalized to effectively target the ATP-binding pocket of PI3K, thereby inhibiting its activity and downstream signaling.

Signaling Pathway and Experimental Workflow Visualization

To visually represent the complex biological processes and experimental procedures involved in the evaluation of these compounds, the following diagrams have been generated using the DOT language.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Quinolinone This compound Analog Quinolinone->PI3K Inhibits

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well plate start->seed_cells add_compounds Add Serial Dilutions of Quinolinone Analogs seed_cells->add_compounds incubate Incubate for 48-72 hours add_compounds->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt solubilize Add DMSO to Dissolve Formazan incubate_mtt->solubilize measure Measure Absorbance at 570 nm solubilize->measure analyze Calculate IC50 Values measure->analyze end End analyze->end

Caption: MTT Assay Experimental Workflow.

Experimental Protocols

A detailed understanding of the methodologies is crucial for the replication and validation of experimental findings. Below are the protocols for the key experiments cited in the evaluation of this compound analogs.

Synthesis of Tetrahydroquinolinone Derivatives

The synthesis of the target compounds, such as 4-phenyl-6,7-dihydroquinoline-2,8(1H,5H)-dione, can be achieved through a multi-step process. A crucial step involves the Swern oxidation of precursor alcohol functionalities to form the corresponding ketone of the this compound core.[1] Subsequent modifications, such as the introduction of N-aryl carbamate groups at the C8 position, are performed to generate a library of analogs for biological screening.[1]

In Vitro Anticancer Activity (MTT Assay)

The cytotoxic effects of the synthesized compounds are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding : Human cancer cell lines (e.g., HCT-116, A-549, MCF-7) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • Compound Treatment : Cells are treated with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) for a period of 72 hours.[1]

  • MTT Addition : After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (0.5 mg/mL), and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization : The formazan crystals formed by viable cells are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement : The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis : The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined by plotting the cell viability against the compound concentration.

Conclusion

The this compound scaffold represents a valuable starting point for the development of novel anticancer agents. The integration of computational modeling with experimental validation provides a powerful strategy to guide the design and optimization of these compounds. The data presented in this guide indicate that specific substitutions on the tetrahydroquinolinone core can lead to potent and selective anticancer activity, likely through the inhibition of critical signaling pathways such as the PI3K/Akt/mTOR cascade. Further exploration of the chemical space around this scaffold, guided by the principles of computational and medicinal chemistry, holds significant promise for the discovery of next-generation cancer therapeutics.

References

Safety Operating Guide

Proper Disposal of 6,7-Dihydroquinolin-8(5H)-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 6,7-Dihydroquinolin-8(5H)-one is a critical aspect of laboratory safety and environmental responsibility. Due to its classification as a hazardous substance, stringent protocols must be followed to mitigate risks to personnel and prevent environmental contamination. This guide provides a comprehensive, step-by-step operational plan for the safe handling and disposal of this compound.

Hazard Identification and Safety Precautions

This compound is classified as a hazardous chemical that causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, all waste containing this compound, including pure substance, solutions, and contaminated materials, must be managed as hazardous waste. It is imperative to prevent its release into the environment; it should never be disposed of down the drain or in regular trash.[3][4]

Personal Protective Equipment (PPE): When handling this compound waste, appropriate PPE is mandatory. This includes:

  • Safety goggles with side-shields

  • Chemical-resistant gloves

  • A lab coat[5]

  • Use in a well-ventilated area, such as a chemical fume hood, is essential to minimize inhalation exposure.[1][5]

Quantitative Hazard Data

Hazard ClassificationGHS Hazard StatementDescription
Skin IrritationH315Causes skin irritation[1][2]
Eye IrritationH319Causes serious eye irritation[1]
Specific Target Organ ToxicityH335May cause respiratory irritation[1][2]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound.

1. Waste Identification and Segregation:

  • Identify: All waste streams containing this compound must be identified. This includes the pure compound, solutions, reaction byproducts, and contaminated labware (e.g., pipette tips, gloves, and wipes).[3]

  • Segregate: This waste must be kept separate from other chemical waste streams to prevent potentially hazardous reactions.[3][6]

2. Container Selection and Labeling:

  • Container: Use a designated, leak-proof, and chemically compatible container for collecting the waste.[5][7] The original container may be used if it is in good condition.[6]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[5]

3. Accumulation and Storage:

  • Satellite Accumulation Area: Store the sealed waste container in a designated satellite accumulation area within the laboratory, at or near the point of generation.[6][7][8]

  • Storage Conditions: This area should be secure and well-ventilated.[1][5] Keep the container tightly closed except when adding waste.[1][9]

4. Professional Disposal:

  • Contact EHS: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5][8][9]

  • Documentation: Provide the disposal contractor with all available safety information, including the Safety Data Sheet (SDS), for the waste.[10]

Experimental Workflow and Logical Relationships

The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound.

start Waste Generation (this compound) identify Identify as Hazardous Waste (Skin/Eye/Respiratory Irritant) start->identify segregate Segregate from Other Waste Streams identify->segregate container Select Appropriate Waste Container (Leak-proof, Compatible) segregate->container label Label Container ('Hazardous Waste', Chemical Name) container->label store Store in Designated Satellite Accumulation Area label->store contact Contact EHS for Pickup store->contact end Professional Disposal by Licensed Contractor contact->end

Caption: Disposal workflow for this compound waste.

waste Material for Disposal is_hazardous Is it this compound or contaminated with it? waste->is_hazardous hazardous_path Treat as Hazardous Waste is_hazardous->hazardous_path Yes non_hazardous_path Follow Standard Lab Waste Procedures is_hazardous->non_hazardous_path No no_drain Do NOT Dispose Down Drain hazardous_path->no_drain no_trash Do NOT Dispose in Regular Trash hazardous_path->no_trash collect Collect in Labeled, Sealed Container no_drain->collect no_trash->collect ehs_pickup Arrange for EHS Pickup collect->ehs_pickup

Caption: Decision pathway for handling laboratory chemical waste.

References

Personal protective equipment for handling 6,7-Dihydroquinolin-8(5H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 6,7-Dihydroquinolin-8(5H)-one. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 56826-69-8

  • Physical Form: White to Yellow to Brown Solid[1]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. The following table summarizes its hazard classifications according to the Globally Harmonized System (GHS).[1][2]

Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation[1][2]
Serious Eye Irritation2H319: Causes serious eye irritation[1][2]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation[1][2]

Signal Word: Warning[1][2]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound to minimize exposure. The following table outlines the recommended PPE.

Protection TypeRecommended EquipmentSpecifications and Use
Eye and Face Protection Safety Goggles with Side-ShieldsMust conform to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in situations with a high risk of splashing.[2]
Skin Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and dispose of them after handling the chemical.[3][4]
Laboratory CoatA flame-resistant lab coat should be worn over personal clothing and kept fully buttoned.[2][4]
Full-Length Pants and Closed-Toe ShoesPants and shoes must cover all exposed skin on the lower body and feet.[3][4]
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a certified chemical fume hood or if exposure limits are exceeded. A full-face respirator is recommended if irritation is experienced.[2][4]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is critical for safety. The following workflow outlines the key steps for preparation, handling, and cleanup.

prep Preparation risk_assessment Conduct Risk Assessment prep->risk_assessment ppe_selection Select and Inspect PPE risk_assessment->ppe_selection fume_hood Ensure Fume Hood is Certified and Functioning ppe_selection->fume_hood spill_kit Prepare Spill Kit fume_hood->spill_kit handling Handling spill_kit->handling weighing Weigh Solid in Fume Hood handling->weighing dissolving Dissolve in Appropriate Solvent weighing->dissolving reaction Perform Reaction in Closed System dissolving->reaction cleanup Cleanup and Disposal reaction->cleanup decontaminate Decontaminate Glassware and Surfaces cleanup->decontaminate waste_disposal Dispose of Waste in Labeled Container decontaminate->waste_disposal remove_ppe Remove and Dispose of PPE waste_disposal->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Workflow for the safe handling of this compound.

Experimental Protocol for Safe Handling:

  • Preparation:

    • Conduct a thorough risk assessment for the planned experiment.

    • Select and inspect all necessary PPE as outlined in the table above.

    • Ensure a certified chemical fume hood is available and functioning correctly.

    • Have a chemical spill kit readily accessible.

  • Handling:

    • All handling of solid this compound, including weighing, must be performed in a chemical fume hood to avoid inhalation of dust.[2]

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • If the procedure involves heating, use a controlled heating source such as a heating mantle and ensure the setup is secure.

    • Keep the container tightly closed when not in use.[2]

  • Cleanup:

    • Decontaminate all glassware and surfaces that have come into contact with the chemical.

    • Dispose of contaminated materials, including gloves and any excess reagent, in a clearly labeled hazardous waste container.

    • Remove PPE in the correct order to avoid cross-contamination.

    • Wash hands thoroughly with soap and water after handling is complete.[5]

Emergency Procedures

In the event of exposure, immediate action is crucial.

Exposure RouteFirst-Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical help if irritation occurs.[2]
Inhalation Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[2]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Accidental Release Evacuate the area. Wear appropriate PPE and contain the spill using an inert absorbent material. Collect the material into a sealed container for disposal. Ensure adequate ventilation.[2]

Storage and Disposal Plan

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[2]

  • The storage area should be locked to restrict access.[2]

  • Keep away from incompatible materials such as strong oxidizing agents.

Disposal:

  • Dispose of chemical waste in accordance with all local, state, and federal regulations.

  • Do not dispose of down the drain or in general waste.

  • Contaminated containers should be treated as hazardous waste and disposed of accordingly. Contact your institution's environmental health and safety department for specific disposal procedures.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,7-Dihydroquinolin-8(5H)-one
Reactant of Route 2
6,7-Dihydroquinolin-8(5H)-one

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.